molecular formula C10H8BrNO2S2 B15602627 ES9-17

ES9-17

Cat. No.: B15602627
M. Wt: 318.2 g/mol
InChI Key: AIZXCKZVUXCHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ES9-17 is a useful research compound. Its molecular formula is C10H8BrNO2S2 and its molecular weight is 318.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-phenylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S2/c11-9-6-7-10(15-9)16(13,14)12-8-4-2-1-3-5-8/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZXCKZVUXCHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of ES9-17: A Technical Guide to a Novel Inhibitor of Clathrin-Mediated Endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ES9-17 is a potent and specific small molecule inhibitor of clathrin-mediated endocytosis (CME).[1][2] It functions by directly targeting the clathrin heavy chain (CHC), a crucial component of the endocytic machinery.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, cellular effects, and the experimental protocols used for its validation. As an analog of Endosidin9 (ES9), this compound offers a significant advantage by retaining the inhibitory effect on CME without the undesirable protonophore activity of its parent compound.[3][4][5] This makes this compound a valuable tool for studying clathrin-dependent cellular processes and a promising scaffold for the development of therapeutic agents that modulate endocytosis.

Mechanism of Action: Inhibition of Clathrin Heavy Chain

This compound exerts its inhibitory effect on clathrin-mediated endocytosis by directly binding to the clathrin heavy chain (CHC).[1][2][3] This interaction disrupts the normal function of clathrin, which is essential for the formation of clathrin-coated pits at the plasma membrane and the subsequent internalization of cargo.[4] By targeting CHC, this compound effectively blocks a major pathway for the uptake of extracellular molecules and the recycling of plasma membrane proteins.[1]

Signaling Pathway

The inhibitory action of this compound on clathrin-mediated endocytosis can be visualized as a direct disruption of a fundamental cellular trafficking pathway.

CME_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cargo Cargo Receptor Receptor Cargo->Receptor Binds AP2 AP2 Adaptor Receptor->AP2 Recruits Clathrin Clathrin (CHC) AP2->Clathrin Recruits CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly Endosome Endosome CoatedPit->Endosome Internalization ES9_17 This compound ES9_17->Clathrin Inhibits CETSA_Workflow Extract Protein Extract (Arabidopsis PSB-D cells) Treat_DMSO DMSO (Control) Extract->Treat_DMSO Treat_ES917 This compound Extract->Treat_ES917 Heat Heat Gradient (30-65°C) Treat_DMSO->Heat Treat_ES917->Heat Centrifuge Centrifugation Heat->Centrifuge Supernatant Collect Soluble Fraction Centrifuge->Supernatant WB Western Blot (Anti-CHC, Anti-Tubulin) Supernatant->WB Analysis Analyze Protein Stability WB->Analysis

References

ES9-17: A Technical Guide to a Specific Inhibitor of Clathrin-Mediated Endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

ES9-17 is a synthetic small molecule that has emerged as a potent and specific inhibitor of clathrin-mediated endocytosis (CME).[1][2][3] Developed as a chemically improved analog of endosidin 9 (ES9), this compound targets the N-terminal domain of the clathrin heavy chain (CHC), thereby disrupting a pivotal process in cellular trafficking.[1][4] This guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, tailored for researchers, scientists, and drug development professionals. It includes a compilation of quantitative data, detailed experimental methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.

Discovery and Development

This compound was developed to address the limitations of its parent compound, endosidin 9 (ES9). While ES9 was identified as an inhibitor of CME, it also exhibited off-target effects, notably acting as a protonophore and causing cytoplasmic acidification.[2][5] Through structure-activity relationship (SAR) analysis, this compound was synthesized as an analog of ES9 that retains the inhibitory effect on CME without the undesirable protonophore activity.[5] This enhanced specificity makes this compound a more precise tool for studying clathrin-dependent cellular processes.[5]

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the N-terminal domain (NTD) of the clathrin heavy chain (CHC).[1][4] This interaction prevents the recruitment of essential adaptor and accessory proteins required for the formation of clathrin-coated pits and subsequent vesicle budding, thereby specifically blocking the CME pathway.[2] The lack of protonophore activity distinguishes this compound from its predecessor, ES9, ensuring that its effects on endocytosis are not a consequence of altered cytoplasmic pH.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various assays.

Table 1: In Vitro and Cellular Activity of this compound

AssaySystemTargetParameterValueReference
FM4-64 Uptake InhibitionArabidopsis thaliana root epidermal cellsClathrin-Mediated EndocytosisEC5013 µM[5]
Transferrin Uptake InhibitionHuman HeLa cellsClathrin-Mediated EndocytosisEC5017.2 µM[7]
ITDRF CETSAIn vitroClathrin Heavy Chain (CHC)EC50123 ± 1.13 µM[5]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize and validate this compound are provided below.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to assess the engagement of a compound with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher denaturation temperature.

Protocol:

  • Cell Culture and Treatment:

    • Culture Arabidopsis thaliana cell suspension cultures (PSB-D) or other appropriate cell lines to the desired density.

    • Treat the cells with this compound at the desired concentration (e.g., 250 µM) or with a vehicle control (DMSO) for a specified duration (e.g., 30 minutes) at room temperature.[8]

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 30-65°C) for a fixed time (e.g., 3 minutes) in a thermal cycler, followed by a 3-minute incubation at room temperature.[5]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer (e.g., PBS with protease inhibitors).

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Denature the protein samples by adding SDS-PAGE loading buffer and heating.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform immunoblotting using a primary antibody specific for the clathrin heavy chain and a suitable secondary antibody.

    • Detect the protein bands using a chemiluminescence-based method.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative amount of soluble CHC as a function of temperature to generate thermal denaturation curves for both the this compound-treated and control samples.

    • The shift in the melting temperature (Tagg) indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

The Drug Affinity Responsive Target Stability (DARTS) assay identifies protein targets of small molecules based on the principle that a small molecule binding to a protein can protect it from proteolysis.

Protocol:

  • Protein Lysate Preparation:

    • Prepare a total protein lysate from a relevant cell or tissue source (e.g., Arabidopsis thaliana cell cultures) in a suitable lysis buffer (e.g., TNC buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl2).

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Incubate aliquots of the protein lysate with this compound (e.g., 250 µM) or a vehicle control (DMSO) for a specified time (e.g., 30 minutes) at room temperature.[8]

  • Protease Digestion:

    • Add a protease, such as pronase or thermolysin, to the compound-treated lysates at various concentrations (e.g., 1:4000 to 1:6000 protease-to-protein ratio).[5]

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for protein digestion.[8]

    • Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.

  • Protein Analysis:

    • Separate the digested protein samples by SDS-PAGE.

    • Perform immunoblotting with a primary antibody against the clathrin heavy chain.

    • Analyze the resulting bands. A higher abundance of the full-length CHC band in the this compound-treated sample compared to the control indicates protection from proteolysis and thus, a direct interaction.

FM4-64 Uptake Assay

This assay is used to quantify the inhibition of endocytosis by measuring the uptake of the lipophilic styryl dye FM4-64, which fluoresces upon insertion into the plasma membrane and is subsequently internalized through endocytosis.

Protocol:

  • Seedling Preparation and Treatment:

    • Grow Arabidopsis thaliana seedlings under standard conditions.

    • Pre-treat the seedlings with various concentrations of this compound or a DMSO control for 30 minutes.[5]

  • FM4-64 Staining:

    • Add FM4-64 dye (e.g., 2 µM) to the seedlings and incubate for a defined period (e.g., 30 minutes) to allow for uptake.[5]

  • Microscopy and Image Analysis:

    • Mount the seedlings on a microscope slide.

    • Image the root epidermal cells using a confocal microscope.

    • Quantify the fluorescence intensity of FM4-64 inside the cells and at the plasma membrane.

  • Data Analysis:

    • Calculate the ratio of intracellular to plasma membrane fluorescence.

    • Plot the inhibition of FM4-64 uptake as a function of the this compound concentration to determine the EC50 value.[5]

Visualizations

Signaling Pathway

CME_Pathway cluster_membrane extracellular Extracellular Space plasma_membrane Plasma Membrane cytoplasm Cytoplasm cargo Cargo receptor Receptor cargo->receptor Binding adaptor Adaptor Proteins (e.g., AP2) receptor->adaptor clathrin Clathrin (Triskelions) adaptor->clathrin Recruitment pit_formation Clathrin-Coated Pit Formation clathrin->pit_formation es9_17 This compound es9_17->clathrin Inhibition vesicle Clathrin-Coated Vesicle pit_formation->vesicle Budding endosome Early Endosome vesicle->endosome Fusion

Caption: Clathrin-Mediated Endocytosis Pathway and the point of inhibition by this compound.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Start: Cell Culture treatment Treat cells with This compound or DMSO start->treatment heat Apply Heat Gradient (e.g., 30-65°C) treatment->heat lysis Cell Lysis & Centrifugation heat->lysis supernatant Collect Soluble Protein Fraction lysis->supernatant sds_page SDS-PAGE supernatant->sds_page western_blot Immunoblotting (anti-CHC antibody) sds_page->western_blot analysis Quantify Bands & Plot Thermal Curves western_blot->analysis end End: Target Engagement Confirmed analysis->end

Caption: Workflow for confirming this compound target engagement using CETSA.

Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS)

DARTS_Workflow start Start: Prepare Cell Lysate incubation Incubate lysate with This compound or DMSO start->incubation digestion Limited Proteolysis (e.g., Pronase) incubation->digestion sds_page SDS-PAGE digestion->sds_page western_blot Immunoblotting (anti-CHC antibody) sds_page->western_blot analysis Analyze Protein Protection western_blot->analysis end End: Direct Binding Confirmed analysis->end

Caption: Workflow for identifying the direct target of this compound using DARTS.

Pharmacokinetics and Toxicology

As of the latest available public information, comprehensive studies on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of this compound have not been published. This information is crucial for the further development of this compound as a potential therapeutic agent and represents a significant area for future research.

Conclusion

This compound is a valuable addition to the chemical biology toolbox for dissecting the intricate mechanisms of clathrin-mediated endocytosis. Its specificity for the clathrin heavy chain, coupled with the absence of the off-target protonophore effects seen with its parent compound, makes it a superior research tool. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies. Further investigation into its pharmacokinetic and toxicological properties will be essential to determine its potential for translation into clinical applications.

References

An In-depth Technical Guide on the Function of ES9-17 in Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ES9-17 is a novel small molecule inhibitor of clathrin-mediated endocytosis (CME), a fundamental process in eukaryotic cells for the internalization of cell surface receptors, nutrients, and pathogens.[1][2][3] As an analog of endosidin9 (ES9), this compound has been chemically optimized to eliminate the off-target protonophore activity of its parent compound while retaining its ability to target the clathrin heavy chain (CHC).[4][5][6] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound in human cell lines, with a focus on its utility as a research tool in cell biology and drug development.

Core Function and Mechanism of Action

This compound selectively inhibits clathrin-mediated endocytosis by directly binding to the N-terminal domain of the clathrin heavy chain (CHC).[7] This interaction disrupts the assembly of clathrin-coated pits at the plasma membrane, thereby preventing the internalization of cargo proteins that rely on this pathway.[5][8] Studies in human cell lines, such as HeLa, have demonstrated the efficacy of this compound in blocking the uptake of transferrin, a classic marker for CME.[1][4][9]

Signaling Pathway of Clathrin-Mediated Endocytosis and Inhibition by this compound

The following diagram illustrates the key stages of clathrin-mediated endocytosis and the point of intervention by this compound.

CME_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo Cargo Receptor Receptor Cargo->Receptor Binds AP2 Adaptor Protein (AP2) Receptor->AP2 Recruits Clathrin Clathrin Triskelion AP2->Clathrin Recruits CoatedPit Clathrin-Coated Pit Formation Clathrin->CoatedPit Assembly ES9_17 This compound ES9_17->Clathrin Inhibits Assembly Scission Scission (Dynamin) CoatedPit->Scission CoatedVesicle Clathrin-Coated Vesicle Scission->CoatedVesicle Uncoating Uncoating CoatedVesicle->Uncoating Endosome Early Endosome Uncoating->Endosome

Inhibition of Clathrin Assembly by this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in the context of human and other cell lines.

ParameterCell LineValueReference
EC₅₀ (Transferrin Uptake) HeLa17.2 µM[3]
EC₅₀ (FM4-64 Uptake) Arabidopsis thaliana13 µM[1][9]
ITDRF CETSA EC₅₀ (CHC binding) Arabidopsis thaliana123 ± 1.13 µM[4]

Note: Data from plant models are included for comparative purposes, as this compound targets a highly conserved protein.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Transferrin Uptake Assay in HeLa Cells

This protocol is designed to quantitatively assess the inhibition of clathrin-mediated endocytosis by this compound.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Transferrin conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed HeLa cells in a suitable format (e.g., 96-well plate) and grow to 70-80% confluency.

  • Prepare a working solution of this compound in serum-free DMEM at the desired concentrations. A DMSO control should be included.

  • Wash the cells with PBS and then pre-incubate with the this compound working solution or DMSO control for 30 minutes at 37°C.[1][4]

  • Add fluorescently labeled transferrin to the wells and incubate for an additional 15-30 minutes at 37°C.

  • To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS and stain the nuclei with DAPI.

  • Image the cells using a fluorescence microscope or a high-content imager.

  • Quantify the intracellular fluorescence intensity of transferrin per cell.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate the direct binding of a compound to its target protein in a cellular context.

Materials:

  • Human cell line of interest (e.g., HeLa)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound (stock solution in DMSO)

  • PBS

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against clathrin heavy chain

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Culture cells to a high density and harvest them.

  • Resuspend the cells in PBS containing this compound at various concentrations or a DMSO control.

  • Incubate the cell suspension for 1 hour at 37°C.

  • Divide each sample into aliquots and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble clathrin heavy chain in each sample by SDS-PAGE and Western blotting.

  • Quantify the band intensities to determine the melting curve of the clathrin heavy chain at different this compound concentrations. A shift in the melting curve indicates direct binding.

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Transferrin Uptake Assay Workflow

Transferrin_Uptake_Workflow Start Seed HeLa Cells Preincubation Pre-incubate with this compound or DMSO Start->Preincubation Add_Tf Add Fluorescent Transferrin Preincubation->Add_Tf Incubate Incubate at 37°C Add_Tf->Incubate Stop_Wash Stop Uptake and Wash with Cold PBS Incubate->Stop_Wash Fix Fix Cells Stop_Wash->Fix Image Image and Quantify Fluorescence Fix->Image

Workflow for Transferrin Uptake Assay.
Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow Start Treat Cells with this compound or DMSO Heat Heat Aliquots to Different Temperatures Start->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregates Lyse->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Collect_Supernatant Western_Blot Analyze by Western Blot for Clathrin Heavy Chain Collect_Supernatant->Western_Blot Analyze Quantify and Plot Melting Curves Western_Blot->Analyze

References

Investigating Protein Trafficking with ES9-17: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ES9-17 is a potent and specific small molecule inhibitor of clathrin-mediated endocytosis (CME), a fundamental process in eukaryotic cells for the internalization of cell surface proteins and extracellular molecules.[1][2] As an analog of Endosidin9 (ES9), this compound has been chemically optimized to eliminate the off-target effects of its parent compound, such as mitochondrial uncoupling and cytoplasmic acidification, while retaining its ability to directly target the clathrin heavy chain (CHC).[3][4][5] This makes this compound a valuable tool for dissecting the role of CME in various cellular processes, including signal transduction, nutrient uptake, and pathogen entry. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed methodologies for its application in studying protein trafficking.

Mechanism of Action

This compound functions by directly binding to the N-terminal domain of the clathrin heavy chain (CHC).[2][4] This interaction interferes with the recruitment of accessory proteins that are essential for the assembly of the clathrin coat at the plasma membrane.[4] By inhibiting the formation of clathrin-coated pits, this compound effectively blocks the internalization of cargo proteins that rely on this pathway for entry into the cell.[1][6]

Quantitative Data

The inhibitory activity of this compound has been quantified in both plant and mammalian cell systems. The following table summarizes the key efficacy data.

ParameterCell SystemAssayValueReference(s)
EC50 Arabidopsis thaliana root epidermal cellsFM4-64 Uptake Inhibition13 µM[1]
EC50 Human HeLa cellsTransferrin Uptake Inhibition17.2 µM[7]
Effective Concentration Arabidopsis thalianaInhibition of BRI1-GFP & PEPR1-GFP endocytosis30 µM[4]
Effective Concentration Human HeLa cellsReduction of transferrin uptake30 µM[1]

Experimental Protocols

This section provides detailed protocols for key experiments to investigate protein trafficking using this compound.

Inhibition of Transferrin Uptake in HeLa Cells

This experiment is a classic method to assess the inhibition of CME in mammalian cells.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • This compound (stock solution in DMSO)

  • Alexa Fluor-conjugated Transferrin (Tfn-AF)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

Protocol:

  • Cell Culture: Plate HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Serum Starvation: Wash the cells twice with warm PBS and incubate in serum-free DMEM for 1 hour at 37°C to deplete endogenous transferrin.

  • Inhibitor Treatment: Treat the cells with the desired concentration of this compound (e.g., 30 µM) or DMSO (vehicle control) in serum-free DMEM for 30 minutes at 37°C.

  • Transferrin Uptake: Add Tfn-AF (e.g., 25 µg/mL) to the media and incubate for 15-30 minutes at 37°C.

  • Wash: Place the plate on ice to stop endocytosis. Wash the cells three times with ice-cold PBS to remove unbound transferrin.

  • Acid Wash (optional): To remove non-internalized, surface-bound transferrin, wash the cells with a pre-chilled acid wash buffer (e.g., 0.1 M glycine, 0.15 M NaCl, pH 3.0) for 1 minute on ice. Immediately wash three times with ice-cold PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips on glass slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the intracellular fluorescence intensity of Tfn-AF in this compound-treated versus control cells using image analysis software.

Inhibition of FM4-64 Uptake in Arabidopsis thaliana

This protocol is used to monitor endocytosis in plant cells.

Materials:

  • Arabidopsis thaliana seedlings (5-7 days old)

  • Liquid 1/2 Murashige and Skoog (MS) medium

  • This compound (stock solution in DMSO)

  • FM4-64 dye (stock solution in DMSO)

  • Microscope slides and coverslips

Protocol:

  • Seedling Preparation: Grow Arabidopsis seedlings on solid 1/2 MS medium.

  • Inhibitor Pre-treatment: Transfer seedlings to a multi-well plate containing liquid 1/2 MS medium with either this compound (e.g., 30 µM) or DMSO (vehicle control). Incubate for 30 minutes.

  • FM4-64 Staining: Add FM4-64 to each well to a final concentration of 2-5 µM.

  • Uptake: Incubate the seedlings in the FM4-64 solution for the desired amount of time (e.g., 5-30 minutes).

  • Mounting and Imaging: Mount the seedlings in the staining solution on a microscope slide. Immediately image the root epidermal cells using a confocal microscope.

  • Analysis: Observe the internalization of the FM4-64 dye. In control cells, the dye will move from the plasma membrane to endosomal compartments. In this compound-treated cells, the dye should remain predominantly at the plasma membrane.

Target Validation with Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to the clathrin heavy chain in a cellular context.

Materials:

  • Cell lysate (from HeLa cells or Arabidopsis seedlings)

  • This compound

  • DMSO

  • Protease inhibitor cocktail

  • PBS

  • Antibody against Clathrin Heavy Chain (CHC)

  • Secondary antibody for Western blotting

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Lysate Preparation: Prepare a total protein lysate from the chosen cell type in PBS with a protease inhibitor cocktail.

  • Treatment: Divide the lysate into two aliquots. Treat one with this compound and the other with DMSO (vehicle control) for 30 minutes at room temperature.

  • Heat Shock: Aliquot the treated lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermocycler. Cool the tubes to room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble CHC at each temperature by SDS-PAGE and Western blotting using a CHC-specific antibody.

  • Analysis: In the DMSO-treated samples, the amount of soluble CHC will decrease as the temperature increases. In the this compound-treated samples, the binding of the inhibitor should stabilize the CHC, resulting in more soluble protein at higher temperatures. This is observed as a shift in the melting curve.

Visualizations

Signaling Pathway Diagram

CME_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo Cargo Receptor Receptor Cargo->Receptor Binding AP2 AP-2 Complex Receptor->AP2 Recruitment Clathrin Clathrin Triskelia AP2->Clathrin CHC Clathrin Heavy Chain (CHC) Target of this compound Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit Assembly Dynamin Dynamin Coated_Vesicle Clathrin-Coated Vesicle Dynamin->Coated_Vesicle Mediates Scission Coated_Pit->Coated_Vesicle Invagination & Scission Uncoating Uncoating (Hsc70, Auxilin) Coated_Vesicle->Uncoating Early_Endosome Early Endosome Uncoating->Early_Endosome ES9_17 This compound ES9_17->CHC Inhibition

Caption: Clathrin-Mediated Endocytosis Pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_hypothesis Hypothesis cluster_cellular_assays Cellular Assays cluster_target_validation Direct Target Validation cluster_conclusion Conclusion Hypothesis This compound inhibits protein trafficking via CME HeLa_Assay Transferrin Uptake Assay (HeLa Cells) Hypothesis->HeLa_Assay Arabidopsis_Assay FM4-64 Uptake Assay (Arabidopsis) Hypothesis->Arabidopsis_Assay CETSA_Assay Cellular Thermal Shift Assay (CETSA) HeLa_Assay->CETSA_Assay Informed by cellular effect DARTS_Assay Drug Affinity Responsive Target Stability (DARTS) Arabidopsis_Assay->DARTS_Assay Informed by cellular effect Conclusion This compound is a specific inhibitor of CME by binding to CHC CETSA_Assay->Conclusion DARTS_Assay->Conclusion

Caption: Logical workflow for investigating this compound's effect on protein trafficking.

References

A Technical Guide to the Preliminary Studies of ES9-17: A Clathrin-Mediated Endocytosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on ES9-17, a chemical inhibitor of clathrin-mediated endocytosis (CME). This compound is an analog of endosidin9 (ES9) that has been chemically improved to lack the undesirable side effects of its parent compound, such as protonophore activity, while still targeting the clathrin heavy chain (CHC).[1][2] This document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the associated biological pathways and workflows.

Quantitative Data Summary

The following tables present a summary of the quantitative data from preliminary studies on this compound.

Parameter Value Cell/Organism Description Reference
EC₅₀ (FM4-64 uptake inhibition)13 µMArabidopsis thalianaThe half-maximal effective concentration for the inhibition of the endocytic tracer dye FM4-64 uptake.[1][3][4]
EC₅₀ (ITDRF CETSA)123 ± 1.13 µMArabidopsis thalianaThe half-maximal effective concentration for target engagement with Clathrin Heavy Chain, determined by Isothermal Dose-Response Fingerprinting Cellular Thermal Shift Assay.[1]
Concentration for CME inhibition30 µMArabidopsis thalianaConcentration used to inhibit the recruitment of BRI1-GFP to the BFA body and the internalization of PEPR1-GFP.[1][5][6][7]
Concentration for transferrin uptake reduction30 µMHeLa cellsConcentration at which this compound was observed to reduce the uptake of transferrin.[3]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

1. Inhibition of FM4-64 Uptake in Arabidopsis Root Epidermal Cells

  • Objective: To determine the effect of this compound on general endocytosis.

  • Procedure:

    • Arabidopsis seedlings were pre-treated with either DMSO (control) or 30 µM this compound for 30 minutes.[1]

    • The lipophilic styryl dye FM4-64 was then added at a concentration of 2 µM for an additional 30 minutes in the continued presence of the inhibitor.[1][5]

    • Confocal microscopy was used to visualize the internalization of FM4-64.[1]

    • Fluorescence intensities of the intracellular space and the plasma membrane were measured to calculate the ratio of uptake.[1]

2. Inhibition of BRI1-GFP Recruitment to BFA Bodies in Arabidopsis

  • Objective: To assess the effect of this compound on the endocytosis of a specific plasma membrane-localized protein.

  • Procedure:

    • Arabidopsis seedlings expressing BRI1-GFP were pre-treated with 50 µM cycloheximide (B1669411) (CHX) for 1 hour to inhibit new protein synthesis.[1][5][6][7]

    • Seedlings were then treated with either DMSO or 30 µM this compound for 30 minutes.[1][5][6][7]

    • A combined application of 2 µM FM4-64 and 50 µM Brefeldin A (BFA) was administered for an additional 30 minutes in the presence of the inhibitor.[1][5][6][7]

    • The recruitment of BRI1-GFP to BFA bodies (aggregations of endosomal and Golgi compartments) was observed via confocal microscopy.[1][5]

3. PEPR1-GFP Internalization Assay in Arabidopsis

  • Objective: To investigate the impact of this compound on ligand-induced endocytosis.

  • Procedure:

    • Arabidopsis root epidermal cells expressing PEPR1-GFP were treated with either 30 µM this compound or DMSO for 30 minutes.[1][5][6][7]

    • Elicitation was performed with 100 nM Pep1.[1][5][6][7]

    • The internalization of PEPR1-GFP was monitored for up to 90 minutes post-elicitation using confocal microscopy.[1][5][6][7]

4. Cellular Thermal Shift Assay (CETSA)

  • Objective: To validate the direct binding of this compound to the Clathrin Heavy Chain (CHC).

  • Procedure:

    • Protein extracts from Arabidopsis cell cultures were treated with varying concentrations of this compound.

    • The samples were heated to a specific temperature (e.g., 46°C) to induce partial protein denaturation.[1]

    • The aggregated proteins were separated from the soluble fraction by centrifugation.

    • The amount of soluble CHC remaining was quantified by immunoblotting to determine the thermal stabilization conferred by this compound binding.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound functions by directly binding to the N-terminal domain of the Clathrin Heavy Chain (CHC), a key protein in the formation of clathrin-coated pits at the plasma membrane.[8] This interaction inhibits the assembly of clathrin lattices, thereby blocking the internalization of cargo proteins and other extracellular molecules through clathrin-mediated endocytosis.[1][3]

ES9-17_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cargo Cargo Receptor Receptor Cargo->Receptor Binds Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit Recruitment Endosome Endosome Clathrin_Pit->Endosome Internalization (Endocytosis) CHC Clathrin Heavy Chain (CHC) CHC->Clathrin_Pit Assembly ES9_17 This compound ES9_17->CHC Inhibits

Caption: Mechanism of this compound inhibition of clathrin-mediated endocytosis.

Experimental Workflow for Assessing CME Inhibition

The general workflow to determine the efficacy of this compound as a CME inhibitor involves pre-treatment with the compound followed by the introduction of a fluorescent cargo or ligand and subsequent imaging to quantify internalization.

CME_Inhibition_Workflow A Seedling/Cell Culture (e.g., expressing fluorescently tagged protein) B Pre-treatment with this compound or DMSO (Control) A->B C Addition of Fluorescent Cargo/Ligand (e.g., FM4-64, Pep1) B->C D Incubation C->D E Confocal Microscopy Imaging D->E F Quantification of Internalization (e.g., fluorescence intensity ratio) E->F G Data Analysis and Comparison F->G

Caption: General experimental workflow for studying CME inhibition by this compound.

Logical Relationship of this compound to its Predecessor

This compound was developed to overcome the limitations of ES9. This diagram illustrates the relationship between the two compounds and their respective activities.

ES9_vs_ES9_17 cluster_es9 ES9 cluster_es9_17 This compound (Improved Analog) es9_cme CME Inhibition es9_17_cme CME Inhibition (Retained Activity) es9_cme->es9_17_cme Retained in this compound es9_protonophore Protonophore Activity (Side Effect) es9_17_no_protonophore No Protonophore Activity es9_protonophore->es9_17_no_protonophore Eliminated in this compound

Caption: Comparison of the activities of ES9 and its analog this compound.

References

ES9-17's effect on Arabidopsis root growth

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effect of ES9-17 on Arabidopsis Root Growth

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic small molecule derived from its parent compound, endosidin9 (ES9). It serves as a potent and specific inhibitor of clathrin-mediated endocytosis (CME) in plants, including the model organism Arabidopsis thaliana.[1][2][3] Unlike its predecessor ES9, this compound has been chemically optimized to eliminate undesirable side effects, such as cytoplasmic acidification, making it a more precise tool for studying cellular trafficking.[4][5][6] Clathrin-mediated endocytosis is a fundamental cellular process responsible for the internalization of plasma membrane proteins and extracellular molecules, playing a critical role in nutrient uptake, signal transduction, and overall plant development.[1][2] The primary observable effect of this compound on Arabidopsis is the significant inhibition of root growth, which stems from its disruption of this essential endocytic pathway.[1][2] This document provides a comprehensive overview of the mechanism of this compound, its quantitative effects on Arabidopsis root growth, detailed experimental protocols, and the signaling pathways involved.

Mechanism of Action

This compound functions by directly targeting and inhibiting the clathrin heavy chain (CHC), a core component of the clathrin triskelion that forms the coat of endocytic vesicles.[1][2][3] By binding to the N-terminal domain of CHC, this compound disrupts the assembly and dynamics of the clathrin machinery at the plasma membrane.[2] This interference prevents the proper formation of clathrin-coated pits and their subsequent scission into vesicles, effectively halting the internalization of cargo proteins.[2][7] Consequently, vital processes that rely on CME, such as the uptake of signaling receptors like the brassinosteroid receptor BRI1, are impaired.[2] This disruption of cellular trafficking is the direct cause of the observed phenotypes, including the inhibition of root elongation. A key advantage of this compound is that it does not deplete cellular ATP or act as a protonophore, ensuring that its effects are specifically linked to CHC inhibition.[2]

Quantitative Data on this compound's Effects

The following table summarizes the key quantitative data regarding the impact of this compound on Arabidopsis thaliana.

Parameter MeasuredValue / EffectConcentration of this compoundOrganism / SystemReference
Root Growth Inhibition (EC₅₀) 9 µMN/A5-day-old Arabidopsis (Col-0) seedlings[2]
FM4-64 Uptake Inhibition (EC₅₀) 13 µMN/AArabidopsis root epidermal cells[2][8]
CHC Target Engagement (EC₅₀) 123 ± 1.13 µMN/AArabidopsis PSB-D cell culture lysates[2]
Cellular ATP Levels No significant depletion30 µMArabidopsis PSB-D cell cultures[2]
Residence Lifetime of CLC1-GFP at PM Increased from 31.98 s (DMSO) to 73.99 s30 µMArabidopsis root epidermal cells[2]
Residence Lifetime of CHC1-GFP at PM Increased from 44.62 s (DMSO) to 83.55 s30 µMArabidopsis root epidermal cells[2]
Residence Lifetime of TML-GFP at PM Increased from 36.72 s (DMSO) to 68.66 s30 µMArabidopsis root epidermal cells[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound.

Arabidopsis Seedling Growth and Treatment
  • Plant Material: Arabidopsis thaliana seeds (e.g., accession Columbia-0) are surface-sterilized.

  • Growth Medium: Seeds are sown on half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and solidified with phytoagar.

  • Growth Conditions: Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination and then transferred to a growth chamber under long-day conditions (e.g., 16 hours light / 8 hours dark) at approximately 22°C.[9]

  • This compound Treatment for Root Growth Assay: 5-day-old seedlings are transferred to new MS plates containing various concentrations of this compound or a DMSO control. The position of the root tips is marked, and the plates are placed vertically. Root growth is measured daily for a specified period. Fold change in root growth is calculated as the ratio of the root length after treatment to the root length at the start of the treatment.[2]

FM4-64 Uptake Assay for Endocytosis Inhibition

This assay visualizes the internalization of the plasma membrane through endocytosis using the lipophilic styryl dye FM4-64.

  • Seedling Preparation: 5-day-old Arabidopsis seedlings are used.

  • Pre-treatment: Seedlings are pre-treated by immersion in liquid ½ MS medium containing this compound (e.g., 30 µM) or a DMSO control for 30 minutes.[2]

  • Staining: FM4-64 dye (e.g., 2 µM) is added to the medium, and the seedlings are incubated for an additional 30 minutes in the presence of the inhibitor.[2]

  • Imaging: Root tips are mounted on a microscope slide and imaged using a confocal laser scanning microscope.

  • Quantification: The level of endocytosis inhibition is determined by measuring the fluorescence intensity of internalized FM4-64 in intracellular compartments versus the fluorescence remaining at the plasma membrane.[2][10] A higher ratio of plasma membrane to intracellular fluorescence indicates inhibition of uptake.

Brassinosteroid (BR) Receptor Internalization Assay

This experiment assesses the effect of this compound on the endocytosis of a specific cargo protein, the BR receptor BRI1.

  • Plant Line: Arabidopsis seedlings expressing a fluorescently tagged BRI1 protein (e.g., BRI1::BRI1-GFP).[2]

  • Pre-treatment: Seedlings are pre-treated with cycloheximide (B1669411) (50 µM) for 1 hour to inhibit new protein synthesis. This is followed by a 30-minute treatment with either DMSO or this compound (30 µM).[2]

  • BFA Treatment: Brefeldin A (BFA, 50 µM), a compound that causes the aggregation of endocytosed vesicles into "BFA bodies," is applied along with FM4-64 (2 µM) for an additional 30 minutes.[2]

  • Analysis: In control cells, internalized BRI1-GFP will accumulate in the BFA bodies. Inhibition of endocytosis by this compound will prevent BRI1-GFP from reaching these compartments, leaving the fluorescence at the plasma membrane.[2]

Visualizations: Signaling Pathways and Workflows

Mechanism of this compound Action

The following diagram illustrates how this compound disrupts clathrin-mediated endocytosis.

ES9_17_Mechanism cluster_PM Plasma Membrane Cargo Cargo Receptor Receptor Cargo->Receptor Binds Adaptor Adaptor Receptor->Adaptor Recruits CHC Clathrin Heavy Chain (CHC) Adaptor->CHC Recruits CCP Clathrin-Coated Pit CHC->CCP Assembles into Vesicle Clathrin-Coated Vesicle CCP->Vesicle Invaginates & Pinches off Cytoplasm Cytoplasm Vesicle->Cytoplasm Internalization ES9_17 This compound ES9_17->CHC Binds & Inhibits

Caption: this compound inhibits clathrin heavy chain (CHC), preventing vesicle formation.

Experimental Workflow: Root Growth Inhibition Assay

This diagram outlines the typical steps for assessing the effect of this compound on root growth.

Root_Growth_Workflow A 1. Sterilize & Sow Arabidopsis Seeds on MS Agar B 2. Stratify at 4°C (2-3 days) A->B C 3. Germinate & Grow Vertically (5 days) B->C D 4. Transfer Seedlings to Treatment Plates (this compound or DMSO) C->D E 5. Mark Initial Root Tip Position D->E F 6. Incubate Vertically (X days) E->F G 7. Scan Plates & Measure Root Growth F->G H 8. Calculate & Compare Growth Inhibition (EC₅₀) G->H

Caption: Workflow for quantifying .

Impact of this compound on Brassinosteroid (BR) Signaling

This diagram shows how this compound's effect on endocytosis can indirectly affect a key plant signaling pathway. Brassinosteroids are known to promote cell elongation and division, processes essential for root growth.[11][12][13] The signaling is initiated when the hormone binds to the BRI1 receptor at the cell surface.[13][14]

BR_Signaling_Impact cluster_PM Plasma Membrane BRI1_active BRI1 Receptor (Active) CME Clathrin-Mediated Endocytosis (CME) BRI1_active->CME Internalized via (for signal tuning) Signaling Downstream BR Signaling BRI1_active->Signaling Initiates BR Brassinosteroid (Hormone) BR->BRI1_active Binds & Activates ES9_17 This compound ES9_17->CME Inhibits BRI1_degradation BRI1 Attenuation/ Degradation CME->BRI1_degradation Growth Root Growth (Cell Elongation/ Division) Signaling->Growth Promotes

Caption: this compound blocks BRI1 receptor endocytosis, potentially altering BR signaling.

References

Methodological & Application

ES9-17: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ES9-17 is a potent and specific small molecule inhibitor of clathrin-mediated endocytosis (CME). It functions by targeting the clathrin heavy chain (CHC), a key protein involved in the formation of clathrin-coated pits at the plasma membrane. As an analog of Endosidin9 (ES9), this compound offers the significant advantage of inhibiting CME without inducing the cytoplasmic acidification observed with its parent compound, making it a more specific tool for studying endocytic pathways.[1][2] This document provides detailed protocols for the use of this compound in cell culture experiments, guidelines for data interpretation, and a summary of its effects on cellular processes.

Mechanism of Action

This compound selectively inhibits the function of the clathrin heavy chain, a crucial component of the protein coat that drives the invagination of the plasma membrane to form endocytic vesicles. By interfering with CHC, this compound effectively blocks the internalization of cargo that relies on the clathrin-mediated pathway. This process is fundamental for various cellular functions, including nutrient uptake, receptor signaling, and synaptic vesicle recycling.

Below is a diagram illustrating the key stages of clathrin-mediated endocytosis and the point of inhibition by this compound.

CME_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Binding Receptor_Ligand Ligand-Receptor Complex Receptor->Receptor_Ligand AP2 Adaptor Protein (AP2) Receptor_Ligand->AP2 Recruitment Clathrin Clathrin Triskelion AP2->Clathrin Recruitment CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly Dynamin Dynamin CoatedPit->Dynamin Scission Vesicle Clathrin-Coated Vesicle Dynamin->Vesicle UncoatedVesicle Uncoated Vesicle Vesicle->UncoatedVesicle Uncoating EarlyEndosome Early Endosome UncoatedVesicle->EarlyEndosome Fusion ES9_17 This compound ES9_17->Clathrin Inhibits Function Experimental_Workflow Start Seed cells and grow to desired confluency Prepare_ES9_17 Prepare fresh working solution of this compound in media Start->Prepare_ES9_17 Pre_incubation Pre-incubate cells with This compound (e.g., 30 µM for 30 min) Prepare_ES9_17->Pre_incubation Assay Perform endocytosis assay (e.g., Transferrin or FM4-64 uptake) Pre_incubation->Assay Data_Collection Collect data (e.g., Microscopy, Flow Cytometry) Assay->Data_Collection Analysis Analyze and quantify results Data_Collection->Analysis End Conclusion Analysis->End

References

Application Notes and Protocols for ES9-17 in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ES9-17 is a potent and specific small molecule inhibitor of clathrin-mediated endocytosis (CME) in the model plant Arabidopsis thaliana.[1][2][3] As an analog of endosidin9 (ES9), this compound targets the clathrin heavy chain (CHC), a key protein in the formation of clathrin-coated vesicles.[1][2][4] Unlike its predecessor ES9, this compound lacks undesirable protonophore activity, making it a more specific tool for studying CME without significantly altering cytoplasmic pH.[2][3][5] These characteristics make this compound an invaluable chemical tool for the acute and reversible inhibition of CME to investigate its role in various physiological processes, including plant growth, development, and stress responses.[2]

Mechanism of Action

This compound functions by binding to the N-terminal domain of the clathrin heavy chain (CHC), thereby inhibiting its function.[2][4] This disruption of CHC prevents the assembly of clathrin-coated pits at the plasma membrane and the subsequent internalization of cargo proteins and lipids. This leads to a blockage of the major pathway for endocytosis in plant cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity in Arabidopsis thaliana.

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValueCell/Tissue TypeAssayReference
EC₅₀ 13 µMArabidopsis root epidermal cellsFM4-64 uptake inhibition[1][2]
Effective Concentration 30 µMArabidopsis seedlingsInhibition of CME cargo uptake[2][6]
Cellular ATP Levels No significant depletionArabidopsis PSB-D cell culturesLuminescence-based ATP assay[1][2]

Table 2: Effect of this compound on Clathrin-Mediated Endocytosis Dynamics

ProteinEffect of 30 µM this compoundMeasurementReference
CLC1-GFP Increased residence time from ~32s to ~74sTotal Internal Reflection Fluorescence Microscopy (TIRF-M)[2]
CHC1-GFP Increased residence time from ~45s to ~84sTIRF-M[2]
TML-GFP Increased residence time from ~37s to ~69sTIRF-M[2]

Signaling Pathway

ES9_17_Signaling_Pathway cluster_PM Plasma Membrane cluster_Cytoplasm Cytoplasm Cargo_Receptor Cargo Receptor (e.g., BRI1, PEPR1) Clathrin_Pit Clathrin-Coated Pit Cargo_Receptor->Clathrin_Pit Recruitment Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Vesicle Invagination & Scission CHC Clathrin Heavy Chain (CHC) CHC->Clathrin_Pit Assembly ES9_17 This compound ES9_17->CHC Inhibition Endosome Early Endosome Vesicle->Endosome Trafficking Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Seedlings Grow Arabidopsis Seedlings (5-7 days) Pre_treatment Pre-treat Seedlings (30 min) Seedlings->Pre_treatment Solutions Prepare this compound (30 µM) & DMSO Control Solutions Solutions->Pre_treatment Staining Add FM4-64 (2-4 µM) (30 min) Pre_treatment->Staining Imaging Confocal Microscopy of Root Epidermal Cells Staining->Imaging Quantification Quantify Intracellular Fluorescence Imaging->Quantification

References

Probing Clathrin-Mediated Endocytosis: An ES9-17 Transferrin Uptake Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

ES9-17 is a potent and specific cell-permeable inhibitor of clathrin-mediated endocytosis (CME).[1] An analog of endosidin9 (ES9), this compound targets the clathrin heavy chain (CHC), a key structural protein in the formation of clathrin-coated pits.[1][2] By inhibiting CHC function, this compound effectively blocks the internalization of cargo that relies on this pathway, such as the transferrin-transferrin receptor complex.[1][3] This makes this compound a valuable tool for studying the dynamics of CME and for screening potential therapeutic agents that may modulate this essential cellular process. This document provides a detailed protocol for assessing the inhibitory effect of this compound on transferrin uptake in mammalian cells, a classic and reliable assay for monitoring CME.

Mechanism of Action

Transferrin, an iron-binding glycoprotein, is internalized into cells via receptor-mediated endocytosis, a process predominantly facilitated by clathrin-coated vesicles. The binding of iron-loaded transferrin to the transferrin receptor on the cell surface triggers the recruitment of adaptor proteins and clathrin, leading to the formation of a clathrin-coated pit. This pit invaginates and pinches off to form an intracellular vesicle, which then traffics to early endosomes. This compound disrupts this process by directly interfering with the function of the clathrin heavy chain, thereby preventing the formation or maturation of clathrin-coated vesicles and inhibiting the uptake of transferrin.[1][3]

Quantitative Data Summary

The following table summarizes the quantitative data available for the inhibitory activity of this compound.

Parameter Value Cell Type/System Notes
EC50 for FM4-64 Uptake Inhibition 13 µMArabidopsis thaliana root epidermal cellsFM4-64 is a lipophilic styryl dye used to trace endocytosis.[3]
Effective Concentration for Transferrin Uptake Inhibition 30 µMHeLa cellsA 30-minute treatment with 30 µM this compound was shown to reduce transferrin uptake.[1][3]

Experimental Protocols

This section details the protocols for evaluating the effect of this compound on transferrin uptake using two common methods: fluorescence microscopy and flow cytometry. HeLa cells are used as an example cell line, but the protocol can be adapted for other adherent mammalian cell lines.

Protocol 1: Fluorescence Microscopy Assay

This method allows for the direct visualization of transferrin uptake inhibition.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • This compound (stock solution in DMSO)

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.[4]

  • Serum Starvation: On the day of the experiment, wash the cells once with warm PBS and then incubate in pre-warmed serum-free DMEM for 30-60 minutes at 37°C to deplete endogenous transferrin.[4][5]

  • Inhibitor Treatment: Prepare working solutions of this compound in serum-free DMEM. A final concentration of 30 µM is recommended as a starting point.[1][3] Aspirate the starvation medium and add the this compound containing medium or a vehicle control (DMSO in serum-free DMEM) to the cells. Incubate for 30 minutes at 37°C.

  • Transferrin Uptake: Without removing the inhibitor-containing medium, add fluorescently labeled transferrin to a final concentration of 25-50 µg/mL.[4] Incubate for 15-30 minutes at 37°C to allow for internalization.

  • Stopping Uptake and Washing: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Acid Wash (Optional but Recommended): To remove any surface-bound transferrin, briefly wash the cells with an ice-cold acid wash buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0).[6] Immediately wash twice with ice-cold PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[5]

  • Staining and Mounting: Wash the cells twice with PBS. If desired, incubate with a nuclear stain like Hoechst 33342 for 10 minutes.[5] Wash again with PBS and mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. In control cells, fluorescent transferrin will be visible as punctate structures within the cytoplasm. In this compound treated cells, a significant reduction in intracellular fluorescence is expected.

Protocol 2: Flow Cytometry Assay

This method provides a quantitative measurement of transferrin uptake across a large cell population.

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • Serum-free DMEM

  • This compound (stock solution in DMSO)

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 647)

  • PBS

  • Trypsin-EDTA or a non-enzymatic cell dissociation solution

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture HeLa cells in a 6-well plate to near confluency. On the day of the experiment, serum starve the cells as described in the microscopy protocol (Protocol 1, Step 2).

  • Inhibitor Incubation: Treat the cells with 30 µM this compound or vehicle control in serum-free DMEM for 30 minutes at 37°C.[1][3]

  • Transferrin Internalization: Add fluorescently labeled transferrin (e.g., 50 µg/mL) to each well and incubate for various time points (e.g., 0, 5, 10, 20 minutes) at 37°C to assess uptake kinetics.[6]

  • Stopping Uptake: To stop the internalization, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution to preserve cell surface receptors.[4] If using trypsin, work quickly and keep the cells cold.

  • Acid Wash: Resuspend the cells in an ice-cold acid wash buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0) for 1-2 minutes to strip surface-bound transferrin.[6]

  • Neutralization and Staining: Neutralize the acid by adding a large volume of ice-cold FACS buffer. Pellet the cells by centrifugation (300 x g for 5 minutes at 4°C) and resuspend in FACS buffer.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The geometric mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized transferrin. A decrease in MFI in this compound treated cells compared to control cells indicates inhibition of uptake.

Visualizations

Signaling Pathway Diagram

ClathrinMediatedEndocytosis cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TfR Transferrin Receptor AP2 Adaptor Protein (AP2) TfR->AP2 Recruitment Transferrin Transferrin Transferrin->TfR Binding Clathrin Clathrin AP2->Clathrin Recruitment CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly ES9_17 This compound ES9_17->Clathrin Inhibition CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle Invagination & Scission EarlyEndosome Early Endosome CoatedVesicle->EarlyEndosome Uncoating & Fusion

Caption: Inhibition of Clathrin-Mediated Endocytosis by this compound.

Experimental Workflow Diagram

ES9_17_Tf_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Uptake cluster_analysis Analysis SeedCells 1. Seed HeLa Cells StarveCells 2. Serum Starve SeedCells->StarveCells AddInhibitor 3. Add this compound/ Vehicle Control StarveCells->AddInhibitor AddTf 4. Add Fluorescent Transferrin AddInhibitor->AddTf StopUptake 5. Stop Uptake (Ice) AddTf->StopUptake Wash 6. Wash Cells StopUptake->Wash Fix 7. Fix & Stain (Microscopy) Wash->Fix Detach 7. Detach & Stain (Flow) Wash->Detach Image 8. Image Acquisition Fix->Image Flow 8. Flow Cytometry Detach->Flow Analyze 9. Data Analysis Image->Analyze Flow->Analyze

Caption: this compound Transferrin Uptake Assay Workflow.

References

Application Notes and Protocols for ES9-17: An Inhibitor of Clathrin-Mediated Endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ES9-17 is a potent, selective, and reversible inhibitor of clathrin-mediated endocytosis (CME). It is an analog of Endosidin9 (ES9) but has been chemically improved to eliminate the undesirable protonophore activity and cytotoxic effects associated with the parent compound. This compound specifically targets the N-terminal domain of the clathrin heavy chain (CHC), thereby disrupting a critical step in the formation of clathrin-coated vesicles. This makes this compound a valuable tool for studying the intricate processes of CME and its role in various cellular functions and disease states. These application notes provide detailed protocols for utilizing this compound to inhibit CME in both plant and mammalian cells, along with relevant quantitative data to guide experimental design.

Mechanism of Action

This compound functions by binding to the N-terminal domain of the clathrin heavy chain. This interaction prevents the proper assembly of clathrin triskelions into the characteristic polyhedral lattice that forms clathrin-coated pits. By inhibiting this crucial step, this compound effectively blocks the internalization of a wide range of cargo that rely on CME for cellular entry, including transferrin and the styryl dye FM4-64.[1][2][3][4] Unlike its predecessor ES9, this compound does not cause cytoplasmic acidification or deplete cellular ATP levels, ensuring that its effects are more specifically targeted to the CME machinery.[1][4]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound for inhibiting clathrin-mediated endocytosis in different model systems.

Parameter Value Cell Type/Organism Assay Reference
EC₅₀13 µMArabidopsis thalianaFM4-64 Uptake Inhibition[1][5]
EC₅₀17.2 µMHeLa CellsTransferrin Uptake Inhibition[6]
Recommended Working Concentration30 µMArabidopsis thaliana & HeLa CellsSubstantial CME Inhibition[1][4][5]

Table 1: Effective Concentrations of this compound for CME Inhibition

Signaling Pathway

CME_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Transferrin) Receptor Receptor Ligand->Receptor Binding AP2 Adaptor Protein (AP2) Receptor->AP2 Recruitment Clathrin Clathrin Triskelion AP2->Clathrin Recruitment CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle Invagination & Fission ES9_17 This compound ES9_17->Clathrin Inhibition Uncoating Uncoating CoatedVesicle->Uncoating ATP-dependent EarlyEndosome Early Endosome Uncoating->EarlyEndosome Fusion

Experimental Protocols

Here we provide detailed protocols for assessing the inhibitory effect of this compound on clathrin-mediated endocytosis using two common assays: FM4-64 uptake in Arabidopsis thaliana and transferrin uptake in HeLa cells. A general cytotoxicity protocol is also included to assess potential off-target effects.

Protocol 1: FM4-64 Uptake Assay in Arabidopsis thaliana Root Cells

This protocol allows for the visualization and quantification of endocytosis inhibition in plant cells.

FM4_64_Workflow start Start prep Prepare Arabidopsis seedlings (5-7 days old) start->prep pretreat Pre-treat with this compound (e.g., 30 µM) or DMSO for 30 min prep->pretreat stain Add FM4-64 (2 µM) and incubate for 30 min pretreat->stain wash Wash seedlings with growth medium stain->wash image Image root tips with confocal microscopy wash->image quantify Quantify intracellular FM4-64 fluorescence image->quantify end End quantify->end

Materials:

  • Arabidopsis thaliana seedlings (5-7 days old) grown on appropriate sterile medium.

  • This compound (stock solution in DMSO)

  • FM4-64 (stock solution in DMSO)

  • Liquid growth medium (e.g., ½ MS)

  • DMSO (vehicle control)

  • Confocal microscope

Procedure:

  • Prepare working solutions of this compound and a DMSO vehicle control in liquid growth medium. A final concentration of 30 µM this compound is recommended for significant inhibition.[1][5]

  • Carefully transfer Arabidopsis seedlings to the wells of a multi-well plate containing the this compound or DMSO solutions.

  • Incubate the seedlings for 30 minutes at room temperature for pre-treatment.

  • Add FM4-64 to each well to a final concentration of 2 µM.[5]

  • Incubate for an additional 30 minutes.

  • Gently wash the seedlings with fresh liquid growth medium to remove excess FM4-64.

  • Mount the seedlings on a microscope slide with a coverslip.

  • Immediately visualize the root tips using a confocal microscope. FM4-64 will initially label the plasma membrane and subsequently accumulate in endocytic vesicles.

  • Quantify the intracellular fluorescence intensity in the root epidermal cells. A significant reduction in intracellular fluorescence in this compound-treated seedlings compared to the DMSO control indicates inhibition of endocytosis.

Protocol 2: Transferrin Uptake Assay in HeLa Cells

This protocol is used to assess CME inhibition in mammalian cells by monitoring the uptake of fluorescently labeled transferrin.

Transferrin_Workflow start Start seed Seed HeLa cells on coverslips start->seed starve Serum-starve cells for 1 hour seed->starve treat Treat with this compound (e.g., 30 µM) or DMSO for 30 min starve->treat pulse Pulse with fluorescently labeled transferrin treat->pulse wash Wash with ice-cold PBS pulse->wash fix Fix cells with 4% PFA wash->fix image Image cells with fluorescence microscopy fix->image analyze Analyze transferrin uptake image->analyze end End analyze->end

Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Serum-free cell culture medium

  • This compound (stock solution in DMSO)

  • Fluorescently labeled human transferrin (e.g., Alexa Fluor conjugate)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Seed HeLa cells on glass coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.

  • Wash the cells with serum-free medium and then incubate in serum-free medium for 1 hour at 37°C to starve the cells and upregulate transferrin receptor expression.

  • Replace the serum-free medium with fresh serum-free medium containing either this compound (e.g., 30 µM) or an equivalent concentration of DMSO (vehicle control).[1][4]

  • Incubate for 30 minutes at 37°C.

  • Add fluorescently labeled transferrin to the medium at a final concentration of 25-50 µg/mL and incubate for 15-30 minutes at 37°C to allow for uptake.

  • To stop uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the cells using a fluorescence microscope. Compare the intracellular transferrin signal in this compound-treated cells to the DMSO control. A decrease in the signal indicates inhibition of CME.

Protocol 3: General Cytotoxicity Assay

It is recommended to perform a cytotoxicity assay to confirm that the observed inhibitory effects of this compound are not due to general cellular toxicity. A lactate (B86563) dehydrogenase (LDH) release assay is a common method.

Cytotoxicity_Workflow start Start plate_cells Plate cells in a 96-well plate start->plate_cells add_compound Add varying concentrations of this compound and controls plate_cells->add_compound incubate Incubate for the desired duration (e.g., 24 hours) add_compound->incubate collect_supernatant Collect supernatant incubate->collect_supernatant lyse_cells Lyse remaining cells (maximum LDH release) incubate->lyse_cells perform_assay Perform LDH assay on supernatants collect_supernatant->perform_assay lyse_cells->perform_assay measure_absorbance Measure absorbance perform_assay->measure_absorbance calculate_cytotoxicity Calculate % cytotoxicity measure_absorbance->calculate_cytotoxicity end End calculate_cytotoxicity->end

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • The following day, treat the cells with a range of this compound concentrations, a vehicle control (DMSO), and a positive control for cytotoxicity (e.g., lysis buffer).

  • Incubate for a period relevant to your endocytosis experiments (e.g., 1-24 hours).

  • Follow the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit to measure the release of LDH into the culture medium, which is an indicator of cell membrane damage.

  • This compound is not expected to show significant cytotoxicity at its effective concentrations for CME inhibition.[1]

Troubleshooting

  • Low Inhibition Observed: Ensure that the pre-incubation time with this compound is sufficient. The inhibitor is reversible, so continuous presence during the uptake phase is necessary. Check the final concentration of this compound and the quality of the compound.

  • High Background Fluorescence: Optimize washing steps to remove non-internalized fluorescent probes. For transferrin assays, an acid wash step can be included to strip surface-bound ligand before fixation.

  • Cell Death Observed: Although this compound is designed to be non-toxic, it is crucial to perform a cytotoxicity assay for your specific cell type and experimental conditions. If toxicity is observed, consider reducing the concentration or incubation time.

Conclusion

This compound is a specific and effective inhibitor of clathrin-mediated endocytosis, offering a significant improvement over its parent compound, ES9. Its utility in both plant and mammalian systems makes it a versatile tool for dissecting the roles of CME in a multitude of biological processes. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies.

References

Visualizing ES9-17 Effects on Protein Localization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ES9-17 is a potent and specific small molecule inhibitor of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of a wide array of transmembrane proteins and extracellular molecules.[1] As an analog of Endosidin9 (ES9), this compound offers a significant advantage by inhibiting the function of clathrin heavy chain (CHC) without the off-target effects of its parent compound, such as cytoplasmic acidification.[2][3][4] This makes this compound an invaluable tool for dissecting the intricate roles of CME in various signaling pathways and for investigating the dynamic localization of proteins. These application notes provide detailed protocols and data to guide researchers in utilizing this compound to study its impact on protein localization.

Introduction to this compound

This compound directly targets the clathrin heavy chain (CHC), a key structural component of the clathrin coat essential for the formation of endocytic vesicles.[2] By inhibiting CHC function, this compound effectively blocks the internalization of cargo proteins from the plasma membrane.[4] This specific mode of action allows for the acute and reversible perturbation of CME, enabling the study of cellular processes that are otherwise difficult to investigate using genetic approaches.[2] this compound has been shown to be effective in both plant and mammalian cells, inhibiting the uptake of well-characterized CME cargos such as the lipophilic dye FM4-64 and the iron-transport protein transferrin.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the inhibition of clathrin-mediated endocytosis.

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterOrganism/Cell LineValueReference
EC₅₀ for FM4-64 uptake inhibitionArabidopsis thaliana13 µM[4]
Effective Concentration for Transferrin uptake inhibitionHeLa cells30 µM[4]
Reversibility of CME inhibitionArabidopsis thalianaRecovery observed after 120 min washout[4]

Table 2: Observed Effects of this compound on Protein Localization

Target ProteinOrganism/Cell LineThis compound ConcentrationObserved EffectReference
PEPR1-GFPArabidopsis thaliana root cells30 µMPredominant localization to the plasma membrane, internalization inhibited.[2]
BRI1-GFPArabidopsis thaliana30 µMInhibition of recruitment to Brefeldin A (BFA) bodies.[2]
Transferrin ReceptorHeLa cells30 µMReduced uptake of transferrin.[4]

Signaling Pathways Affected by this compound

This compound's inhibition of CME has profound effects on signaling pathways that rely on the internalization of cell surface receptors. Two well-characterized examples in Arabidopsis thaliana are the PEPR1 and BRI1 signaling pathways.

PEPR1 Signaling Pathway

PEP RECEPTOR 1 (PEPR1) is a leucine-rich repeat receptor kinase that perceives endogenous danger signals. Upon ligand binding, PEPR1 is internalized via CME, a crucial step for signal attenuation. This compound treatment blocks this internalization, retaining PEPR1 at the plasma membrane and potentially altering the downstream signaling cascade.[2]

PEPR1_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm Pep1 Pep1 PEPR1 PEPR1 Pep1->PEPR1 Binding CME Clathrin-Mediated Endocytosis PEPR1->CME Internalization Endosome Endosome CME->Endosome Downstream_Signaling Downstream Signaling Endosome->Downstream_Signaling ES9_17 This compound ES9_17->CME Inhibits

This compound inhibits PEPR1 internalization.
BRI1 Signaling Pathway

BRASSINOSTEROID INSENSITIVE 1 (BRI1) is the primary receptor for brassinosteroid hormones, playing a critical role in plant growth and development. The endocytosis of BRI1 is essential for proper signal transduction. This compound treatment has been shown to inhibit the recruitment of BRI1-GFP to Brefeldin A (BFA) bodies, which are aggregates of endosomal and Golgi compartments, indicating a disruption in its endocytic trafficking.[2]

BRI1_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm Brassinosteroid Brassinosteroid BRI1 BRI1 Brassinosteroid->BRI1 Binding CME Clathrin-Mediated Endocytosis BRI1->CME Internalization TGN_EE TGN/EE CME->TGN_EE BFA_Body BFA Body TGN_EE->BFA_Body BFA-induced ES9_17 This compound ES9_17->CME Inhibits

This compound disrupts BRI1 trafficking.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to visualize and quantify the effects of this compound on protein localization.

Experimental Workflow for Studying this compound Effects

Experimental_Workflow Cell_Culture Cell Culture/ Seedling Growth ES9_17_Treatment This compound Treatment (e.g., 30 µM for 30 min) Cell_Culture->ES9_17_Treatment Control_Treatment Control Treatment (e.g., DMSO) Cell_Culture->Control_Treatment Visualization Visualization Techniques ES9_17_Treatment->Visualization Control_Treatment->Visualization Immunofluorescence Immunofluorescence/ Confocal Microscopy Visualization->Immunofluorescence Cell_Fractionation Cell Fractionation & Western Blot Visualization->Cell_Fractionation Quantification Quantification & Analysis Conclusion Conclusion Quantification->Conclusion Immunofluorescence->Quantification Cell_Fractionation->Quantification

General workflow for this compound studies.
Protocol 1: Immunofluorescence and Confocal Microscopy

This protocol is designed to visualize the subcellular localization of a protein of interest in response to this compound treatment.

Materials:

  • Cells grown on coverslips or plant seedlings

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against the protein of interest

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell/Seedling Treatment: Treat cells or seedlings with the desired concentration of this compound (e.g., 30 µM) or an equivalent volume of DMSO for the appropriate time (e.g., 30 minutes).

  • Fixation: Wash the samples with PBS and then fix with fixation buffer for 15-20 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the samples with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium with DAPI.

  • Imaging: Visualize the samples using a confocal microscope. Capture images of both control and this compound treated samples using identical settings.

Protocol 2: Subcellular Fractionation and Western Blotting

This protocol allows for the quantitative analysis of protein distribution between different cellular compartments.

Materials:

  • Cell pellets from control and this compound treated cultures

  • Fractionation buffer (hypotonic lysis buffer)

  • Dounce homogenizer or syringe with a narrow-gauge needle

  • Centrifuge and ultracentrifuge

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

  • Primary antibody against the protein of interest and compartment-specific marker proteins

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Resuspend cell pellets in ice-cold fractionation buffer and lyse the cells using a Dounce homogenizer or by passing them through a syringe.

  • Nuclear Fractionation: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the nuclei. The supernatant contains the cytoplasmic and membrane fractions.

  • Membrane and Cytosolic Fractionation: Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 1 hour. The supernatant is the cytosolic fraction, and the pellet is the membrane fraction.

  • Protein Quantification: Determine the protein concentration of each fraction using a protein assay.

  • Western Blotting: a. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane and probe with the primary antibody against the protein of interest and antibodies for markers of each fraction (e.g., Histone H3 for nucleus, Tubulin for cytosol, a transmembrane protein for the membrane fraction). d. Incubate with the HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative abundance of the protein of interest in each fraction for both control and this compound treated samples.

Conclusion

This compound is a powerful chemical tool for the acute and specific inhibition of clathrin-mediated endocytosis. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of protein localization and signaling. By combining the described visualization and quantification techniques, researchers can gain valuable insights into the dynamic cellular processes regulated by CME.

References

Application Notes and Protocols: ES9-17 FM4-64 Uptake Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrin-mediated endocytosis (CME) is a fundamental cellular process in eukaryotes, responsible for the internalization of a wide range of molecules from the cell surface. Its intricate and dynamic nature makes it a key target for studying cellular trafficking and for the development of therapeutic agents. The ES9-17 FM4-64 uptake inhibition assay provides a robust method to identify and characterize inhibitors of CME. This assay utilizes FM4-64, a lipophilic styryl dye that acts as a vital stain for the plasma membrane and is subsequently internalized by endocytosis, and this compound, a specific inhibitor of the clathrin heavy chain (CHC).[1][2][3][4][5][6][7]

This compound is an analog of Endosidin9 (ES9) that functions by directly targeting the clathrin heavy chain, a key protein in the formation of clathrin-coated pits.[1][2][4] Unlike its parent compound, this compound lacks protonophore activity, making it a more specific and reliable tool for studying CME.[1][7][8] The inhibition of CHC function by this compound effectively blocks the endocytic machinery.

The fluorescent dye FM4-64 serves as a visual tracer for endocytosis. It is virtually non-fluorescent in aqueous environments but fluoresces intensely upon insertion into a lipid membrane.[9] This property allows for the clear visualization of the plasma membrane and the subsequent tracking of its internalization into endocytic vesicles.[10][11][12][13][14] By quantifying the uptake of FM4-64 in the presence and absence of this compound, researchers can accurately assess the inhibitory potential of the compound on CME.

Principle of the Assay

The assay is based on the principle that this compound will inhibit the internalization of the plasma membrane, and therefore the uptake of the FM4-64 dye, in a dose-dependent manner. Cells are pre-treated with varying concentrations of this compound before being exposed to FM4-64. The amount of internalized FM4-64 is then quantified, typically through fluorescence microscopy and image analysis. A reduction in intracellular FM4-64 fluorescence in the presence of this compound indicates inhibition of endocytosis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of clathrin-mediated endocytosis and the workflow of the this compound FM4-64 uptake inhibition assay.

CME_Pathway Mechanism of Clathrin-Mediated Endocytosis and Inhibition by this compound cluster_0 Plasma Membrane cluster_1 Inhibition Cargo Cargo Receptor Receptor Cargo->Receptor Binds Adaptor_Proteins Adaptor Proteins (AP2) Receptor->Adaptor_Proteins Recruits Clathrin Clathrin Triskelion Adaptor_Proteins->Clathrin Recruits Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit Forms Dynamin Dynamin Dynamin->Coated_Pit Scission Coated_Vesicle Clathrin-Coated Vesicle Coated_Pit->Coated_Vesicle Invaginates with Dynamin action Uncoated_Vesicle Uncoated Vesicle Coated_Vesicle->Uncoated_Vesicle Uncoats Endosome Early Endosome Uncoated_Vesicle->Endosome Fuses with ES9_17 This compound ES9_17->Clathrin Inhibits Function

Caption: Mechanism of Clathrin-Mediated Endocytosis and Inhibition by this compound.

Assay_Workflow This compound FM4-64 Uptake Inhibition Assay Workflow Cell_Culture 1. Seed and Culture Cells (e.g., Arabidopsis seedlings, HeLa cells) Pre_treatment 2. Pre-treat with this compound (Varying concentrations and a DMSO control) Cell_Culture->Pre_treatment FM464_Staining 3. Add FM4-64 Dye (Incubate for a defined period) Pre_treatment->FM464_Staining Washing 4. Wash to Remove External Dye FM464_Staining->Washing Imaging 5. Image Cells (Confocal Microscopy) Washing->Imaging Analysis 6. Quantify Intracellular Fluorescence Imaging->Analysis Results 7. Analyze Data and Determine EC50 Analysis->Results

References

Illuminating Endocytosis: Live-Cell Imaging with the Clathrin Inhibitor ES9-17

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ES9-17 is a potent and specific inhibitor of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of a wide array of molecules from the cell surface. As an analog of Endosidin9 (ES9), this compound offers a significant advantage by targeting the clathrin heavy chain (CHC) without the off-target protonophore activity associated with its parent compound.[1][2][3][4] This makes this compound an invaluable tool for dissecting the intricate mechanisms of CME in real-time through live-cell imaging. These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging studies to investigate the dynamics of endocytosis.

This compound effectively inhibits the uptake of well-established CME cargo, such as transferrin in mammalian cells and the styryl dye FM4-64 in plant cells.[1][2] Its mechanism of action involves the direct inhibition of the CHC, a key structural component of the clathrin coat.[2][5][6] By disrupting the formation and function of clathrin-coated pits, this compound allows for the acute and reversible perturbation of CME, enabling detailed investigation of its role in various physiological and pathological processes.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, providing a quick reference for experimental planning.

ParameterValueCell Type/SystemNotesReference(s)
EC₅₀ (FM4-64 uptake inhibition)13 µMArabidopsis thaliana root epidermal cellsDose-dependent inhibition of the endocytic tracer dye FM4-64.[1][2][6]
EC₅₀ (ITDRF CETSA for CHC)123 ± 1.13 µMArabidopsis thaliana protein extractsIndicates direct binding and thermal stabilization of the clathrin heavy chain.[2]
Effective Concentration (Transferrin uptake inhibition)30 µMHeLa cellsConcentration shown to reduce the uptake of fluorescently labeled transferrin.[1][2]
Treatment Time 30 minutesArabidopsis thaliana and HeLa cellsStandard incubation time to achieve significant inhibition of CME.[1][2]

Signaling Pathway and Mechanism of Action

This compound directly targets the clathrin heavy chain (CHC), a central component of the clathrin triskelion. By binding to CHC, this compound interferes with the assembly of clathrin coats at the plasma membrane, which is a critical step for the formation of clathrin-coated pits and subsequent vesicle budding. This inhibition effectively blocks the internalization of cargo proteins and other molecules that rely on this pathway.

ES9_17_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo Cargo Receptor Receptor Cargo->Receptor Binding Receptor->Receptor_Cargo AP2 Adaptor Proteins (AP2) Receptor_Cargo->AP2 Recruitment Clathrin Clathrin Heavy Chain AP2->Clathrin Recruitment CCP Clathrin-Coated Pit Formation Clathrin->CCP Assembly Vesicle Endocytic Vesicle CCP->Vesicle Budding ES9_17 This compound ES9_17->Clathrin Inhibition

This compound inhibits clathrin-mediated endocytosis.

Experimental Protocols

The following protocols provide a detailed methodology for conducting live-cell imaging experiments to assess the effect of this compound on clathrin-mediated endocytosis.

Protocol 1: Live-Cell Imaging of Transferrin Uptake Inhibition in HeLa Cells

This protocol describes how to visualize and quantify the inhibition of fluorescently labeled transferrin uptake in HeLa cells treated with this compound.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor™ 488)

  • Hoechst 33342 (for nuclear staining)

  • Glass-bottom imaging dishes or plates

  • Live-cell imaging microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • This compound Treatment:

    • Prepare a working solution of this compound in pre-warmed serum-free DMEM. A final concentration of 30 µM is recommended.[1][2] Include a vehicle control (DMSO) at the same final concentration.

    • Wash the cells once with warm PBS.

    • Incubate the cells with the this compound working solution or vehicle control for 30 minutes at 37°C and 5% CO₂.[1][2]

  • Transferrin Labeling:

    • During the last 10-15 minutes of the this compound treatment, add the fluorescently labeled transferrin to the media at a final concentration of 25 µg/mL.

    • Continue the incubation for the remainder of the 30-minute treatment period.

  • Nuclear Staining and Washing:

    • Add Hoechst 33342 to the media at a final concentration of 1 µg/mL and incubate for 5-10 minutes.

    • Gently wash the cells twice with pre-warmed imaging medium (e.g., FluoroBrite™ DMEM).

  • Live-Cell Imaging:

    • Immediately transfer the dish to the live-cell imaging system.

    • Acquire images using appropriate filter sets for the chosen fluorophores (e.g., FITC for Transferrin-Alexa Fluor™ 488 and DAPI for Hoechst 33342).

    • Capture images from multiple fields of view for each condition (control and this compound treated).

  • Image Analysis:

    • Quantify the intracellular fluorescence intensity of the labeled transferrin. This can be done using image analysis software (e.g., ImageJ/Fiji) by measuring the mean fluorescence intensity within cell boundaries, excluding the nucleus.

    • Compare the average intracellular fluorescence between control and this compound treated cells.

Protocol_Workflow A 1. Seed HeLa cells in glass-bottom dish B 2. Treat with 30 µM this compound or DMSO (30 min) A->B C 3. Add fluorescent Transferrin (last 15 min of treatment) B->C D 4. Stain nuclei with Hoechst 33342 C->D E 5. Wash cells with imaging medium D->E F 6. Acquire images using live-cell microscope E->F G 7. Quantify intracellular fluorescence intensity F->G

Workflow for Transferrin uptake inhibition assay.
Protocol 2: Visualizing Inhibition of FM4-64 Uptake in Arabidopsis thaliana Root Cells

This protocol outlines the procedure for observing the effect of this compound on the internalization of the lipophilic styryl dye FM4-64 in plant root cells.

Materials:

  • 5-7 day old Arabidopsis thaliana seedlings

  • Murashige and Skoog (MS) medium (liquid)

  • This compound (stock solution in DMSO)

  • FM4-64 (stock solution in DMSO)

  • Microscope slides and coverslips

  • Confocal laser scanning microscope

Procedure:

  • Seedling Preparation: Gently transfer Arabidopsis seedlings from agar (B569324) plates to a multi-well plate containing liquid MS medium.

  • This compound Treatment:

    • Prepare a working solution of this compound in liquid MS medium. A concentration range of 10-30 µM can be used.[1][2] Include a vehicle control (DMSO).

    • Incubate the seedlings in the this compound solution or vehicle control for 30 minutes.[2]

  • FM4-64 Staining:

    • Add FM4-64 to the medium to a final concentration of 2-4 µM.

    • Incubate for an additional 5-10 minutes.

  • Mounting and Imaging:

    • Carefully mount a seedling root in the corresponding treatment solution on a microscope slide with a coverslip.

    • Immediately image the root epidermal cells using a confocal microscope. Use an appropriate laser line for FM4-64 excitation (e.g., 514 nm or 561 nm) and collect the emission between 600-700 nm.

  • Image Analysis:

    • Observe the localization of FM4-64 fluorescence. In control cells, the dye will be visible at the plasma membrane and in intracellular puncta (endosomes).

    • In this compound treated cells, fluorescence should be predominantly localized to the plasma membrane with a significant reduction in intracellular vesicles.

    • Quantify the number and intensity of intracellular FM4-64 positive vesicles per cell to compare between control and treated samples.

Conclusion

This compound is a powerful and specific inhibitor of clathrin-mediated endocytosis, making it an excellent tool for live-cell imaging studies. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the dynamic nature of CME and its role in cellular function. By leveraging the capabilities of this compound, scientists can gain deeper insights into the molecular machinery that governs this essential cellular pathway.

References

Application Notes and Protocols for ES9-17, a Clathrin-Mediated Endocytosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ES9-17 is a potent, selective, and reversible inhibitor of clathrin-mediated endocytosis (CME).[1][2] It is an analog of endosidin9 (ES9) but lacks the undesirable protonophore activity of the parent compound, making it a more specific tool for studying CME.[3][4] this compound functions by targeting the N-terminal domain of the clathrin heavy chain (CHC), a key protein in the formation of clathrin-coated pits.[1][2][5] This inhibition of CHC function disrupts the internalization of various cargo molecules, including transferrin and the lipophilic styryl dye FM4-64, in both mammalian and plant cells.[3][6] These application notes provide detailed protocols for the preparation of this compound stock solutions and its use in key experiments to probe clathrin-mediated endocytosis.

Data Presentation

This compound Properties and Stock Solution Parameters
PropertyValueSource
Molecular Weight 318.21 g/mol [4][7]
Appearance White to beige powder[5]
Purity ≥98% (HPLC)[5]
Solubility of this compound
SolventConcentrationNotesSource
DMSO 125 mg/mL (392.82 mM)Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic.[6]
64 mg/mL (201.12 mM)Use fresh DMSO to avoid reduced solubility due to moisture absorption.[1]
10 mM-[8]
2 mg/mLResults in a clear solution.[5]
Ethanol 64 mg/mL-[1]
Water Insoluble-[1]
Recommended Storage Conditions for this compound Stock Solutions
TemperatureDurationNotesSource
-80°C Up to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][6]
-20°C Up to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1][6]
0 - 4°C Short term (days to weeks)-[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound: For a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = 10 mM * 318.21 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.18 mg of this compound.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder and place it in a microcentrifuge tube.

  • Add DMSO: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube vigorously to dissolve the this compound. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for short intervals until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6]

Protocol 2: Transferrin Uptake Assay in HeLa Cells

This protocol details a method to assess the effect of this compound on the clathrin-mediated endocytosis of transferrin in HeLa cells.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • Alexa Fluor-conjugated Transferrin

  • This compound stock solution (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Coverslips

  • 24-well plates

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HeLa cells onto sterile coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • This compound Treatment:

    • On the day of the experiment, prepare working solutions of this compound in serum-free DMEM. A final concentration of 30 µM is often effective.[3] Include a DMSO-only control.

    • Remove the culture medium from the wells and wash the cells once with PBS.

    • Add the this compound working solution or the DMSO control to the respective wells and incubate for 30 minutes at 37°C.

  • Transferrin Internalization:

    • Prepare a solution of Alexa Fluor-conjugated transferrin (e.g., 25 µg/mL) in serum-free DMEM.

    • Add the transferrin solution to the wells (already containing the this compound or DMSO) and incubate for an additional 15-30 minutes at 37°C to allow for internalization.

  • Fixation and Staining:

    • Remove the medium and wash the cells three times with ice-cold PBS to stop endocytosis and remove unbound transferrin.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the transferrin signal in both control and this compound-treated cells.

    • Quantify the intracellular fluorescence intensity of transferrin to determine the extent of inhibition by this compound. A reduction in intracellular fluorescence in this compound-treated cells indicates inhibition of clathrin-mediated endocytosis.

Protocol 3: FM4-64 Uptake Assay in Arabidopsis thaliana Seedlings

This protocol describes how to assess the effect of this compound on endocytosis in Arabidopsis thaliana root epidermal cells using the styryl dye FM4-64.

Materials:

  • Arabidopsis thaliana seedlings (5-7 days old)

  • Murashige and Skoog (MS) liquid medium

  • FM4-64 stock solution (e.g., 15 mM in DMSO)

  • This compound stock solution (10 mM in DMSO)

  • Microscope slides and coverslips

  • Confocal microscope

Procedure:

  • Seedling Preparation: Grow Arabidopsis seedlings vertically on MS agar (B569324) plates.

  • This compound Pre-treatment:

    • Prepare a working solution of this compound in liquid MS medium. An effective concentration is 30 µM.[2] Prepare a DMSO-only control solution.

    • Carefully transfer seedlings into the this compound solution or the control solution and incubate for 30 minutes at room temperature.

  • FM4-64 Staining:

    • Prepare a solution of FM4-64 in liquid MS medium (e.g., 2-5 µM).

    • Add the FM4-64 solution to the seedlings (still in the this compound or control solution) and incubate for 5-10 minutes.

  • Mounting and Imaging:

    • Gently mount the seedlings in their respective solutions on a microscope slide and cover with a coverslip.

    • Immediately visualize the root epidermal cells using a confocal microscope.

  • Analysis:

    • Capture images of the FM4-64 fluorescence in the root cells of both control and this compound-treated seedlings.

    • In control seedlings, FM4-64 will initially stain the plasma membrane and subsequently be internalized into endocytic vesicles.

    • In this compound-treated seedlings, the internalization of FM4-64 will be significantly reduced, with the fluorescence remaining predominantly at the plasma membrane. This indicates an inhibition of endocytosis.

Mandatory Visualizations

Signaling Pathway Diagram

ClathrinMediatedEndocytosis cluster_membrane Plasma Membrane Ligand Ligand Receptor Receptor Ligand->Receptor Binding AP2 Adaptor Proteins (AP2) Receptor->AP2 Recruitment PlasmaMembrane Clathrin Clathrin Heavy Chain (CHC) AP2->Clathrin Recruitment CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly CoatedPit->p1 Dynamin Dynamin Dynamin->p2 CoatedVesicle Clathrin-Coated Vesicle Uncoating Uncoating CoatedVesicle->Uncoating EarlyEndosome Early Endosome Uncoating->EarlyEndosome ES9_17 This compound ES9_17->Clathrin Inhibition p1->Dynamin Scission p2->CoatedVesicle

Caption: Clathrin-mediated endocytosis pathway and the inhibitory action of this compound.

Experimental Workflow: Transferrin Uptake Assay

TransferrinUptakeWorkflow Start Seed HeLa Cells on Coverslips Treatment Treat with this compound (or DMSO control) Start->Treatment Incubation Incubate with Fluorescent Transferrin Treatment->Incubation Wash Wash with Ice-Cold PBS Incubation->Wash Fix Fix with 4% PFA Wash->Fix Mount Mount on Slides with DAPI Fix->Mount Image Fluorescence Microscopy Mount->Image Analyze Quantify Intracellular Fluorescence Image->Analyze

Caption: Workflow for assessing this compound's effect on transferrin uptake in HeLa cells.

References

Troubleshooting & Optimization

ES9-17 experiment not showing expected inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ES9-17, a potent inhibitor of clathrin-mediated endocytosis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of clathrin-mediated endocytosis (CME).[1] It is an analog of Endosidin9 (ES9) but lacks the undesirable protonophore activity of the parent compound, making it a more specific tool for studying CME.[2] The primary target of this compound is the clathrin heavy chain (CHC), a key structural protein in the formation of clathrin-coated pits.[1] By binding to the N-terminal domain of CHC, this compound prevents the proper assembly of clathrin lattices, thereby inhibiting the internalization of cargo proteins that rely on this pathway.[3]

Q2: What is the expected outcome of a successful this compound experiment?

A2: A successful experiment using this compound should demonstrate a significant reduction in the cellular uptake of molecules internalized via clathrin-mediated endocytosis. A common and well-established method to measure this is the transferrin uptake assay.[1] Transferrin, a protein involved in iron uptake, is internalized exclusively through CME. Therefore, in the presence of effective concentrations of this compound, a marked decrease in intracellular fluorescently-labeled transferrin is the expected result.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For optimal stability, this compound should be stored as a solid at -20°C for up to one month or at -80°C for up to six months. Stock solutions are typically prepared in DMSO. It is crucial to use fresh DMSO, as it can absorb moisture over time, which may reduce the solubility of this compound.

Troubleshooting Guide: this compound Not Showing Expected Inhibition

This guide addresses the common issue of failing to observe the expected inhibitory effect of this compound on clathrin-mediated endocytosis, using the transferrin uptake assay as a primary example.

Initial Checks & Common Issues
Potential Problem Possible Cause Recommended Solution
No or Weak Inhibition Compound Inactivity: Improper storage or handling of this compound may lead to degradation.Ensure this compound has been stored correctly at -20°C or -80°C. Prepare fresh dilutions from a new stock solution.
Suboptimal Concentration: The concentration of this compound may be too low to elicit an inhibitory effect.Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A common starting point is 30 µM.[1]
Insufficient Pre-incubation Time: The cells may not have been exposed to this compound for a sufficient duration for the inhibitor to take effect.A pre-incubation time of 30 minutes with this compound before the addition of transferrin is a good starting point.[2]
Cell Health: Unhealthy or stressed cells may exhibit altered endocytic activity.Regularly check cell morphology and viability. Ensure cells are not overgrown and are in a healthy state before starting the experiment.
High Background Signal Incomplete Removal of Extracellular Transferrin: Residual fluorescently-labeled transferrin on the cell surface can mask the inhibitory effect.Ensure thorough washing steps after the transferrin incubation period. An acid wash step (e.g., with a glycine-based buffer) can be employed to strip surface-bound transferrin.
Non-specific Binding: The fluorescently-labeled transferrin may be binding non-specifically to the cell surface or culture dish.Include a control where cells are incubated with labeled transferrin at 4°C. At this temperature, endocytosis is inhibited, and any observed signal is likely due to non-specific binding.
Inconsistent Results Variability in Cell Density: Inconsistent cell numbers between wells can lead to variable results.Ensure uniform cell seeding and confluency across all wells of your experiment.
Pipetting Errors: Inaccurate pipetting of this compound, transferrin, or other reagents can introduce variability.Use calibrated pipettes and ensure proper pipetting technique.

Experimental Workflow for Troubleshooting

G cluster_start cluster_compound Compound Integrity cluster_protocol Protocol Optimization cluster_assay Assay-Specific Checks cluster_end start No Inhibition Observed compound_check Prepare fresh this compound stock and dilutions start->compound_check dose_response Perform dose-response experiment (e.g., 10-50 µM) compound_check->dose_response preincubation Optimize pre-incubation time (e.g., 30-60 min) dose_response->preincubation If still no effect end_success Inhibition Observed dose_response->end_success If inhibition is now observed cell_health Verify cell health and confluency preincubation->cell_health controls Run positive (e.g., Pitstop2) and negative (DMSO) controls cell_health->controls washing Optimize wash steps (consider acid wash) controls->washing If controls work but experiment fails controls->end_success If inhibition is now observed temp_control Include 4°C control for non-specific binding washing->temp_control temp_control->end_success If troubleshooting is successful end_fail Issue Persists: Consult further literature/support temp_control->end_fail If issue persists

Caption: Troubleshooting workflow for this compound experiments.

Experimental Protocols

Key Experiment: Transferrin Uptake Assay in HeLa Cells

This protocol outlines a method to assess the inhibitory effect of this compound on clathrin-mediated endocytosis by measuring the uptake of fluorescently-labeled transferrin.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • This compound (stock solution in DMSO)

  • Fluorescently-labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Acid wash buffer (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Positive control inhibitor (e.g., Pitstop® 2)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • Serum Starvation: On the day of the experiment, wash the cells with serum-free medium and then incubate in serum-free medium for 30-60 minutes at 37°C. This step helps to increase the surface expression of transferrin receptors.

  • Inhibitor Pre-incubation:

    • Prepare working solutions of this compound in serum-free medium. A final concentration of 30 µM is a common starting point.[1]

    • Include a vehicle control (DMSO at the same final concentration as in the this compound wells) and a positive control (e.g., 20-30 µM Pitstop® 2).

    • Remove the serum-free medium from the cells and add the medium containing the inhibitors or vehicle control.

    • Incubate for 30 minutes at 37°C.[2]

  • Transferrin Uptake:

    • Without washing out the inhibitor, add fluorescently-labeled transferrin to each well at a final concentration of approximately 25 µg/mL.

    • Incubate for 15-30 minutes at 37°C to allow for internalization.

  • Stopping Uptake and Removing Surface-Bound Transferrin:

    • To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

    • (Optional but recommended) To remove any transferrin that is bound to the cell surface but not internalized, incubate the cells with ice-cold acid wash buffer for 5 minutes.

    • Wash the cells three times with ice-cold PBS.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of multiple fields for each condition.

    • Quantify the intracellular fluorescence intensity of the labeled transferrin using image analysis software (e.g., ImageJ). The fluorescence intensity per cell should be significantly lower in the this compound and positive control treated cells compared to the vehicle control.

Data Presentation

Quantitative Data for this compound
Parameter Value Assay Conditions Reference
EC50 13 µMInhibition of FM4-64 uptake in Arabidopsis thaliana root epidermal cells.[1][2]
EC50 123 ± 1.13 µMCellular Thermal Shift Assay (CETSA) in Arabidopsis thaliana cell culture lysates.[2]
Effective Concentration 30 µMReduced uptake of transferrin in HeLa cells after 30 minutes of treatment.[1][2]

Signaling Pathway Visualization

The following diagram illustrates the key stages of clathrin-mediated endocytosis, the process targeted by this compound.

CME_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor 1. Cargo Receptor Binding ap2 2. Adaptor Protein (AP2) Recruitment receptor->ap2 clathrin 3. Clathrin Recruitment & Pit Formation ap2->clathrin dynamin 4. Dynamin-mediated Scission clathrin->dynamin es9_17 This compound Inhibition es9_17->clathrin vesicle 5. Clathrin-Coated Vesicle dynamin->vesicle uncoating 6. Vesicle Uncoating vesicle->uncoating endosome 7. Fusion with Early Endosome uncoating->endosome

Caption: Simplified pathway of clathrin-mediated endocytosis.

References

troubleshooting inconsistent results with ES9-17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ES9-17, a small molecule inhibitor of clathrin-mediated endocytosis (CME).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a chemical analog of Endosidin9 (ES9) that functions as an inhibitor of clathrin-mediated endocytosis (CME).[1][2] It acts by directly targeting and inhibiting the function of the clathrin heavy chain (CHC), a key protein involved in the formation of clathrin-coated pits at the plasma membrane.[2][3] Unlike its parent compound ES9, this compound has been chemically improved to lack the undesirable protonophore activity, which can cause cytoplasmic acidification and mitochondrial uncoupling.[2][3][4] This makes this compound a more specific tool for studying CME.

Q2: What are the common applications of this compound in research?

This compound is primarily used to study the role of clathrin-mediated endocytosis in various cellular processes. Common applications include:

  • Inhibiting the internalization of plasma membrane proteins and other cargo that are dependent on CME.[1][2]

  • Investigating the role of CME in cell signaling, nutrient uptake, and pathogen entry.

  • Dissecting the molecular machinery of endocytosis in both plant and mammalian cells.[2][3]

  • Validating the involvement of CME in a biological process of interest.

Q3: What is the recommended working concentration and treatment time for this compound?

The optimal concentration and treatment time for this compound can vary depending on the cell type and the specific experimental conditions. However, published studies provide a general starting point:

  • Concentration: Effective concentrations typically range from 12 µM to 100 µM.[1][2] An EC50 value of 13 µM has been reported for the inhibition of the endocytic tracer dye FM4-64 uptake.[1]

  • Treatment Time: A common treatment time is 30 minutes.[1][5]

It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.

Q4: How should I prepare and store this compound?

For optimal performance and stability, follow these storage guidelines:

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO.

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Inconsistent or unexpected results can arise in any experiment. This guide addresses potential issues you might encounter when using this compound.

Issue 1: No or low inhibitory effect observed.

If you do not observe the expected inhibition of clathrin-mediated endocytosis, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response experiment with a wider range of this compound concentrations.
Insufficient Treatment Time Conduct a time-course experiment to determine the optimal incubation time for your cell type and assay.
Compound Instability Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment.
Cell Type Variability The sensitivity to this compound can vary between different cell lines. Consider testing a higher concentration range if you are using a new cell line.
Assay Insensitivity The readout of your endocytosis assay may not be sensitive enough. Verify your assay with a known positive control for CME inhibition.
Alternative Endocytic Pathway The cargo you are tracking may be internalized through a clathrin-independent pathway. Use specific markers for different endocytic routes to confirm the pathway.
Issue 2: High cellular toxicity or off-target effects.

Observing significant cell death or unexpected phenotypes can indicate toxicity or off-target effects.

Potential Cause Troubleshooting Steps
Excessive Concentration Reduce the concentration of this compound. Determine the maximum non-toxic concentration for your cells using a cell viability assay (e.g., MTT or Trypan Blue exclusion).
Prolonged Incubation Shorten the treatment time.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Include a vehicle-only control in your experiments.
Off-Target Binding To confirm that the observed effect is due to CHC inhibition, consider using a structurally unrelated CME inhibitor as a control. Genetic approaches, such as siRNA-mediated knockdown of CHC, can also be used to validate the phenotype.[6]

Experimental Protocols

Below are detailed methodologies for key experiments frequently performed with this compound.

FM4-64 Uptake Inhibition Assay

This protocol assesses the effect of this compound on the internalization of the lipophilic styryl dye FM4-64, a common marker for endocytosis.

Materials:

  • Cells of interest

  • This compound

  • FM4-64 dye

  • DMSO (vehicle)

  • Cell culture medium

  • Microscopy imaging system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Prepare a working solution of this compound in cell culture medium at the desired concentration. Include a vehicle control (DMSO).

  • Pre-treat the cells with the this compound working solution or vehicle control for 30 minutes.[1]

  • Add FM4-64 dye (e.g., at a final concentration of 2 µM) to the cells and incubate for an additional 30 minutes.[5]

  • Wash the cells with fresh medium to remove extracellular dye.

  • Image the cells using a fluorescence microscope.

  • Quantify the intracellular fluorescence intensity to determine the extent of FM4-64 uptake.

Transferrin Uptake Assay

This assay measures the inhibition of the CME-dependent uptake of transferrin, a protein that is internalized via the transferrin receptor.

Materials:

  • HeLa cells (or other suitable cell line)

  • This compound

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • DMSO (vehicle)

  • Cell culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture HeLa cells to the desired confluency.

  • Pre-incubate the cells with this compound (e.g., 30 µM) or vehicle for 30 minutes.[1]

  • Add fluorescently labeled transferrin to the culture medium and incubate for a defined period (e.g., 15-30 minutes) to allow for internalization.

  • Wash the cells with ice-cold buffer to remove non-internalized transferrin. An acid wash step can be included to strip any surface-bound transferrin.

  • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, or visualize the internalized transferrin using fluorescence microscopy.

Visualizations

Signaling Pathway of Clathrin-Mediated Endocytosis

The following diagram illustrates the key stages of clathrin-mediated endocytosis that are inhibited by this compound.

CME_Pathway cluster_PM Plasma Membrane cluster_Cytosol Cytosol Cargo_Receptor Cargo-Receptor Complex AP2 Adaptor Protein 2 (AP-2) Cargo_Receptor->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits CCP Clathrin-Coated Pit (CCP) Clathrin->CCP assembles into CCV Clathrin-Coated Vesicle (CCV) CCP->CCV invaginates & pinches off Uncoating Uncoating CCV->Uncoating Early_Endosome Early Endosome Uncoating->Early_Endosome ES9_17 This compound ES9_17->Clathrin inhibits function

Caption: Inhibition of Clathrin by this compound disrupts the formation of clathrin-coated vesicles.

Troubleshooting Workflow for Inconsistent this compound Results

This diagram provides a logical workflow to follow when troubleshooting inconsistent experimental outcomes with this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Reagents Verify this compound Stock (Concentration, Age, Storage) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentration, Incubation Time) Check_Reagents->Check_Protocol Optimize_Conditions Perform Dose-Response & Time-Course Check_Protocol->Optimize_Conditions Assess_Toxicity Conduct Cell Viability Assay Optimize_Conditions->Assess_Toxicity High_Toxicity High Toxicity? Assess_Toxicity->High_Toxicity Reduce_Conc_Time Reduce Concentration or Incubation Time High_Toxicity->Reduce_Conc_Time Yes Validate_Target Confirm On-Target Effect (e.g., siRNA, other inhibitors) High_Toxicity->Validate_Target No Reduce_Conc_Time->Optimize_Conditions Problem_Solved Problem Resolved Validate_Target->Problem_Solved Phenotype Confirmed Re-evaluate Re-evaluate Hypothesis/ Assay System Validate_Target->Re-evaluate Phenotype Different

Caption: A step-by-step guide to troubleshooting inconsistent results with this compound.

References

Optimizing ES9-17 Concentration to Avoid Cytotoxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the experimental concentration of ES9-17, a potent inhibitor of clathrin-mediated endocytosis (CME), while minimizing potential cytotoxic effects. By understanding the mechanism of this compound and implementing rigorous experimental design, researchers can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of clathrin-mediated endocytosis (CME). It functions by directly targeting the clathrin heavy chain (CHC), a key protein involved in the formation of clathrin-coated pits at the plasma membrane.[1][2] this compound is an analog of Endosidin9 (ES9) but has been chemically improved to lack the undesirable protonophore activity of its parent compound, making it a more specific tool for studying CME.[3]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. Based on available data, the half-maximal effective concentration (EC50) for inhibiting CME is approximately 13 µM in Arabidopsis thaliana for the uptake of the lipophilic styryl dye FM4-64 and 17.2 µM in HeLa cells for the inhibition of transferrin uptake.[2][4] A common working concentration to ensure substantial endocytosis inhibition is 30 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q3: Is this compound known to be cytotoxic?

A3: At effective concentrations for inhibiting CME and with short exposure times, this compound has been shown to be non-cytotoxic in some cell lines. For instance, a 30-minute treatment with 30 µM this compound did not affect the proliferation of HeLa cells.[3] However, cytotoxicity can be cell-type dependent and may increase with higher concentrations and longer incubation times. Therefore, it is essential to perform cytotoxicity testing for your specific experimental setup.

Q4: What are the common causes of cytotoxicity when using small molecule inhibitors like this compound?

A4: Cytotoxicity with small molecule inhibitors can stem from several factors, including:

  • High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cellular stress.

  • Prolonged Exposure: Continuous incubation with the inhibitor can disrupt essential cellular processes over time.

  • Solvent Toxicity: The solvent used to dissolve the inhibitor, commonly DMSO, can be toxic to cells at higher concentrations (typically above 0.5%).

  • Compound Instability: Degradation of the inhibitor can lead to the formation of toxic byproducts.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical treatments.

Q5: How should I prepare and store this compound to ensure its stability?

A5: For optimal stability, dissolve this compound in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of cell death observed after this compound treatment. Concentration is too high. Perform a dose-response experiment to determine the IC50 for cytotoxicity. Start with a broad range of concentrations and select the highest concentration that does not significantly impact cell viability for your desired experimental window.
Prolonged exposure time. Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of endocytosis.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (generally <0.5%). Always include a vehicle control (media with the same final concentration of solvent) in your experiments.
Cell line is particularly sensitive. Test a lower range of this compound concentrations. Consider using a more robust cell line if your experimental question allows.
Inconsistent results or lack of CME inhibition. Suboptimal this compound concentration. Re-evaluate your dose-response curve. Ensure the concentration used is sufficient to inhibit CME in your specific cell type. The EC50 can vary between cell lines.
Compound degradation. Prepare a fresh stock solution of this compound. Ensure proper storage conditions are maintained.
Incorrect experimental setup. Verify all experimental parameters, including cell seeding density, incubation times, and assay procedures.

Data Presentation

Table 1: Summary of Reported this compound Concentrations and Effects

Parameter Value Cell System Assay Reference
EC50 (CME Inhibition) 13 µMArabidopsis thalianaFM4-64 uptake[2]
EC50 (CME Inhibition) 17.2 µMHeLa cellsTransferrin uptake[4]
Working Concentration 30 µMHeLa cellsTransferrin uptake[2]
Cytotoxicity No cytotoxicity observedHeLa cellsCell proliferation assay (30 min treatment)[3]

Experimental Protocols

Protocol: Determining the Optimal Non-Toxic Concentration of this compound

This protocol outlines a general method for determining the optimal concentration of this compound that effectively inhibits clathrin-mediated endocytosis without causing significant cytotoxicity in your mammalian cell line of interest.

1. Materials:

  • This compound

  • Anhydrous DMSO

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates (for fluorescence assays) or clear plates (for colorimetric assays)

  • Cell viability assay kit (e.g., MTT, XTT, or Resazurin-based)

  • Fluorescently labeled cargo for endocytosis tracking (e.g., Transferrin-Alexa Fluor™ 488)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Microplate reader or fluorescence microscope

2. Procedure:

Part A: Determining Cytotoxicity (CC50)

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay (typically 24 hours post-seeding).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control. Include a "medium only" control.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, XTT, or Resazurin).

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%). Plot the cell viability against the log of the this compound concentration to determine the 50% cytotoxic concentration (CC50).

Part B: Determining Efficacy (EC50 for CME Inhibition)

  • Cell Seeding: Seed your cells in a 96-well clear-bottom black plate suitable for fluorescence imaging.

  • Compound Preparation: Prepare a range of non-toxic this compound concentrations (as determined in Part A) in serum-free or low-serum medium.

  • Pre-treatment: Starve the cells in serum-free medium for 30-60 minutes. Then, pre-incubate the cells with the various concentrations of this compound or vehicle control for 30 minutes.

  • Endocytosis Assay: Add a fluorescently labeled cargo (e.g., Transferrin-Alexa Fluor™ 488 at 5-10 µg/mL) to each well and incubate for a short period (e.g., 15-30 minutes) to allow for internalization.

  • Wash and Fix: Wash the cells three times with cold PBS to remove non-internalized cargo. Fix the cells with 4% paraformaldehyde.

  • Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the intracellular fluorescence intensity for each condition.

  • Data Analysis: Plot the normalized intracellular fluorescence against the log of the this compound concentration to determine the half-maximal effective concentration (EC50) for CME inhibition.

3. Selecting the Optimal Concentration:

The optimal concentration for your experiments will be the highest concentration of this compound that shows significant inhibition of CME (from Part B) while having a minimal effect on cell viability (from Part A).

Visualizations

G This compound Mechanism of Action ES9_17 This compound CHC Clathrin Heavy Chain (CHC) ES9_17->CHC Binds to and inhibits Clathrin_Pit Clathrin-Coated Pit Formation CHC->Clathrin_Pit Essential for CME Clathrin-Mediated Endocytosis (CME) Clathrin_Pit->CME Leads to Internalization Internalization of Cargo CME->Internalization

Caption: Mechanism of this compound action on clathrin-mediated endocytosis.

G Troubleshooting this compound Cytotoxicity Start High Cell Death Observed Check_Concentration Is this compound concentration too high? Start->Check_Concentration Check_Exposure Is exposure time too long? Check_Concentration->Check_Exposure No Optimize_Concentration Perform dose-response & select lower concentration Check_Concentration->Optimize_Concentration Yes Check_Solvent Is solvent concentration toxic? Check_Exposure->Check_Solvent No Optimize_Time Reduce incubation time Check_Exposure->Optimize_Time Yes Optimize_Solvent Lower solvent concentration (<0.5%) & run vehicle control Check_Solvent->Optimize_Solvent Yes Resolution Cytotoxicity Minimized Check_Solvent->Resolution No, consider cell sensitivity Optimize_Concentration->Resolution Optimize_Time->Resolution Optimize_Solvent->Resolution

Caption: Logical workflow for troubleshooting this compound cytotoxicity.

References

potential experimental artifacts with ES9-17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of ES9-17, a potent inhibitor of clathrin-mediated endocytosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical inhibitor of clathrin-mediated endocytosis (CME).[1][2] It is an improved analog of Endosidin9 (ES9).[3][4] The primary mechanism of action of this compound is the inhibition of the clathrin heavy chain (CHC), a key protein in the formation of clathrin-coated pits.[1][2][5] By targeting CHC, this compound effectively disrupts the endocytosis of various cargo molecules from the plasma membrane into the cell.[6]

Q2: What are the key advantages of this compound over its parent compound, ES9?

The principal advantage of this compound is its lack of protonophore activity, which was a significant side effect of ES9.[5][6] ES9's protonophore activity leads to mitochondrial uncoupling, cytoplasmic acidification, and ATP depletion, which can cause secondary, off-target effects in experiments.[6] this compound was specifically developed to eliminate these undesirable effects while retaining its ability to inhibit the clathrin heavy chain.[5][6]

Q3: In what model systems has this compound been validated?

This compound has been shown to be an effective inhibitor of CME in both plant and mammalian cells.[5] It has been validated in Arabidopsis thaliana for plant-based studies and in human HeLa cells.[6][7]

Q4: What are some common applications of this compound in research?

This compound is frequently used to:

  • Study the role of clathrin-mediated endocytosis in various cellular processes.

  • Investigate the internalization of specific plasma membrane proteins and receptors.[1]

  • Elucidate the uptake mechanisms of pathogens or nanoparticles.

  • Validate the involvement of CME in signaling pathways.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibition of endocytosis.

  • Possible Cause 1: Suboptimal concentration. The effective concentration of this compound can vary between cell types and experimental conditions.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a concentration range around the published EC50 values (see data table below).

  • Possible Cause 2: Compound stability and storage. Improper storage can lead to the degradation of this compound.

    • Solution: Store the stock solution at -20°C or -80°C as recommended by the supplier.[1] Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Cell health and density. Unhealthy or overly confluent cells may exhibit altered endocytic activity.

    • Solution: Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density.

Issue 2: Observed cytotoxicity at effective concentrations.

  • Possible Cause 1: High concentration or prolonged incubation. Although this compound is less toxic than ES9, high concentrations or long exposure times can still impact cell viability.

    • Solution: Reduce the concentration of this compound or shorten the incubation time. A time-course experiment can help determine the shortest effective incubation period.

  • Possible Cause 2: Cell line sensitivity. Some cell lines may be more sensitive to perturbations in endocytosis.

    • Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiment to monitor cytotoxicity.

Issue 3: Unexpected changes in cellular processes unrelated to endocytosis.

  • Possible Cause: Potential off-target effects. While this compound is more specific than ES9, the possibility of off-target effects cannot be entirely ruled out.

    • Solution: Use appropriate controls, such as a negative control compound that is structurally similar but inactive. Additionally, consider using a secondary, structurally different inhibitor of CME to confirm that the observed phenotype is due to the inhibition of this pathway.

Quantitative Data Summary

ParameterValueCell Type/SystemReference
EC50 for FM4-64 uptake inhibition13 µMArabidopsis thaliana[1][7]
EC50 for transferrin uptake inhibition17.2 µMHeLa cells[4]
In vitro EC50 (ITDRFCETSA)123 ± 1.13 µMN/A[6]

Experimental Protocols

Protocol 1: Transferrin Uptake Inhibition Assay in HeLa Cells

  • Cell Seeding: Seed HeLa cells in a 96-well plate or on coverslips in a 24-well plate and grow to 70-80% confluency.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 30-60 minutes in serum-free media to upregulate transferrin receptor expression.

  • This compound Incubation: Treat the cells with the desired concentration of this compound (e.g., 30 µM) or vehicle control (DMSO) for 30 minutes at 37°C.[1]

  • Transferrin Uptake: Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) to the media and incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove non-internalized transferrin.

  • Acid Wash (Optional): To remove surface-bound transferrin, briefly wash the cells with a low pH buffer (e.g., glycine-HCl, pH 2.5).

  • Fixation and Imaging: Fix the cells with 4% paraformaldehyde, counterstain nuclei with DAPI if desired, and image using fluorescence microscopy.

  • Quantification: Quantify the intracellular fluorescence intensity per cell using image analysis software.

Protocol 2: FM4-64 Uptake Inhibition Assay in Arabidopsis thaliana

  • Seedling Preparation: Grow Arabidopsis seedlings for 5-7 days on appropriate growth media.

  • This compound Pre-treatment: Pre-treat the seedlings with this compound (e.g., 30 µM) or vehicle control (DMSO) in liquid growth media for 30 minutes.[8]

  • FM4-64 Staining: Add the lipophilic styryl dye FM4-64 (e.g., 2 µM) to the media and incubate for an additional 30 minutes.[8]

  • Washing: Gently wash the seedlings with fresh liquid media to remove excess dye.

  • Imaging: Mount the seedlings on a microscope slide and image the root epidermal cells using a confocal microscope.

  • Analysis: Observe and quantify the internalization of FM4-64, which will appear as fluorescent puncta within the cells. Compare the level of internalization between control and this compound treated samples.

Visualizations

G cluster_CME Clathrin-Mediated Endocytosis Pathway Cargo Cargo Receptor Receptor Cargo->Receptor Binds Adaptor_Proteins Adaptor_Proteins Receptor->Adaptor_Proteins Recruits Clathrin Clathrin Heavy Chain (CHC) & Light Chain Adaptor_Proteins->Clathrin Recruits Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit Forms Vesicle Clathrin-Coated Vesicle Coated_Pit->Vesicle Invaginates & pinches off Endosome Endosome Vesicle->Endosome Delivers cargo ES9_17 This compound ES9_17->Clathrin Inhibits

Caption: Mechanism of this compound action in the CME pathway.

G Start Start Cell_Culture 1. Seed & Culture Cells Start->Cell_Culture Pre_Incubation 2. Pre-incubate with This compound or Vehicle Cell_Culture->Pre_Incubation Add_Cargo 3. Add Fluorescent Cargo (e.g., Transferrin) Pre_Incubation->Add_Cargo Incubate 4. Incubate for Uptake Add_Cargo->Incubate Wash 5. Wash to Remove External Cargo Incubate->Wash Imaging 6. Fix & Image Cells Wash->Imaging Analysis 7. Quantify Internalization Imaging->Analysis End End Analysis->End

Caption: Experimental workflow for an endocytosis inhibition assay.

G Problem Inconsistent/No Inhibition? Check_Concentration Dose-response curve performed? Problem->Check_Concentration Yes Check_Compound Compound stored correctly? Fresh dilution used? Check_Concentration->Check_Compound Yes Optimize_Concentration Optimize this compound concentration Check_Concentration->Optimize_Concentration No Check_Cells Cells healthy? Correct density? Check_Compound->Check_Cells Yes Use_New_Aliquot Use fresh aliquot of this compound Check_Compound->Use_New_Aliquot No Optimize_Cell_Culture Optimize cell culture conditions Check_Cells->Optimize_Cell_Culture No Cytotoxicity_Observed Cytotoxicity observed? Check_Cells->Cytotoxicity_Observed Yes Reduce_Exposure Reduce concentration or incubation time Cytotoxicity_Observed->Reduce_Exposure Yes Use_Controls Use negative/positive controls Cytotoxicity_Observed->Use_Controls No

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: A Guide to Improving the Efficacy of ES9-17 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ES9-17, a potent and specific inhibitor of clathrin-mediated endocytosis (CME). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of clathrin-mediated endocytosis (CME). It is an analog of Endosidin9 (ES9) but has been chemically improved to lack the undesirable protonophore activity of its parent compound.[1][2] The primary target of this compound is the Clathrin Heavy Chain (CHC), a key protein in the formation of clathrin-coated pits and vesicles.[1][3] By binding to the N-terminal domain of CHC, this compound prevents the proper assembly and function of the clathrin machinery, thereby inhibiting the internalization of cargo from the plasma membrane.[4][5]

2. In which experimental systems has this compound been validated?

This compound has been shown to be effective in both plant and mammalian cells. It has been successfully used to inhibit CME in Arabidopsis thaliana and in human cell lines such as HeLa cells.[1][3]

3. What is the recommended working concentration and incubation time for this compound?

The optimal concentration and incubation time can vary depending on the cell type and experimental conditions. However, a common starting point is a concentration range of 10-30 µM with an incubation time of 30 minutes.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal conditions for your specific system.

4. How should I prepare and store this compound?

This compound is typically supplied as a solid powder. For stock solutions, it is soluble in DMSO.[4] Stock solutions should be stored at -20°C or -80°C to ensure stability.[3] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no inhibitory effect of this compound Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions.Perform a dose-response curve (e.g., 1 µM to 50 µM) to determine the EC50 for your system.
Incorrect Incubation Time: The incubation time may be too short for the inhibitor to take effect.Optimize the incubation time (e.g., 15 min, 30 min, 60 min) in conjunction with the dose-response experiment.
Compound Degradation: Improper storage or handling of the this compound stock solution may have led to its degradation.Prepare a fresh stock solution from the powder. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles.[3]
Cell Type Resistance: Some cell lines may be less sensitive to this compound.Consider alternative CME inhibitors or use a positive control known to be effective in your cell line.
Inconsistent results between experiments Variability in Cell Culture: Differences in cell confluency, passage number, or overall cell health can affect experimental outcomes.Standardize your cell culture protocols. Ensure cells are healthy and at a consistent confluency for each experiment.
Inconsistent Reagent Preparation: Variations in the preparation of this compound working solutions or other reagents.Prepare fresh working solutions for each experiment from a reliable stock. Use calibrated pipettes and ensure thorough mixing.
Operator Variability: Minor differences in experimental execution between different users.Develop a detailed and standardized experimental protocol for all users to follow.
Observed cytotoxicity High Concentration: The concentration of this compound used may be toxic to the specific cell line.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cells. Use concentrations below the toxic threshold.
Prolonged Incubation: Extended exposure to the inhibitor may lead to cell death.Reduce the incubation time. For longer-term studies, consider washout experiments.
Off-target Effects: Although more specific than ES9, high concentrations of any small molecule can have off-target effects.Use the lowest effective concentration of this compound. Include appropriate negative and positive controls to help distinguish specific from non-specific effects.
Difficulty validating CME inhibition Inappropriate Assay: The chosen assay may not be sensitive enough or specific for CME.Use well-established CME-dependent uptake assays such as fluorescently-labeled transferrin for mammalian cells or FM4-64 for plant cells.
Issues with Imaging or Data Analysis: Problems with microscopy settings, image acquisition, or the methods used for quantification.Optimize imaging parameters to avoid signal saturation. Use standardized and objective methods for image analysis and quantification.

Experimental Protocols

Protocol 1: Transferrin Uptake Assay in HeLa Cells to Validate CME Inhibition

This protocol describes a qualitative method to assess the inhibition of CME by this compound in HeLa cells using fluorescently-labeled transferrin.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • This compound

  • DMSO (vehicle control)

  • Fluorescently-labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Serum Starvation: Wash the cells with serum-free medium and then incubate in serum-free medium for 1 hour at 37°C to upregulate transferrin receptor expression.

  • Inhibitor Treatment: Treat the cells with the desired concentration of this compound (e.g., 30 µM) or DMSO (vehicle control) in serum-free medium for 30 minutes at 37°C.

  • Transferrin Uptake: Add fluorescently-labeled transferrin to the medium (final concentration e.g., 25 µg/mL) and incubate for 15-30 minutes at 37°C.

  • Stop Uptake: Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove surface-bound transferrin.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips on microscope slides using mounting medium containing DAPI to stain the nuclei.

  • Imaging: Visualize the cells using a fluorescence microscope. Compare the intracellular fluorescence of transferrin in this compound-treated cells versus control cells. A significant reduction in intracellular fluorescence in the treated cells indicates inhibition of CME.

Protocol 2: FM4-64 Uptake Assay in Arabidopsis thaliana Roots

This protocol outlines a method to monitor the effect of this compound on endocytosis in Arabidopsis root epidermal cells using the styryl dye FM4-64.

Materials:

  • 5-7 day old Arabidopsis thaliana seedlings

  • Liquid 1/2 Murashige and Skoog (MS) medium

  • This compound

  • DMSO (vehicle control)

  • FM4-64 dye

  • Confocal laser scanning microscope

Procedure:

  • Seedling Preparation: Grow Arabidopsis seedlings vertically on 1/2 MS agar (B569324) plates.

  • Inhibitor Pre-treatment: Transfer seedlings to a multi-well plate containing liquid 1/2 MS medium with either the desired concentration of this compound (e.g., 30 µM) or DMSO for 30 minutes.

  • FM4-64 Staining: Add FM4-64 to the medium to a final concentration of 2-4 µM and incubate for 5-10 minutes.

  • Wash: Briefly wash the seedlings in liquid 1/2 MS medium to remove excess dye.

  • Mounting: Mount the seedlings in a small volume of liquid 1/2 MS on a microscope slide.

  • Imaging: Immediately visualize the root epidermal cells using a confocal microscope. In control cells, FM4-64 will initially label the plasma membrane and then be internalized into endosomal compartments over time. In this compound-treated seedlings, the internalization of FM4-64 will be significantly reduced, with the dye predominantly remaining at the plasma membrane.

Mandatory Visualizations

Signaling Pathway Diagram

ClathrinMediatedEndocytosis cluster_PM Plasma Membrane cluster_Cytosol Cytosol CargoReceptor Cargo-Receptor Complex AdaptorProteins Adaptor Proteins (e.g., AP2) CargoReceptor->AdaptorProteins Recruitment Clathrin Clathrin Triskelia AdaptorProteins->Clathrin Recruitment CHC Clathrin Heavy Chain (CHC) Clathrin->CHC CoatedPit Coated Pit Formation CHC->CoatedPit Assembly Dynamin Dynamin CCV Clathrin-Coated Vesicle Dynamin->CCV Scission UncoatedVesicle Uncoated Vesicle CCV->UncoatedVesicle Uncoating EarlyEndosome Early Endosome UncoatedVesicle->EarlyEndosome Fusion ES9_17 This compound ES9_17->CHC Inhibition CoatedPit->Dynamin Recruitment ExperimentalWorkflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis CellCulture Cell Culture (e.g., HeLa or Arabidopsis) Treatment Treatment (this compound vs. Vehicle Control) CellCulture->Treatment ReagentPrep Reagent Preparation (this compound, Controls, Dyes) ReagentPrep->Treatment UptakeAssay Uptake Assay (Transferrin or FM4-64) Treatment->UptakeAssay Fixation Fixation & Staining (if applicable) UptakeAssay->Fixation Imaging Microscopy (Confocal/Fluorescence) Fixation->Imaging Quantification Image Analysis & Quantification Imaging->Quantification Interpretation Data Interpretation & Conclusion Quantification->Interpretation

References

Technical Support Center: Investigating Potential Off-Target Effects of ES9-17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential off-target effects of ES9-17, a known inhibitor of clathrin-mediated endocytosis (CME). The information is presented in a question-and-answer format, supplemented with detailed troubleshooting guides, experimental protocols, and data presentation templates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known on-target effect?

A1: this compound is a small molecule inhibitor of clathrin-mediated endocytosis (CME). Its primary and on-target effect is the inhibition of the function of clathrin heavy chain (CHC), a key protein involved in the formation of clathrin-coated pits and vesicles. This compound is an analog of Endosidin9 (ES9) but lacks the undesirable protonophore activity of the parent compound.

Q2: Why is it important to investigate the off-target effects of this compound?

A2: While this compound is designed to be more specific than its predecessor, all small molecule inhibitors have the potential for off-target effects, where they bind to and modulate the activity of proteins other than their intended target. These unintended interactions can lead to:

  • Cellular toxicity: Off-target binding can disrupt essential cellular pathways, causing cytotoxicity unrelated to the inhibition of CHC.

  • Lack of translational potential: In a drug development context, off-target effects can lead to unforeseen side effects in preclinical and clinical studies.

Therefore, a thorough investigation of off-target effects is crucial for the accurate interpretation of research data and for the potential therapeutic development of this compound.

Q3: What are the initial steps to assess the potential for off-target effects with this compound?

A3: A tiered approach is recommended:

  • Dose-response analysis: Determine the minimal effective concentration of this compound for inhibiting CME in your experimental system. Using the lowest effective concentration minimizes the risk of engaging lower-affinity off-targets.

  • Phenotypic comparison: Compare the observed cellular phenotype with the known consequences of inhibiting CME through genetic approaches (e.g., siRNA or CRISPR-mediated knockdown of CHC). Discrepancies may suggest off-target effects.

  • Orthogonal validation: Use a structurally and mechanistically different CME inhibitor to see if it recapitulates the same phenotype. If the phenotype is unique to this compound, it may indicate an off-target effect.

Q4: Which experimental techniques can be used to identify specific off-targets of this compound?

A4: Several unbiased, proteome-wide techniques can be employed to identify potential off-targets of this compound:

  • Kinome Profiling: This method assesses the interaction of this compound with a broad panel of kinases. Since many inhibitors can have off-target effects on kinases, this is a valuable screening method.

  • Chemical Proteomics: This approach uses a modified version of this compound (e.g., with a biotin (B1667282) tag) to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS-CETSA): This powerful technique can identify proteins that are stabilized or destabilized by this compound binding in a cellular context, providing a global view of its targets and off-targets.

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed at effective concentrations of this compound.
Possible CauseTroubleshooting StepExpected Outcome
Off-target toxicity 1. Perform a comprehensive off-target screening using kinome profiling or chemical proteomics. 2. Test structurally distinct CME inhibitors to see if they exhibit similar toxicity.1. Identification of potential off-target proteins that may be responsible for the cytotoxic effects. 2. If other CME inhibitors do not show similar toxicity, it is more likely an off-target effect of this compound.
On-target toxicity 1. Confirm that the cytotoxicity is also observed with genetic knockdown of CHC. 2. Titrate this compound to the lowest possible concentration that still effectively inhibits CME.1. Confirmation that the observed toxicity is a direct consequence of inhibiting the intended target. 2. Reduced cytotoxicity while maintaining the desired on-target effect.
Compound precipitation 1. Visually inspect the cell culture medium for any signs of compound precipitation. 2. Ensure the final solvent (e.g., DMSO) concentration is non-toxic and that this compound remains soluble.1. Prevention of non-specific cellular stress and toxicity due to compound aggregation.
Issue 2: Inconsistent or unexpected experimental results with this compound.
Possible CauseTroubleshooting StepExpected Outcome
Activation of compensatory signaling pathways 1. Use techniques like western blotting to investigate the activation of pathways that might compensate for the inhibition of CME. 2. Consider co-treatment with inhibitors of the identified compensatory pathways.1. A better understanding of the cellular response to CME inhibition. 2. More consistent and interpretable experimental results.
Compound instability 1. Assess the stability of this compound in your cell culture medium over the course of the experiment using techniques like LC-MS.1. Confirmation that the observed effects are due to the intact compound and not its degradation products.
Cell line-specific effects 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent across different cellular contexts.1. Differentiation between general off-target effects and those that are specific to a particular cell line.

Data Presentation

The following tables are templates for summarizing quantitative data from off-target investigation experiments.

Table 1: Kinome Profiling Results for this compound

Kinase TargetPercent Inhibition at 1 µM this compoundIC50 (nM)Notes
CHC (On-target) >95%[Insert experimentally determined value]Positive control
Off-Target Kinase 1[Insert value][Insert value]
Off-Target Kinase 2[Insert value][Insert value]
.........

Table 2: Summary of Potential Off-Targets Identified by Chemical Proteomics

Protein IdentifiedGene NameUniProt IDFold Enrichment (this compound pulldown vs. control)Validation Status
Potential Off-Target A[Insert gene name][Insert ID][Insert value][Validated/Not Validated]
Potential Off-Target B[Insert gene name][Insert ID][Insert value][Validated/Not Validated]
...............

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Engagement

Objective: To determine if this compound engages with its intended target (CHC) and potential off-targets in a cellular environment.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 10x the effective concentration) or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fractions using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against CHC (on-target) and suspected off-targets.

    • Use a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Incubate with the appropriate secondary antibody and detect the signal.

  • Data Analysis:

    • Quantify the band intensities for each protein at each temperature.

    • Normalize the intensities to the intensity at the lowest temperature.

    • Plot the normalized intensity versus temperature to generate melt curves.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Protocol 2: Kinome Profiling for Off-Target Identification

Objective: To assess the selectivity of this compound against a broad panel of human kinases.

Methodology:

  • This is typically performed as a service by specialized companies. The general workflow is as follows:

    • Compound Submission: Provide a high-concentration stock solution of this compound in DMSO.

    • Assay Performance: The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified recombinant kinases (e.g., >400). The activity of each kinase is measured in the presence of this compound and compared to a vehicle control.

    • Data Analysis: The percentage of inhibition for each kinase is calculated. For significant "hits" (kinases that are inhibited above a certain threshold), a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Protocol 3: Chemical Proteomics for Unbiased Off-Target Discovery

Objective: To identify proteins that directly interact with this compound in a complex biological sample.

Methodology:

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a reactive group (e.g., a photo-affinity label) and an affinity tag (e.g., biotin) via a linker.

  • Cell Lysate Incubation: Incubate the this compound probe with cell lysate. If using a photo-affinity probe, expose the mixture to UV light to induce covalent cross-linking to interacting proteins.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged this compound probe that is now cross-linked to its target and off-target proteins.

  • Elution and Protein Identification: Elute the bound proteins from the beads. The proteins are then typically separated by SDS-PAGE and identified using mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the this compound pulldown to those from a control pulldown (e.g., using beads alone or a control compound) to identify specific interactors.

Mandatory Visualizations

Clathrin_Mediated_Endocytosis cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo Cargo Receptor Receptor Cargo->Receptor Binding AP2 AP2 Complex Receptor->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment CHC Clathrin Heavy Chain (CHC) (Target of this compound) Clathrin->CHC Component of Coated_Vesicle Clathrin-Coated Vesicle Clathrin->Coated_Vesicle Assembly & Invagination CHC->Clathrin Dynamin Dynamin Dynamin->Coated_Vesicle Scission Uncoated_Vesicle Uncoated Vesicle Coated_Vesicle->Uncoated_Vesicle Uncoating Endosome Early Endosome Uncoated_Vesicle->Endosome Fusion ES9_17 This compound ES9_17->CHC Inhibition

Caption: Clathrin-Mediated Endocytosis Signaling Pathway and the Target of this compound.

CETSA_Workflow A 1. Cell Treatment (this compound or Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate soluble & aggregated proteins) C->D E 5. Western Blot (Quantify soluble protein) D->E F 6. Data Analysis (Generate Melt Curves) E->F

Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

Off_Target_Investigation_Logic Start Start: Observe Unexpected Phenotype or Cytotoxicity with this compound IsOnTarget Is the effect on-target? Start->IsOnTarget OnTarget Conclusion: On-Target Effect IsOnTarget->OnTarget Yes OffTarget Conclusion: Potential Off-Target Effect IsOnTarget->OffTarget No Investigate Investigate Specific Off-Targets OffTarget->Investigate Kinome Kinome Profiling Investigate->Kinome ChemProt Chemical Proteomics Investigate->ChemProt CETSA_MS MS-CETSA Investigate->CETSA_MS

Caption: Logical Workflow for Investigating Potential Off-Target Effects of this compound.

Technical Support Center: ES9-17 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of ES9-17, a known inhibitor of clathrin-mediated endocytosis (CME), in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is an analog of endosidin9 (ES9) and functions as an inhibitor of the clathrin heavy chain (CHC).[1] This interaction disrupts clathrin-mediated endocytosis, a major pathway for the internalization of plasma membrane proteins and other extracellular molecules.[1][2] It has been shown to inhibit the uptake of transferrin in HeLa cells and FM4-64 in Arabidopsis seedlings.[1][3] this compound is considered a more specific version of ES9, as it does not exhibit the protonophore activity that causes cytoplasmic acidification.[4]

Q2: Is there established data on the cytotoxicity of this compound in cell lines?

A2: Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound on various cell lines. One study noted that the inhibition of transferrin uptake in HeLa cells by this compound was not a result of cytotoxicity, but quantitative data such as IC50 values were not provided.[3] Therefore, researchers should empirically determine the cytotoxic profile of this compound in their specific cell line of interest.

Q3: What are the initial steps to assess the cytotoxicity of this compound?

A3: The initial step is to perform a dose-response experiment to determine the concentration of this compound that reduces cell viability by 50% (IC50). This is typically done using a metabolic activity assay, such as the MTT or MTS assay, across a wide range of this compound concentrations.

Q4: How can I determine if this compound is inducing apoptosis or necrosis?

A4: To distinguish between apoptosis and necrosis, a flow cytometry-based assay using Annexin V and Propidium (B1200493) Iodide (PI) staining is recommended. Annexin V binds to phosphatidylserine (B164497), which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Q5: What potential signaling pathways might be involved in this compound-induced cytotoxicity?

A5: While specific pathways for this compound are not yet elucidated, inhibition of critical cellular processes like endocytosis can trigger stress responses that may lead to apoptosis. A common pathway for drug-induced apoptosis is the intrinsic pathway, which involves the mitochondria. This pathway is characterized by the dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[5] Researchers should investigate these markers to understand the mechanism of cell death.

Troubleshooting Guides

MTT/MTS Assay Issues
Problem Possible Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS or media.
Low absorbance readings across the plate Insufficient number of viable cells; Low metabolic activity of the cell line; Incorrect incubation time with MTT/MTS reagent.Optimize cell seeding density. Ensure the cell line is healthy and within a low passage number. Increase the incubation time with the MTT/MTS reagent (typically 1-4 hours).
High background absorbance Contamination (bacterial or yeast); this compound interferes with the absorbance reading.Regularly check cell cultures for contamination. Run a control with this compound in media without cells to check for direct absorbance.
No dose-dependent response observed This compound concentrations are too high or too low; this compound is not cytotoxic to the specific cell line.Test a wider range of concentrations, including very low and very high doses. Consider a longer exposure time. If no response is seen, the compound may not be cytotoxic under the tested conditions.
Flow Cytometry (Annexin V/PI) Assay Issues
Problem Possible Cause Troubleshooting Steps
High percentage of necrotic cells in the untreated control Harsh cell handling (e.g., excessive trypsinization, vigorous vortexing); Cells were harvested at a very high confluency.Handle cells gently during harvesting and staining. Harvest cells when they are in the logarithmic growth phase (70-80% confluency).
Poor separation between cell populations (live, apoptotic, necrotic) Incorrect compensation settings on the flow cytometer; Low fluorescence signal.Use single-stained controls (Annexin V only, PI only) to set up proper compensation. Ensure the use of bright fluorochromes and that the flow cytometer's lasers and detectors are functioning correctly.
High Annexin V positive signal in the live cell population Loss of membrane integrity during cell preparation, allowing Annexin V to enter the cells.Perform all steps on ice and use a calcium-containing binding buffer as recommended by the manufacturer.
No significant increase in apoptosis after this compound treatment The chosen time point is too early or too late to observe apoptosis; this compound does not induce apoptosis at the tested concentrations.Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time for apoptosis detection. Test a wider range of this compound concentrations.

Quantitative Data Summary

As specific cytotoxicity data for this compound is not widely available, the following tables present an illustrative example of how to structure the results from cytotoxicity and apoptosis assays. Researchers should replace this with their own experimental data.

Table 1: Illustrative IC50 Values of this compound in Various Cell Lines after 48h Treatment

Cell LineTissue of OriginIC50 (µM)
HeLaCervical CancerUser-determined value
A549Lung CancerUser-determined value
MCF-7Breast CancerUser-determined value
HepG2Liver CancerUser-determined value
HEK293Normal KidneyUser-determined value

Table 2: Illustrative Apoptosis Induction by this compound in HeLa Cells (24h Treatment)

TreatmentConcentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Untreated Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compoundIC50/270.3 ± 3.518.9 ± 2.210.8 ± 1.3
This compoundIC5045.1 ± 4.235.6 ± 3.119.3 ± 2.5
This compoundIC50*220.7 ± 2.948.2 ± 4.531.1 ± 3.8

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and an untreated control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

Materials:

  • 6-well plates or T25 flasks

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin-binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific duration. Include an untreated control group.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour. Set up single-stained controls for compensation.

Visualizations

experimental_workflow_mt_assay cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay node_seed Seed cells in 96-well plate node_incubate1 Incubate overnight (37°C, 5% CO2) node_seed->node_incubate1 node_prepare_es9 Prepare this compound serial dilutions node_treat Treat cells with this compound node_prepare_es9->node_treat node_incubate2 Incubate for 24/48/72 hours node_treat->node_incubate2 node_add_mtt Add MTT solution node_incubate3 Incubate for 2-4 hours node_add_mtt->node_incubate3 node_solubilize Add solubilization solution node_incubate3->node_solubilize node_read Read absorbance at 570 nm node_solubilize->node_read

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

apoptosis_flow_cytometry_workflow start Seed and treat cells with this compound harvest Harvest cells (adherent + floating) start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min in the dark stain->incubate acquire Acquire data on flow cytometer incubate->acquire

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

intrinsic_apoptosis_pathway ES9_17 This compound Cellular_Stress Cellular Stress (e.g., from CME inhibition) ES9_17->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated Intrinsic Apoptosis Signaling Pathway.

References

addressing solubility issues with ES9-17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ES9-17. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and reversible inhibitor of Clathrin-mediated endocytosis (CME).[1] It functions by binding to the N-terminal domain of the clathrin heavy chain (CHC), thereby preventing the assembly of clathrin coats and the subsequent internalization of cargo proteins.[1]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used to study the role of clathrin-mediated endocytosis in various cellular processes. It is a valuable tool for investigating receptor internalization, nutrient uptake, viral entry, and synaptic vesicle recycling.

Q3: What is the recommended storage condition for this compound?

A3: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Solubility and Solution Preparation

Q4: What are the recommended solvents for dissolving this compound?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and Ethanol. It is insoluble in water.

Data Presentation: this compound Solubility

SolventConcentrationNotes
DMSO64 mg/mLUse fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1]
Ethanol64 mg/mL
WaterInsoluble

Q5: How do I prepare a stock solution of this compound?

A5: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to the desired concentration (e.g., 10 mM or 64 mg/mL). Ensure the powder is completely dissolved by vortexing or brief sonication.

Q6: How do I prepare a working solution of this compound for in vitro cell-based assays?

A6: Due to the poor aqueous solubility of this compound, a specific formulation is recommended to maintain its solubility in cell culture media. The following protocol provides a method for preparing a 1 mL working solution. This should be prepared fresh for each experiment.

Experimental Protocols: Preparation of this compound Working Solution for in vitro Assays

Materials:

  • This compound stock solution in DMSO (e.g., 64 mg/mL)

  • PEG300

  • Tween 80

  • Sterile ddH₂O

Procedure:

  • To 400 µL of PEG300, add 50 µL of a 64 mg/mL this compound stock solution in DMSO.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix again until clear.

  • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

  • Use the freshly prepared solution immediately for your experiment.[1]

Troubleshooting Guide

Q7: I observed precipitation when I added my this compound stock solution to the cell culture medium. What should I do?

A7: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Use the recommended formulation: For in vitro assays, it is highly recommended to use the PEG300 and Tween 80 formulation described above to improve solubility in aqueous media.

  • Lower the final concentration: The concentration of this compound in your experiment might be too high. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration.

  • Increase the final DMSO concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally tolerated. You can try to slightly increase the final DMSO percentage, but always include a vehicle control with the same DMSO concentration in your experiment.

  • Step-wise dilution: Instead of adding the concentrated stock directly to the full volume of media, try a serial dilution approach. First, dilute the stock in a small volume of media containing serum (serum proteins can help stabilize the compound), and then add this intermediate dilution to the final volume.

  • Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound solution can sometimes improve solubility.

Q8: My cells are showing signs of toxicity. Could it be the this compound or the solvent?

A8: Both this compound and the solvents used can cause cytotoxicity at high concentrations. Here’s how to troubleshoot:

  • Vehicle control: Always include a vehicle control in your experiments. This should contain the same concentration of DMSO, PEG300, and Tween 80 as your experimental samples, but without this compound. This will help you distinguish between the effects of the compound and the vehicle.

  • Titrate the concentration: Perform a dose-response experiment to find the highest concentration of this compound that effectively inhibits CME without causing significant cell death. A 30 µM concentration has been shown to be effective in HeLa cells with a 30-minute incubation.[2][3]

  • Reduce incubation time: Shorter incubation times may be sufficient to observe the inhibitory effect on CME while minimizing toxicity.

Experimental Protocols & Diagrams

Transferrin Uptake Assay to Measure Inhibition of Clathrin-Mediated Endocytosis

This protocol describes how to assess the inhibitory effect of this compound on CME by measuring the uptake of fluorescently labeled transferrin in HeLa cells.

Materials:

  • HeLa cells

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound working solution

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium with DAPI

Procedure:

  • Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere and grow to 70-80% confluency.

  • Prepare the this compound working solution as described in Q6.

  • Pre-treat the cells by replacing the culture medium with a serum-free medium containing 30 µM this compound (or your desired concentration) and the corresponding vehicle control. Incubate for 30 minutes at 37°C.[2][3]

  • Add fluorescently labeled transferrin to each well at a final concentration of 25 µg/mL.

  • Incubate for 15-20 minutes at 37°C to allow for internalization.

  • To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Image the cells using a fluorescence microscope. The uptake of transferrin will be observed as intracellular fluorescent puncta. A reduction in the number and intensity of these puncta in this compound-treated cells compared to the vehicle control indicates inhibition of CME.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Ligand-Receptor Complex Ligand-Receptor Complex Receptor->Ligand-Receptor Complex Ligand Binding Clathrin-coated pit Clathrin-coated pit Ligand-Receptor Complex->Clathrin-coated pit Recruitment Clathrin & Adaptor Proteins Clathrin & Adaptor Proteins Clathrin & Adaptor Proteins->Clathrin-coated pit Clathrin-coated vesicle Clathrin-coated vesicle Clathrin-coated pit->Clathrin-coated vesicle Invagination & Fission Uncoating Uncoating Clathrin-coated vesicle->Uncoating Early Endosome Early Endosome Uncoating->Early Endosome Fusion This compound This compound This compound->Clathrin & Adaptor Proteins Inhibition

Caption: Inhibition of Clathrin-Mediated Endocytosis by this compound.

G Start Start Prepare this compound Working Solution Prepare this compound Working Solution Start->Prepare this compound Working Solution Pre-treat cells with this compound (30µM, 30 min) Pre-treat cells with this compound (30µM, 30 min) Prepare this compound Working Solution->Pre-treat cells with this compound (30µM, 30 min) Add Fluorescent Transferrin Add Fluorescent Transferrin Pre-treat cells with this compound (30µM, 30 min)->Add Fluorescent Transferrin Incubate (15-20 min) Incubate (15-20 min) Add Fluorescent Transferrin->Incubate (15-20 min) Wash with cold PBS Wash with cold PBS Incubate (15-20 min)->Wash with cold PBS Fix cells Fix cells Wash with cold PBS->Fix cells Image cells Image cells Fix cells->Image cells Analyze Results Analyze Results Image cells->Analyze Results End End Analyze Results->End

Caption: Experimental Workflow for Transferrin Uptake Assay with this compound.

References

ES9-17 Washout Experiment: A Guide to Testing Reversibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for conducting washout experiments to test the reversibility of the clathrin-mediated endocytosis (CME) inhibitor, ES9-17.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of an this compound washout experiment?

A1: The primary purpose of a washout experiment is to determine if the inhibitory effect of this compound on clathrin-mediated endocytosis (CME) is reversible. By removing the compound from the experimental system, researchers can observe whether the cellular process recovers, indicating that this compound does not permanently disable the endocytic machinery.

Q2: How does this compound inhibit clathrin-mediated endocytosis?

A2: this compound is an analog of Endosidin9 (ES9) and functions by targeting and inhibiting the clathrin heavy chain (CHC), a critical protein component for the formation of clathrin-coated pits at the plasma membrane.[1][2][3] By disrupting CHC function, this compound effectively blocks the internalization of cargo that relies on this pathway.[1][4]

Q3: Is the inhibition of CME by this compound known to be reversible?

A3: Yes, studies have shown that the inhibition of CME by this compound is reversible. For instance, the uptake of the endocytic tracer dye FM4-64 was observed to recover after a 120-minute washout of this compound.

Q4: What is a typical positive control for a CME inhibition experiment?

A4: A common positive control for CME inhibition is the use of well-characterized inhibitors like Pitstop® 2. It is important to note that the effectiveness of these inhibitors can be cell-type dependent.

Q5: What is a suitable negative control for the washout experiment?

A5: The negative control should be cells treated with the vehicle (e.g., DMSO) at the same final concentration used for the this compound solution. These cells should undergo the same washing steps as the cells treated with this compound. This accounts for any effects of the solvent and the washing procedure itself on the endocytic process.

Experimental Protocols

General this compound Treatment

This protocol outlines a typical procedure for treating cells with this compound to induce CME inhibition.

Materials:

  • Cells cultured in appropriate vessels (e.g., glass-bottom dishes for imaging)

  • Complete cell culture medium, pre-warmed to 37°C

  • This compound stock solution (e.g., in DMSO)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Culture cells to the desired confluency (typically 60-80%).

  • Prepare the this compound working solution by diluting the stock solution in pre-warmed complete cell culture medium to the final desired concentration (e.g., 30 µM).

  • Prepare a vehicle control working solution with the same final concentration of the solvent.

  • Remove the existing medium from the cells.

  • Add the this compound working solution or the vehicle control solution to the respective cell cultures.

  • Incubate the cells for the desired duration (e.g., 30 minutes) at 37°C in a CO2 incubator.

This compound Washout Protocol to Test Reversibility

This protocol details the steps to wash out this compound and assess the recovery of clathrin-mediated endocytosis.

Materials:

  • Cells treated with this compound and a vehicle control

  • Sterile, pre-warmed (37°C) phosphate-buffered saline (PBS) or complete cell culture medium for washing

  • Fresh, pre-warmed complete cell culture medium

  • An endocytic tracer (e.g., fluorescently-labeled transferrin or FM4-64 dye)

Procedure:

  • After the this compound treatment period, aspirate the medium containing this compound or the vehicle control.

  • Gently wash the cells by adding pre-warmed PBS or culture medium to the side of the vessel. Swirl gently.

  • Aspirate the wash solution.

  • Repeat the wash step two more times for a total of three washes.

  • After the final wash, add fresh, pre-warmed complete cell culture medium.

  • Return the cells to the incubator for the desired recovery period (e.g., 120 minutes).

  • Following the recovery period, assess the functionality of CME by adding an endocytic tracer and quantifying its uptake via a suitable method, such as fluorescence microscopy or flow cytometry.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No recovery of endocytosis after washout - Incomplete washout of this compound.- Washout period is too short.- this compound may have caused cytotoxicity at the concentration used.- The endocytic marker or assay is not sensitive enough.- Increase the number of washes (e.g., to 4-5 times).- Increase the volume of the wash solution.- Extend the recovery period post-washout.- Perform a cell viability assay (e.g., Trypan Blue or MTT assay) to check for this compound toxicity.- Optimize the concentration and incubation time of the endocytic tracer.
High background signal in control cells - Inefficient washing of the endocytic tracer.- Non-specific binding of the tracer to the cell surface.- Ensure thorough washing after incubation with the tracer.- Include a control where the tracer is added to cells at 4°C to measure surface binding.
Significant cell detachment during washing - Washing procedure is too harsh.- Cells are not well-adhered.- Add and remove wash solutions gently from the side of the dish.- Ensure cells are healthy and not overly confluent before starting the experiment.
Inconsistent results between experiments - Variability in cell density or health.- Inconsistent timing of treatment, washing, or recovery.- Degradation of this compound stock solution.- Standardize cell seeding density and ensure consistent cell health.- Adhere strictly to the established timelines for each step of the experiment.- Aliquot the this compound stock solution and store it properly to avoid repeated freeze-thaw cycles.

Data Presentation

Quantitative data from a successful washout experiment can be summarized as follows. The values represent a hypothetical experiment measuring the uptake of a fluorescent endocytic marker.

Condition Mean Fluorescence Intensity (Arbitrary Units) Standard Deviation % Recovery
Untreated Control1500120100%
Vehicle Control (DMSO)148013598.7%
This compound Treatment (30 µM)3504523.3%
This compound Washout (120 min)135015090.0%

% Recovery is calculated relative to the untreated control after subtracting the background fluorescence of the this compound treated cells.

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 Clathrin-Mediated Endocytosis Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds AP2 Adaptor Protein (AP2) Receptor->AP2 Recruits CHC Clathrin Heavy Chain (CHC) AP2->CHC Recruits CoatedPit Clathrin-Coated Pit CHC->CoatedPit Forms Vesicle Clathrin-Coated Vesicle CoatedPit->Vesicle Invaginates & pinches off Endosome Early Endosome Vesicle->Endosome Fuses with ES9_17 This compound ES9_17->CHC Inhibits

Caption: Mechanism of this compound inhibition in the clathrin-mediated endocytosis pathway.

G cluster_1 This compound Washout Experimental Workflow Start Start with Cultured Cells Treatment Treat with this compound (e.g., 30µM for 30 min) and Vehicle Control Start->Treatment Washout Wash 3x with Pre-warmed Medium/PBS Treatment->Washout Recovery Incubate in Fresh Medium (e.g., 120 min) Washout->Recovery Assay Assess CME with Endocytic Tracer (e.g., Fluorescent Transferrin) Recovery->Assay Analysis Quantify Tracer Uptake (Microscopy or Flow Cytometry) Assay->Analysis End Determine Reversibility Analysis->End

Caption: Step-by-step workflow for the this compound washout experiment.

References

Validation & Comparative

A Comparative Guide to Clathrin-Mediated Endocytosis Inhibitors: ES9-17 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor for clathrin-mediated endocytosis (CME) is critical for accurate experimental outcomes. This guide provides an objective comparison of ES9-17 against other commonly used CME inhibitors, including Pitstop 2, Dynasore, and Chlorpromazine, with a focus on their performance backed by experimental data.

Clathrin-mediated endocytosis is a vital cellular process responsible for the internalization of a wide array of molecules from the cell surface. Its intricate machinery makes it a prime target for therapeutic intervention and a subject of intense research. The development of small molecule inhibitors has provided powerful tools to dissect and modulate this pathway. Among these, this compound has emerged as a promising agent with a distinct mechanism of action.

Mechanism of Action and Molecular Targets

This compound is a derivative of Endosidin9 (ES9) and acts as an inhibitor of CME by directly targeting the clathrin heavy chain (CHC).[1][2][3] This interaction disrupts the function of clathrin, a key protein in the formation of the endocytic vesicles. Unlike its parent compound, this compound is a non-protonophoric inhibitor, meaning it does not disrupt cellular ATP levels or cytoplasmic pH, which is a significant advantage over some other inhibitors.[2][4]

In contrast, other widely used CME inhibitors target different components of the endocytic machinery:

  • Pitstop 2 was designed to inhibit the interaction between the N-terminal domain of the clathrin heavy chain and amphiphysin.[5][6] However, subsequent studies have revealed that it also exhibits off-target effects and can inhibit clathrin-independent endocytosis.

  • Dynasore targets the GTPase activity of dynamin, a protein essential for the scission of clathrin-coated pits from the plasma membrane.[7] While effective in blocking dynamin-dependent processes, it has been shown to have off-target effects on actin, cellular cholesterol levels, and lipid raft organization.[8][9][10]

  • Chlorpromazine , a phenothiazine-derived antipsychotic drug, inhibits CME, and recent evidence suggests it may act by inhibiting dynamin.[11][12] It is known to have a broad range of pharmacological effects, including impacts on dopamine (B1211576) receptors and potential hepatotoxicity, which can complicate the interpretation of experimental results.[13][14]

Performance Comparison of CME Inhibitors

The efficacy and specificity of CME inhibitors can be quantitatively compared using assays such as the transferrin uptake assay, which measures the internalization of transferrin, a process highly dependent on CME. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values from these assays provide a benchmark for inhibitor potency.

InhibitorMolecular TargetEC50/IC50 (Transferrin Uptake)Known Off-Target Effects & Cytotoxicity
This compound Clathrin Heavy Chain (CHC)[1][3]17.2 µM (HeLa cells)[8]Does not deplete cellular ATP or cause cytoplasmic acidification.[2][4] Cytotoxicity not extensively reported, but a cell proliferation assay showed no significant toxicity at concentrations effective for CME inhibition.[15]
Pitstop 2 Clathrin Heavy Chain (N-terminal domain)[5][6]~20-30 µM (HeLa cells)[16]Inhibits clathrin-independent endocytosis. Can induce changes in vesicular and mitochondrial pH.[17] Shows anti-proliferative and cytotoxic effects in dividing cancer cells.[5] Directly interacts with small GTPases like Ran and Rac1.[18]
Dynasore Dynamin GTPase[7]~15 µM[19][20][21]Affects fluid-phase endocytosis, membrane ruffling, cellular cholesterol, and lipid rafts independently of dynamin.[8][9][10] Can have off-target effects on signaling pathways.[22]
Chlorpromazine Primarily Dynamin[11][12] (also Dopamine receptors)~10 µM (inhibition of transferrin uptake in MDCK cells)[23]Broad pharmacological profile including antipsychotic effects.[13] Potential for hepatotoxicity.[14] Can have non-specific effects on acidophilic organelles.[24]

Experimental Methodologies

Accurate assessment of CME inhibitors relies on robust and well-defined experimental protocols. Below are summaries of key assays used in the evaluation of these compounds.

Transferrin Uptake Assay

This assay is a gold standard for measuring the efficiency of clathrin-mediated endocytosis.

Principle: Transferrin, an iron-transporting protein, is internalized by cells via receptor-mediated endocytosis, a process predominantly mediated by clathrin. By labeling transferrin with a fluorescent dye, its uptake can be quantified using fluorescence microscopy or flow cytometry.

Protocol Outline:

  • Cell Culture: Plate cells (e.g., HeLa) on coverslips or in multi-well plates and allow them to adhere.

  • Serum Starvation: Incubate cells in serum-free medium to upregulate transferrin receptor expression.

  • Inhibitor Treatment: Pre-incubate the cells with the desired concentration of the CME inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time.

  • Transferrin Incubation: Add fluorescently labeled transferrin to the medium and incubate at 37°C to allow for endocytosis.

  • Acid Wash: To remove non-internalized, surface-bound transferrin, wash the cells with an acidic buffer.

  • Fixation and Imaging: Fix the cells with paraformaldehyde and mount them for imaging.

  • Quantification: Analyze the intracellular fluorescence intensity to determine the extent of transferrin uptake.

Cell Viability/Cytotoxicity Assays

It is crucial to assess whether the observed inhibition of endocytosis is due to a specific effect on the CME machinery or a general cytotoxic effect of the compound.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate and treat them with varying concentrations of the inhibitor.

  • Incubation: Incubate the cells for a desired period.

  • MTT Addition: Add MTT solution to each well and incubate to allow for formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.

Principle: This assay measures the release of lactate (B86563) dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of dead or damaged cells.

Protocol Outline:

  • Cell Treatment: Treat cells with the inhibitor in a multi-well plate. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent).

  • Supernatant Collection: Collect the cell culture supernatant.

  • LDH Reaction: Add a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength.

Visualizing the Pathway and Experimental Workflow

To further aid in the understanding of clathrin-mediated endocytosis and the experimental procedures, the following diagrams have been generated.

CME_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Adaptor Adaptor Proteins (e.g., AP2) Receptor->Adaptor Recruitment Ligand Ligand Ligand->Receptor Binding Clathrin Clathrin Triskelia Adaptor->Clathrin Recruitment CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly Dynamin Dynamin CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle Invagination & Scission UncoatedVesicle Uncoated Vesicle CoatedVesicle->UncoatedVesicle Uncoating Endosome Early Endosome UncoatedVesicle->Endosome Fusion ES9_17 This compound ES9_17->Clathrin Inhibits CHC Pitstop2 Pitstop 2 Pitstop2->Clathrin Inhibits N-terminal domain Dynasore Dynasore Dynasore->Dynamin Inhibits GTPase activity Chlorpromazine Chlorpromazine Chlorpromazine->Dynamin Inhibits

Caption: Clathrin-Mediated Endocytosis Pathway and Inhibitor Targets.

Transferrin_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Start Seed Cells Starve Serum Starve Cells Start->Starve PreIncubate Pre-incubate with Inhibitor/Vehicle Starve->PreIncubate AddTf Add Fluorescent Transferrin PreIncubate->AddTf Incubate Incubate at 37°C AddTf->Incubate AcidWash Acid Wash to Remove Surface Tf Incubate->AcidWash Fix Fix Cells AcidWash->Fix Image Image Acquisition (Microscopy/Flow Cytometry) Fix->Image Quantify Quantify Intracellular Fluorescence Image->Quantify End Results Quantify->End

Caption: Experimental Workflow for a Transferrin Uptake Assay.

Conclusion

The choice of a clathrin-mediated endocytosis inhibitor should be guided by the specific experimental question and a thorough understanding of the compound's mechanism of action and potential off-target effects. This compound presents a valuable tool for studying CME due to its direct targeting of the clathrin heavy chain and its lack of protonophoric activity. While inhibitors like Pitstop 2, Dynasore, and Chlorpromazine have been instrumental in advancing our understanding of endocytosis, their known off-target effects necessitate careful experimental design and data interpretation. Researchers are encouraged to perform appropriate controls, including cell viability assays, to ensure the observed effects are specific to the inhibition of clathrin-mediated endocytosis.

References

A Comparative Guide to Clathrin Inhibitors: ES9-17 vs. Pitstop2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the specific and acute inhibition of cellular processes is a critical experimental tool. Clathrin-mediated endocytosis (CME) is a primary pathway for the internalization of cargo from the cell surface, and its study has been greatly aided by small molecule inhibitors. This guide provides an objective comparison of two such inhibitors, ES9-17 and Pitstop2, focusing on their mechanism, efficacy, specificity, and experimental application, supported by published data.

Mechanism of Action: Targeting the Clathrin Hub

Both this compound and Pitstop2 are designed to inhibit CME by targeting the N-terminal domain (nTD) of the Clathrin Heavy Chain (CHC).[1][2] This domain is crucial as it serves as a binding hub for various adaptor and accessory proteins that contain a "clathrin-box motif". By binding to a site on the nTD, these inhibitors prevent the recruitment of these essential proteins, thereby stalling the formation of functional clathrin-coated pits.[1][3]

This compound is a refined analog of Endosidin9 (ES9).[4] The parent compound, ES9, was identified as a CHC inhibitor but was found to have undesirable side effects, notably acting as a protonophore which can cause cytoplasmic acidification.[1][5] this compound was chemically improved to remove this protonophore activity while retaining its ability to bind CHC, making it a more specific tool for studying CME.[1][6][7]

Pitstop2 was developed to block the interaction between the CHC nTD and accessory proteins like amphiphysin.[2][8] It occupies the same binding site as clathrin-box motif-containing peptides, effectively competing for this interaction.[3]

cluster_CME Clathrin-Mediated Endocytosis (CME) Pathway cluster_inhibitors Inhibitor Action Cargo Cargo (e.g., Transferrin Receptor) Adaptor Adaptor Proteins (e.g., AP2) Cargo->Adaptor binds CHC Clathrin Heavy Chain (CHC) N-Terminal Domain Adaptor->CHC recruits CCP Clathrin-Coated Pit Assembly CHC->CCP drives Vesicle Clathrin-Coated Vesicle CCP->Vesicle forms ES9_17 This compound ES9_17->CHC Binds & Inhibits Pitstop2 Pitstop2 Pitstop2->CHC Binds & Inhibits

Caption: Inhibition of the Clathrin-Mediated Endocytosis (CME) pathway.

Quantitative Performance Data

The efficacy of these inhibitors has been quantified in various cellular and in vitro assays. The data highlights differences in potency and model system applicability.

ParameterThis compoundPitstop2Cell/SystemAssaySource
EC₅₀ 13 µMNot ReportedArabidopsis root cellsFM4-64 Uptake[1][4]
EC₅₀ 17.2 µMNot ReportedHeLa cellsTransferrin Uptake[9]
EC₅₀ 123 ± 1.13 µMNot ReportedIn vitroIsothermal denaturation (CETSA)[1]
IC₅₀ Not Reported~12 µMIn vitroAmphiphysin-Clathrin Binding[10]
Half-Maximal Inhibition Not Reported~18 µM (CME cargo)HeLa cellsTransferrin Uptake[11]
Half-Maximal Inhibition Not Reported~6 µM (CIE cargo)HeLa cellsMHCI Uptake[11]
Effective Concentration 30 µM20-40 µMHeLa cellsTransferrin Uptake[1][12]

Note: A direct comparison in HeLa cells showed 20 µM Pitstop2 had a stronger inhibitory effect on transferrin uptake than 30 µM this compound.[1] Conversely, Pitstop2 was found to be ineffective at inhibiting CME in the plant model system Arabidopsis, where this compound is effective.[1]

Specificity and Off-Target Effects: A Critical Distinction

A crucial factor in selecting a chemical inhibitor is its specificity. While both compounds target the CHC, significant differences in their off-target effects have been reported.

FeatureThis compoundPitstop2
Primary Target Clathrin Heavy Chain (CHC)[1][9]Clathrin Heavy Chain (CHC)[12]
CME Inhibition Yes[4][13]Yes[12]
CIE Inhibition Not reportedYes [2][8][11]
Known Off-Target Effects Lacks the protonophore activity of its parent compound, ES9.[1][7]- Inhibits Clathrin-Independent Endocytosis (CIE).[11][14] - Impairs mitotic progression.[12] - Induces apoptosis in dividing cancer cells.[12] - Alters vesicular and mitochondrial pH.[15][16]
Overall Specificity Considered a more specific CME inhibitor than ES9.[5]Criticized for non-specificity; cannot be used to distinguish between CME and CIE.[2][8][15][16]

The most significant concern with Pitstop2 is its potent inhibition of clathrin-independent endocytosis (CIE).[2][8][11] This lack of specificity means that observed cellular effects cannot be definitively attributed to the disruption of CME alone.[14] Studies have concluded that due to these off-target effects, Pitstop2 should be used with caution and is not suitable for distinguishing between endocytic pathways.[8][15][17] this compound, having been designed to eliminate the known off-target effects of its precursor, represents a more targeted inhibitor of CHC function.[1]

Experimental Protocols

Accurate and reproducible results depend on standardized protocols. Below are methodologies for common assays used to evaluate these inhibitors.

Transferrin Uptake Assay (Mammalian Cells)

This assay measures the inhibition of CME by tracking the internalization of fluorescently-labeled transferrin, a classic CME cargo.

  • Cell Culture: Plate HeLa cells on coverslips and grow to 80-90% confluency.

  • Starvation: Serum-starve the cells for 1 hour in serum-free media (e.g., DMEM) prior to the experiment.

  • Inhibitor Pre-incubation: Treat cells with the desired concentration of this compound, Pitstop2 (e.g., 20-30 µM), or DMSO (vehicle control) in serum-free media containing 10 mM HEPES for 15-30 minutes at 37°C.[11][14]

  • Internalization: Add fluorescently-labeled transferrin (e.g., Alexa Fluor 594-Transferrin) to the media and incubate for an additional 30 minutes at 37°C to allow for endocytosis.[11][14]

  • Surface Stripping: To visualize only internalized transferrin, wash the cells with ice-cold PBS and then briefly with a low pH acid wash buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) to remove surface-bound ligand.

  • Fixation and Imaging: Fix the cells with 4% paraformaldehyde, mount the coverslips, and visualize using fluorescence microscopy.

  • Quantification: Use image analysis software to measure the total integrated fluorescence intensity of internalized transferrin per cell for at least 50 cells per condition.

cluster_workflow Transferrin Uptake Assay Workflow c1 1. Plate & Grow HeLa Cells c2 2. Serum Starve (1 hr) c1->c2 c3 3. Pre-incubate with Inhibitor (this compound, Pitstop2, or DMSO) (15-30 min) c2->c3 c4 4. Add Labeled Transferrin (30 min @ 37°C) c3->c4 c5 5. Acid Wash (Remove Surface Signal) c4->c5 c6 6. Fix & Mount c5->c6 c7 7. Fluorescence Microscopy & Quantification c6->c7

Caption: Workflow for a typical transferrin uptake inhibition assay.
FM4-64 Uptake Assay (Arabidopsis Root Cells)

This assay is used in plant cells to assess general endocytosis by monitoring the uptake of the lipophilic styryl dye FM4-64.

  • Plant Growth: Grow Arabidopsis thaliana seedlings vertically on MS agar (B569324) plates for 5-7 days.

  • Inhibitor Treatment: Gently transfer seedlings into a liquid MS medium containing either this compound (e.g., 30 µM) or DMSO (vehicle control) for 30 minutes.[1]

  • Dye Labeling: Add FM4-64 dye (e.g., 2 µM final concentration) to the liquid medium and incubate for a specified time (e.g., an additional 30 minutes) in the presence of the inhibitor.[1]

  • Wash: Briefly wash the seedlings in fresh liquid MS medium to remove excess surface dye.

  • Imaging: Mount the seedlings in liquid MS on a microscope slide and image the root epidermal cells using a confocal microscope.

  • Quantification: Measure the fluorescence intensity of intracellular puncta corresponding to endocytic vesicles.

Cell Viability Assay

It is crucial to ensure that observed effects are due to specific inhibition and not general cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat cells with a range of concentrations of the inhibitor or vehicle control for the duration of the planned experiment.

  • Assay: Perform a standard cell viability assay, such as MTT or a resazurin-based assay (e.g., PrestoBlue), according to the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence on a plate reader to determine the percentage of viable cells relative to the control.

Summary and Recommendations

Both this compound and Pitstop2 inhibit clathrin-mediated endocytosis by targeting the N-terminal domain of the clathrin heavy chain. However, their utility in research is dictated by their specificity.

  • This compound is a more specific inhibitor of CME.[5] It was developed to eliminate the off-target protonophore activity of its parent compound and is effective in both mammalian and plant systems.[1][4] It is the preferred choice when the experimental goal is to specifically probe the consequences of inhibiting clathrin function.

  • Pitstop2 is a potent inhibitor of endocytosis but suffers from significant off-target effects, most notably the inhibition of clathrin-independent endocytosis.[2][8][11][14] This lack of specificity makes it difficult to attribute its effects solely to CME inhibition.[15][16] Researchers using Pitstop2 must perform extensive control experiments to validate their findings and should be cautious in their interpretations. It is not recommended for studies aiming to differentiate between CME and CIE pathways.[2][8]

For researchers requiring acute and specific disruption of clathrin-mediated endocytosis, This compound offers a more reliable and targeted tool . While Pitstop2 may show potent inhibition, its widespread off-target effects necessitate a high degree of caution and validation, potentially confounding experimental results.

References

A Comparative Guide to ES9-17 and Dynasore for Studying Clathrin-Mediated Endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clathrin-mediated endocytosis (CME) is a vital cellular process for nutrient uptake, signal transduction, and synaptic vesicle recycling. Pharmacological inhibitors are invaluable tools for studying the intricate molecular machinery of CME. This guide provides an objective comparison of two widely used inhibitors, ES9-17 and Dynasore, to aid researchers in selecting the appropriate tool for their experimental needs.

At a Glance: this compound vs. Dynasore

FeatureThis compoundDynasore
Primary Target Clathrin Heavy Chain (CHC)Dynamin (GTPase activity)
Mechanism of Action Inhibits CHC function, leading to increased dwell time of endocytic foci at the plasma membrane.Non-competitive inhibitor of dynamin's GTPase activity, preventing vesicle scission.
Reported Efficacy EC50 of 13 µM for FM4-64 uptake inhibition in Arabidopsis thaliana[1][2]. Reduces transferrin uptake in HeLa cells at 30 µM[1][2][3].IC50 of ~15 µM for dynamin GTPase activity in vitro[4]. IC50 of 34.7 µM for transferrin uptake in U2OS cells.
Specificity & Off-Target Effects Developed as a more specific analog of its parent compound (ES9), lacking protonophore activity and associated side effects[1][2]. Does not deplete cellular ATP[3].Known dynamin-independent off-target effects on cellular cholesterol, lipid rafts, and the actin cytoskeleton[5][6].
Reversibility Reversible inhibition of CME[1][2].Rapid and reversible inhibition[5][7].

Mechanism of Action and Point of Inhibition in CME

Clathrin-mediated endocytosis is a multi-step process involving the recruitment of adaptor proteins and clathrin to the plasma membrane, followed by pit formation, invagination, and finally, vesicle scission. This compound and Dynasore target distinct stages of this pathway.

This compound directly inhibits the function of the Clathrin Heavy Chain (CHC), a core component of the clathrin coat that provides the structural scaffold for the endocytic vesicle. By interfering with CHC, this compound effectively stalls the maturation of the clathrin-coated pit.

Dynasore, on the other hand, targets dynamin, a large GTPase responsible for the final "pinching off" or scission of the fully formed clathrin-coated vesicle from the plasma membrane. It acts as a non-competitive inhibitor of dynamin's GTPase activity, which is essential for this scission event.

CME_Pathway Plasma_Membrane Plasma Membrane Cargo_Receptor Cargo-Receptor Complex Adaptor_Proteins Adaptor Proteins (e.g., AP2) Cargo_Receptor->Adaptor_Proteins Clathrin_Recruitment Clathrin Recruitment & Assembly Adaptor_Proteins->Clathrin_Recruitment Coated_Pit_Formation Coated Pit Formation Clathrin_Recruitment->Coated_Pit_Formation Invagination Invagination Coated_Pit_Formation->Invagination Dynamin_Recruitment Dynamin Recruitment & Constriction Invagination->Dynamin_Recruitment Vesicle_Scission Vesicle Scission Dynamin_Recruitment->Vesicle_Scission Coated_Vesicle Clathrin-Coated Vesicle Vesicle_Scission->Coated_Vesicle Uncoating Uncoating Early_Endosome Early Endosome Uncoating->Early_Endosome Coated_Vesicle->Uncoating ES9_17 This compound ES9_17->Clathrin_Recruitment Inhibits CHC function Dynasore Dynasore Dynasore->Vesicle_Scission Inhibits Dynamin GTPase activity

Clathrin-Mediated Endocytosis Pathway and Inhibitor Targets.

Quantitative Data Comparison

The following table summarizes the available quantitative data on the efficacy of this compound and Dynasore. It is important to note that these values were obtained from different studies under varying experimental conditions, and therefore, direct comparison of potency should be made with caution.

InhibitorAssayCell Type / SystemIC50 / EC50Reference
This compound FM4-64 UptakeArabidopsis thaliana root epidermal cells13 µM (EC50)[1][2]
Transferrin UptakeHeLa cellsReduction observed at 30 µM[1][2][3]
Dynasore Dynamin GTPase ActivityIn vitro~15 µM (IC50)[4]
Transferrin UptakeU2OS cells34.7 µM (IC50)
Transferrin UptakeHeLa cellsStrong inhibition at 80 µM[4]

Experimental Protocols

A common method to quantify the inhibition of CME is the transferrin uptake assay. Transferrin, a glycoprotein (B1211001) involved in iron transport, is internalized exclusively through CME.

Transferrin Uptake Assay in HeLa Cells

Objective: To quantify the inhibition of clathrin-mediated endocytosis by this compound or Dynasore by measuring the uptake of fluorescently labeled transferrin.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound and Dynasore stock solutions (in DMSO)

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium with DAPI

Protocol:

  • Cell Culture: Plate HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Serum Starvation: Wash cells with serum-free DMEM and incubate in serum-free DMEM for 1-2 hours at 37°C to increase the surface expression of transferrin receptors.

  • Inhibitor Treatment: Prepare working solutions of this compound (e.g., 30 µM) and Dynasore (e.g., 80 µM) in serum-free DMEM. Include a vehicle control (DMSO). Pre-incubate the cells with the inhibitors or vehicle for 30 minutes at 37°C.

  • Transferrin Uptake: Add fluorescently labeled transferrin to the inhibitor-containing media and incubate for 10-15 minutes at 37°C to allow for internalization.

  • Stop Endocytosis and Remove Surface-Bound Transferrin: Place the plate on ice to halt endocytosis. Wash the cells twice with ice-cold PBS. To remove transferrin that is bound to the cell surface but not internalized, briefly wash the cells with a pre-chilled acidic buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0).

  • Fixation: Immediately wash the cells three times with ice-cold PBS and then fix with 4% PFA in PBS for 20 minutes at room temperature.

  • Imaging and Analysis: Wash the cells with PBS and mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei. Acquire images using a fluorescence microscope. Quantify the internalized transferrin fluorescence intensity per cell using image analysis software.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_assay Transferrin Uptake Assay cluster_analysis Data Acquisition & Analysis Seed_Cells Seed HeLa cells on coverslips Serum_Starve Serum starve cells (1-2 hours) Seed_Cells->Serum_Starve Pre_incubation Pre-incubate with This compound, Dynasore, or Vehicle (30 minutes) Serum_Starve->Pre_incubation Tf_Incubation Incubate with fluorescent Transferrin (10-15 minutes) Pre_incubation->Tf_Incubation Stop_and_Wash Stop on ice, wash with ice-cold PBS and acid buffer Tf_Incubation->Stop_and_Wash Fixation Fix with 4% PFA Stop_and_Wash->Fixation Imaging Fluorescence Microscopy Fixation->Imaging Quantification Quantify intracellular fluorescence Imaging->Quantification

Experimental Workflow for Transferrin Uptake Assay.

Summary and Recommendations

Both this compound and Dynasore are effective inhibitors of clathrin-mediated endocytosis, but they achieve this through distinct mechanisms.

  • This compound is a suitable choice for researchers seeking a more specific inhibitor that targets the core machinery of the clathrin coat. Its development as an analog of ES9 was specifically aimed at eliminating off-target effects like protonophore activity, making it a cleaner tool for dissecting the role of clathrin in cellular processes.

  • Dynasore is a well-established and potent inhibitor of dynamin-dependent endocytic pathways. Its rapid and reversible action is advantageous for experiments requiring temporal control. However, researchers must be mindful of its known dynamin-independent off-target effects, particularly in studies involving cholesterol homeostasis, lipid raft integrity, and actin dynamics. It is advisable to use Dynasore in conjunction with other dynamin inhibitors or genetic approaches to confirm the specificity of the observed effects.

The choice between this compound and Dynasore will ultimately depend on the specific research question, the experimental system, and the potential for off-target effects to confound the results. For studies requiring high specificity for the clathrin machinery, this compound may be the preferred option. For broader inhibition of dynamin-dependent processes with rapid kinetics, Dynasore remains a valuable tool, provided that appropriate controls are in place to account for its off-target activities.

References

Navigating Clathrin-Mediated Endocytosis: A Comparative Guide to ES9-17 and Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of cellular pathways is paramount. This guide provides a comprehensive comparison of ES9-17, a potent inhibitor of clathrin-mediated endocytosis (CME), with other commonly used alternatives. By presenting key performance data, detailed experimental protocols, and a clear visualization of the targeted pathway, this document serves as a vital resource for selecting the appropriate tool to investigate and manipulate CME.

This compound has emerged as a significant tool for studying the intricate process of clathrin-mediated endocytosis, a fundamental mechanism for the internalization of molecules from the cell surface. As an analog of endosidin9 (ES9), this compound offers a more specific mode of action by directly targeting the clathrin heavy chain (CHC) without the off-target protonophore activity associated with its parent compound.[1][2][3] This guide delves into the target specificity of this compound, presenting a comparative analysis with other CME inhibitors such as Dynasore and Pitstop 2, supported by quantitative data and detailed experimental methodologies.

Performance Comparison of CME Inhibitors

The following table summarizes the key quantitative data for this compound and its alternatives, providing a clear comparison of their efficacy and primary targets.

InhibitorPrimary TargetAssayCell Type/SystemIC50/EC50Reference
This compound Clathrin Heavy Chain (CHC)FM4-64 Uptake InhibitionArabidopsis thaliana13 µM[4]
Transferrin Uptake InhibitionHeLa Cells17.2 µM[5]
CHC Thermal Stabilization (CETSA)In vitro123 µM[6]
Dynasore Dynamin 1/2 GTPaseDynamin GTPase ActivityCell-free~15 µM[3][7]
Transferrin Uptake InhibitionHeLa Cells~15 µM[8]
Pitstop 2 Clathrin Terminal DomainAmphiphysin Association InhibitionIn vitro12 µM[9]

Target Specificity and Off-Target Effects

A critical aspect of any chemical probe is its specificity. While this compound was developed to overcome the non-specific effects of ES9, other CME inhibitors have documented off-target activities that can confound experimental results.

  • This compound: Demonstrates improved specificity for the clathrin heavy chain compared to its predecessor, ES9.[2] It does not exhibit the protonophore activity of ES9, which can lead to broader cellular effects.[2][10]

  • Dynasore: While a potent inhibitor of dynamin's GTPase activity, Dynasore has been shown to have off-target effects on cellular cholesterol, lipid rafts, and the actin cytoskeleton.[11][12] Studies have also revealed that it can inhibit fluid-phase endocytosis and membrane ruffling in a dynamin-independent manner.[13][14]

  • Pitstop 2: This inhibitor has been reported to have off-target effects on clathrin-independent endocytosis and can alter the pH of vesicles and mitochondria.[15][16][17] Caution is advised when interpreting results, as some of its inhibitory effects may not be directly related to its interaction with the clathrin N-terminal domain.[15][18]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the experimental procedures used to characterize these inhibitors, the following diagrams have been generated.

CME_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Targets Ligand Ligand Receptor Receptor Ligand->Receptor Binds AP2 AP2 Adaptor Receptor->AP2 Recruits Clathrin Clathrin AP2->Clathrin Recruits CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Forms CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle Invaginates UncoatedVesicle Uncoated Vesicle CoatedVesicle->UncoatedVesicle Uncoats Dynamin Dynamin Dynamin->CoatedVesicle Scission Endosome Endosome UncoatedVesicle->Endosome Fuses ES9_17 This compound ES9_17->Clathrin Inhibits CHC Pitstop2 Pitstop 2 Pitstop2->Clathrin Inhibits NTD Dynasore Dynasore Dynasore->Dynamin Inhibits GTPase

Caption: Clathrin-Mediated Endocytosis Pathway and Inhibitor Targets.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_target_engagement Direct Target Engagement Assays cluster_cetsa CETSA cluster_darts DARTS A Treat cells with inhibitor (e.g., this compound, Dynasore) B Add fluorescently labeled cargo (e.g., Transferrin, FM4-64) A->B C Incubate for defined time B->C D Wash to remove unbound cargo C->D E Quantify intracellular fluorescence (Microscopy or Flow Cytometry) D->E F Treat cell lysate/intact cells with inhibitor G Heat treatment across a temperature gradient F->G H Separate soluble and aggregated proteins G->H I Quantify soluble target protein (e.g., Western Blot) H->I J Treat cell lysate with inhibitor K Limited proteolysis (e.g., Pronase) J->K L Analyze protein fragments (SDS-PAGE/Mass Spectrometry) K->L

Caption: General Experimental Workflow for Inhibitor Characterization.

Experimental Protocols

Transferrin Uptake Assay

This assay measures the internalization of fluorescently labeled transferrin, a classic cargo of CME.

  • Cell Culture: Plate cells (e.g., HeLa) on coverslips or in multi-well plates and grow to desired confluency.

  • Serum Starvation: Prior to the assay, starve cells in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.[2]

  • Inhibitor Treatment: Pre-incubate cells with the desired concentration of the inhibitor (e.g., 30 µM this compound) or vehicle control for 30 minutes at 37°C.[4]

  • Transferrin Internalization: Add fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin at 10 µg/mL) to the cells and incubate for a defined period (e.g., 1-15 minutes) at 37°C to allow for endocytosis.[1][19]

  • Acid Wash: To remove non-internalized, surface-bound transferrin, briefly wash the cells with an ice-cold acidic buffer (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0).[2]

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize if necessary, and stain nuclei with a fluorescent dye like Hoechst.[1]

  • Imaging and Quantification: Acquire images using fluorescence microscopy. Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).[19]

FM4-64 Uptake Assay

This assay utilizes the lipophilic styryl dye FM4-64 to visualize endocytosis in plant and yeast cells.

  • Seedling Preparation (for Arabidopsis): Grow seedlings on appropriate media.

  • Inhibitor Treatment: Pre-treat seedlings with the inhibitor (e.g., this compound at various concentrations up to 100 µM) or vehicle control for 30 minutes.[4]

  • FM4-64 Staining: Add FM4-64 dye (e.g., 1.5-2 µM) to the seedlings and incubate on ice for a short period (e.g., 5 minutes) to label the plasma membrane.[20][21]

  • Wash: Briefly wash the seedlings in dye-free medium to remove excess FM4-64 from the plasma membrane.[20]

  • Internalization: Transfer the seedlings to room temperature to allow for the internalization of the dye via endocytosis.

  • Imaging: Observe the internalization of FM4-64 into endocytic vesicles over time using confocal microscopy.[21]

  • Quantification: Measure the fluorescence intensity of intracellular vesicles and compare it to the plasma membrane fluorescence to quantify the extent of endocytosis.[21]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular context.

  • Cell Treatment: Treat intact cells or cell lysates with the compound of interest or a vehicle control.[22]

  • Heat Challenge: Aliquot the treated samples and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[23]

  • Cell Lysis (for intact cells): Lyse the cells to release the soluble proteins.[22]

  • Separation of Aggregates: Centrifuge the samples to pellet the heat-denatured, aggregated proteins.[24]

  • Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Analyze the amount of the target protein (e.g., CHC) remaining in the soluble fraction by Western blotting or other protein detection methods. A shift in the melting curve in the presence of the compound indicates target engagement.[23]

Drug Affinity Responsive Target Stability (DARTS)

DARTS identifies protein targets of small molecules by observing protection from proteolysis upon binding.

  • Lysate Preparation: Prepare a total protein lysate from the cells of interest.[25]

  • Compound Incubation: Incubate the cell lysate with the small molecule or a vehicle control.[26]

  • Limited Proteolysis: Add a protease (e.g., pronase) to the lysates and incubate for a specific time to allow for partial protein digestion. The binding of the small molecule is expected to protect its target protein from being cleaved.[26]

  • Stop Digestion: Stop the proteolytic reaction, for example, by adding a protease inhibitor cocktail and heating the sample with SDS-PAGE loading buffer.

  • Analysis: Separate the protein fragments by SDS-PAGE and visualize the results by silver staining or Western blotting for a candidate target protein. Alternatively, the protected protein bands can be excised and identified by mass spectrometry.[25][27]

References

A Head-to-Head Comparison of ES9 and ES9-17: Selecting the Right Tool for Clathrin-Mediated Endocytosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricacies of cellular trafficking, the choice of inhibitory tools is paramount. This guide provides a comprehensive side-by-side comparison of Endosidin9 (ES9) and its analog, ES9-17, two potent inhibitors of clathrin-mediated endocytosis (CME). We present a detailed analysis of their mechanisms, specificity, and performance, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

ES9 and this compound are small molecules that target the clathrin heavy chain (CHC), a key structural protein in the formation of clathrin-coated pits and vesicles, thereby inhibiting CME.[1][2] While both compounds effectively block this essential cellular process, a critical distinction lies in their specificity. ES9, the parent molecule, exhibits off-target effects as a protonophore, causing cytoplasmic acidification.[3] In contrast, this compound was developed as a more specific analog that lacks this protonophore activity, making it a more refined tool for studying CME without confounding cellular effects.[4][5]

Performance Data: A Quantitative Comparison

The following table summarizes the key quantitative data comparing the efficacy of ES9 and this compound in inhibiting CME in different experimental systems.

ParameterES9This compoundCell Type/SystemAssaySource
EC50 5.16 µM13 µMArabidopsis thaliana root epidermal cellsFM4-64 Uptake Inhibition[5]
EC50 Not Reported17.2 µMHeLa cellsTransferrin Uptake Inhibition[6]
Target Clathrin Heavy Chain (CHC)Clathrin Heavy Chain (CHC)Arabidopsis thaliana, Human cellsAffinity-based target isolation, in vitro binding studies[5][6]
Off-Target Effect Protonophore activity, cytoplasmic acidificationLacks protonophore activityVariousLysoTracker Red staining, ATP concentration measurements[3]

Note: The higher potency (lower EC50) of ES9 in the FM4-64 uptake assay is likely attributed to its dual action as both a CHC inhibitor and a protonophore.[5]

Mechanism of Action: Targeting the Clathrin Hub

Both ES9 and this compound function by binding to the N-terminal domain of the clathrin heavy chain.[5] This interaction prevents the proper assembly of the clathrin triskelion into the characteristic lattice structure required for the formation of clathrin-coated vesicles. By disrupting this fundamental step, both compounds effectively halt the internalization of a wide range of cargo that rely on CME, including signaling receptors, nutrient transporters, and pathogens.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.

FM4-64 Uptake Assay in Arabidopsis thaliana

This assay is used to visualize and quantify endocytosis in plant cells.

Materials:

  • Arabidopsis thaliana seedlings (5-7 days old)

  • Liquid 1/2 Murashige and Skoog (MS) medium

  • FM4-64 dye (e.g., from a 2 mM stock in DMSO)

  • ES9 or this compound (from stock solutions in DMSO)

  • DMSO (vehicle control)

  • Confocal microscope

Procedure:

  • Prepare treatment solutions in liquid 1/2 MS medium containing the desired final concentration of ES9, this compound, or an equivalent volume of DMSO for the control.

  • Incubate the Arabidopsis seedlings in the treatment solutions for 30 minutes at room temperature.

  • Add FM4-64 to the treatment solutions to a final concentration of 2-4 µM.

  • Incubate the seedlings for an additional 5-10 minutes.

  • Mount the seedlings on a microscope slide in the corresponding treatment solution.

  • Image the root epidermal cells using a confocal microscope. Excite at ~515 nm and collect emission at >600 nm.

  • Quantify the intracellular fluorescence intensity to determine the extent of endocytosis inhibition.

Transferrin Uptake Assay in HeLa Cells

This assay measures receptor-mediated endocytosis in mammalian cells.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • Transferrin conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

  • ES9 or this compound (from stock solutions in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Seed HeLa cells in a suitable format (e.g., 96-well plate or on coverslips) and grow to 70-80% confluency.

  • Wash the cells with serum-free DMEM.

  • Pre-treat the cells with serum-free DMEM containing ES9, this compound, or DMSO for 30 minutes at 37°C.

  • Add fluorescently labeled transferrin to the treatment solutions at a final concentration of 25-50 µg/mL.

  • Incubate for 15-30 minutes at 37°C to allow for internalization.

  • Place the plate on ice to stop endocytosis and wash the cells three times with ice-cold PBS to remove non-internalized transferrin.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Image the cells with a fluorescence microscope or quantify the fluorescence using a plate reader.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.

Principle: Ligand binding can increase the thermal stability of a protein.

General Workflow:

  • Treat intact cells or cell lysates with the compound of interest (e.g., this compound) or a vehicle control.

  • Heat the samples to a range of temperatures.

  • Separate the soluble (unfolded) protein fraction from the aggregated (denatured) fraction by centrifugation.

  • Detect the amount of soluble target protein (CHC) in the supernatant using Western blotting or other protein detection methods.

  • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Drug Affinity Responsive Target Stability (DARTS) Assay

DARTS is another method to identify the protein targets of small molecules based on their ability to protect the target from proteolysis.

Principle: Small molecule binding can alter the conformation of a protein, making it more or less susceptible to protease digestion.

General Workflow:

  • Incubate cell lysates with the small molecule (e.g., this compound) or a vehicle control.

  • Subject the lysates to limited proteolysis with a protease such as pronase or thermolysin.

  • Stop the digestion and analyze the protein fragments by SDS-PAGE and Coomassie staining or Western blotting for the suspected target.

  • A change in the digestion pattern of a protein in the presence of the small molecule suggests a direct interaction.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes discussed, the following diagrams were generated using Graphviz.

CME_Pathway cluster_PM Plasma Membrane cluster_inhibitors Inhibition Ligand Ligand Receptor Receptor Ligand->Receptor Binding Ligand-Receptor Receptor->Ligand-Receptor Adaptor Proteins (AP2) Adaptor Proteins (AP2) Ligand-Receptor->Adaptor Proteins (AP2) Recruitment Clathrin Clathrin Adaptor Proteins (AP2)->Clathrin Recruitment Clathrin-coated pit Clathrin-coated pit Clathrin->Clathrin-coated pit Assembly Clathrin-coated vesicle Clathrin-coated vesicle Clathrin-coated pit->Clathrin-coated vesicle Scission (Dynamin) Uncoating Uncoating Clathrin-coated vesicle->Uncoating Hsc70, Auxilin Early Endosome Early Endosome Uncoating->Early Endosome Fusion ES9 / this compound ES9 / this compound ES9 / this compound->Clathrin Target CHC

Caption: Clathrin-Mediated Endocytosis Pathway and Inhibition by ES9/ES9-17.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Culture Cells Culture Cells Inhibitor Incubation Incubate with ES9 / this compound / DMSO Culture Cells->Inhibitor Incubation Add Cargo Add Fluorescent Cargo (Transferrin or FM4-64) Inhibitor Incubation->Add Cargo Internalization Allow Internalization (37°C) Add Cargo->Internalization Wash & Fix Wash & Fix Internalization->Wash & Fix Imaging/Quantification Microscopy or Plate Reader Wash & Fix->Imaging/Quantification

Caption: General Experimental Workflow for CME Inhibition Assays.

Conclusion and Recommendation

Both ES9 and this compound are valuable tools for the study of clathrin-mediated endocytosis. However, for researchers seeking to specifically dissect the role of CME in cellular processes without the confounding variable of cytoplasmic pH changes, This compound is the superior choice . Its lack of protonophore activity ensures that the observed effects can be more confidently attributed to the inhibition of clathrin heavy chain function. While ES9 may appear more potent in certain assays, this is likely a result of its off-target effects. For clean, targeted inhibition of CME, this compound provides a more reliable and specific experimental tool. This guide provides the necessary data and protocols to empower researchers to make an informed decision and design robust experiments to further our understanding of this fundamental cellular pathway.

References

A Comparative Guide to ES9-17: A Novel Inhibitor of Clathrin-Mediated Endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ES9-17, a potent and specific inhibitor of clathrin-mediated endocytosis (CME), with other commonly used inhibitors, Pitstop-2 and Dynasore. This document summarizes key quantitative data, details experimental protocols for assessing inhibitory effects, and visualizes the underlying molecular pathways and experimental workflows.

This compound has emerged as a valuable tool for dissecting the intricate processes of CME. It is an analog of endosidin 9 (ES9) that has been chemically improved to eliminate the off-target protonophore activity of its parent compound, making it a more specific inhibitor of the clathrin heavy chain (CHC).[1][2] This specificity allows for more precise investigations into the role of clathrin in cellular trafficking and signaling.

Performance Comparison: this compound vs. Alternatives

This compound distinguishes itself from other CME inhibitors through its direct targeting of the clathrin heavy chain and its improved specificity. The following tables provide a quantitative comparison of this compound with Pitstop-2, another CHC inhibitor, and Dynasore, which targets the GTPase dynamin.

InhibitorTargetMechanism of ActionEC50/IC50Cell Type/AssayAdvantagesLimitations
This compound Clathrin Heavy Chain (CHC)Binds to the N-terminal domain of CHC, inhibiting clathrin function.13 µM (EC50)Arabidopsis thaliana (FM4-64 uptake)Specific for CHC; Lacks the protonophore activity of ES9.[1]Newer compound, less extensively characterized than alternatives.
17.2 µM (EC50)HeLa cells (Transferrin uptake)
Pitstop-2 Clathrin Heavy Chain (CHC)Binds to the N-terminal "pitstop binding domain" of CHC.~20 µM (effective concentration)HeLa cells (Transferrin uptake)Commercially available and widely used.Lacks activity in Arabidopsis;[1] Can inhibit clathrin-independent endocytosis.[3][4]
Dynasore DynaminNon-competitive inhibitor of dynamin's GTPase activity.[5][6][7]~15 µM (IC50)In vitro (Dynamin GTPase assay)[5][6][7]Rapid and reversible inhibition.[5]Affects both dynamin-1 and dynamin-2; Has off-target effects on lipid rafts and cholesterol homeostasis.[8][9]
~15 µM (IC50)HeLa cells (Transferrin uptake)[5][7]

Cytotoxicity Comparison

InhibitorCell TypeObservation
This compound HeLa cellsAt concentrations effective for inhibiting transferrin uptake (30 µM), no significant cytotoxicity was observed.[1]
Pitstop-2 J774A.1 macrophagesAt effective concentrations (20-40 µM), did not compromise cell viability.[10]
NIH3T3 fibroblastsDid not affect the growth and viability of non-tumorigenic cells.[10]
Dividing cancer cellsInduces apoptosis and inhibits cell growth.[10]
Dynasore VariousGenerally considered to have low cytotoxicity at effective concentrations, but off-target effects should be considered.

Signaling Pathway and Experimental Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

cluster_0 Clathrin-Mediated Endocytosis Pathway cluster_1 Inhibitor Targets Cargo Cargo Receptor Receptor Cargo->Receptor Binds Adaptor Proteins (AP2) Adaptor Proteins (AP2) Receptor->Adaptor Proteins (AP2) Recruits Clathrin Clathrin Adaptor Proteins (AP2)->Clathrin Recruits Coated Pit Coated Pit Clathrin->Coated Pit Forms Dynamin Dynamin Coated Vesicle Coated Vesicle Dynamin->Coated Vesicle Mediates Scission Coated Pit->Coated Vesicle Scission Endosome Endosome Coated Vesicle->Endosome Fuses with This compound This compound This compound->Clathrin Inhibits Pitstop-2 Pitstop-2 Pitstop-2->Clathrin Inhibits Dynasore Dynasore Dynasore->Dynamin Inhibits

Caption: Mechanism of Clathrin-Mediated Endocytosis and points of inhibition.

cluster_0 Transferrin Uptake Assay Workflow Cells Cells Inhibitor_Treatment Treat with Inhibitor (e.g., this compound) Cells->Inhibitor_Treatment Labeled_Transferrin Add Labeled Transferrin Inhibitor_Treatment->Labeled_Transferrin Incubation Incubate (37°C) Labeled_Transferrin->Incubation Wash Wash to remove unbound Transferrin Incubation->Wash Fixation Fix Cells Wash->Fixation Imaging Image and Quantify Internalized Transferrin Fixation->Imaging cluster_0 CETSA Workflow Cell_Lysate Cell Lysate or Intact Cells Compound_Incubation Incubate with Inhibitor or Vehicle Cell_Lysate->Compound_Incubation Heat_Challenge Apply Temperature Gradient Compound_Incubation->Heat_Challenge Centrifugation Separate Soluble and Aggregated Proteins Heat_Challenge->Centrifugation Protein_Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Protein_Quantification Data_Analysis Generate Melt Curve and Determine Thermal Shift Protein_Quantification->Data_Analysis

References

Verifying ES9-17's Interaction with Clathrin Heavy Chain: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the direct binding of a small molecule to its protein target is a critical step in validating its mechanism of action. This guide provides a comprehensive comparison of biochemical assays used to confirm the interaction between the small molecule inhibitor ES9-17 and its target, the Clathrin Heavy Chain (CHC), a key protein in endocytosis. We will delve into the experimental data supporting this interaction, provide detailed protocols for the key assays, and compare this compound with an alternative CHC inhibitor, Pitstop 2.

This compound is an analog of Endosidin9 (ES9) and has been identified as an inhibitor of clathrin-mediated endocytosis (CME)[1]. Its direct interaction with CHC has been primarily validated using two key biochemical assays: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay[2]. These methods provide evidence of target engagement within a cellular context.

Quantitative Comparison of CHC Inhibitors

To objectively assess the performance of this compound, its binding and inhibitory activities are compared with Pitstop 2, another well-known CHC inhibitor. The following table summarizes the available quantitative data for both compounds. It is important to note that the presented values are derived from different assay types, which can influence the absolute numbers. A direct comparison of binding affinity is best made using the dissociation constant (Kd), though these values are not always available.

CompoundAssay TypeTarget/ProcessValueReference
This compound Isothermal Dose-Response CETSA (ITDRF CETSA)Endogenous CHC in Arabidopsis cell culture lysatesEC50: 123 ± 1.13 μM[2]
FM4-64 Uptake Inhibition AssayClathrin-mediated endocytosis in ArabidopsisEC50: 13 μM[3]
Pitstop 2 Enzyme-Linked Immunosorbent Assay (ELISA)Inhibition of amphiphysin (B1176556) association with clathrin terminal domainIC50: ~12 μM[4][5]
In vitro binding assaysClathrin terminal domainIC50: 10-60 µM (varies for different accessory proteins)[5]

Key Biochemical Assays for Confirming this compound and CHC Interaction

The direct binding of this compound to CHC has been demonstrated using CETSA and DARTS assays. Below are the principles of each assay and the detailed experimental protocols adapted from the study by Dejonghe et al. (2019).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a small molecule binds to its protein target, the resulting complex is more resistant to thermal denaturation.

  • Experimental Workflow for CETSA

    CETSA_Workflow cluster_sample_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis start Start with Arabidopsis PSB-D cell cultures treatment Treat with this compound (250 µM) or DMSO (control) for 30 min start->treatment heat Heat samples at different temperatures (e.g., 30-65°C) treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to separate soluble and precipitated proteins lysis->centrifugation western_blot Western Blot of soluble fraction using anti-CHC antibody centrifugation->western_blot quantification Quantify band intensity to determine protein stability western_blot->quantification

    CETSA experimental workflow.
  • Detailed Protocol for CETSA:

    • Cell Culture and Treatment: Arabidopsis thaliana PSB-D cell suspension cultures are grown to the late-logarithmic phase. Cells are treated with 250 µM this compound or an equivalent volume of DMSO (as a negative control) for 30 minutes.

    • Thermal Treatment: The treated cell suspensions are divided into aliquots and heated individually at a range of temperatures (e.g., 12 temperature points from 30°C to 65°C) for a defined period, typically 3 minutes, in a thermocycler, followed by a cooling step.

    • Cell Lysis: After heating, cells are lysed to release the intracellular proteins. This can be achieved by freeze-thaw cycles or by using lysis buffers.

    • Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Protein Analysis: The supernatant containing the soluble proteins is collected. The amount of soluble CHC is then quantified by Western blotting using an anti-CHC antibody.

    • Data Analysis: The band intensities of CHC at different temperatures for the this compound-treated and DMSO-treated samples are compared. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, direct binding.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay is another method to validate drug-target interactions. It is based on the principle that the binding of a small molecule can protect a protein from proteolysis.

  • Experimental Workflow for DARTS

    DARTS_Workflow cluster_prep Sample Preparation cluster_digestion Protease Digestion cluster_analysis Analysis start Start with protein extracts from Arabidopsis PSB-D cells treatment Incubate with this compound (250 µM) or DMSO (control) start->treatment protease Add protease (e.g., pronase) and incubate for a defined time (e.g., 30 min) treatment->protease sds_page Stop digestion and separate proteins by SDS-PAGE protease->sds_page western_blot Western Blot using anti-CHC antibody sds_page->western_blot comparison Compare band intensity between treated and control samples western_blot->comparison

    DARTS experimental workflow.
  • Detailed Protocol for DARTS:

    • Protein Lysate Preparation: Total protein is extracted from Arabidopsis thaliana PSB-D cell cultures.

    • Compound Incubation: The protein lysates are incubated with 250 µM this compound or an equivalent volume of DMSO for 30 minutes at room temperature to allow for binding.

    • Protease Digestion: A protease, such as pronase, is added to the lysates. The mixture is incubated for a specific time (e.g., 30 minutes) to allow for protein digestion. The concentration of the protease needs to be optimized to achieve partial digestion in the control sample.

    • Stopping the Reaction: The digestion is stopped by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by heating.

    • Protein Analysis: The samples are then analyzed by SDS-PAGE and Western blotting using an anti-CHC antibody.

    • Data Analysis: The band intensity of the full-length CHC is compared between the this compound-treated and DMSO-treated samples. A stronger band in the this compound-treated sample indicates that the binding of the compound protected CHC from proteolytic degradation.

Signaling Pathway Context

This compound exerts its effect by directly binding to CHC, a central player in clathrin-mediated endocytosis. This pathway is crucial for the internalization of a wide range of cargo proteins from the cell surface.

CME_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Cargo Receptor adaptor Adaptor Proteins receptor->adaptor Cargo Binding clathrin Clathrin Triskelia (containing CHC) adaptor->clathrin Recruitment pit Clathrin-Coated Pit clathrin->pit Assembly es917 This compound es917->clathrin Binding & Inhibition vesicle Clathrin-Coated Vesicle pit->vesicle Invagination & Fission

Inhibition of Clathrin-Mediated Endocytosis by this compound.

By binding to the N-terminal domain of CHC, this compound is thought to interfere with the interaction of CHC with adaptor proteins, thereby inhibiting the formation of clathrin-coated pits and subsequent vesicle budding[2][6]. This disruption of CME affects numerous cellular processes that rely on the internalization of specific cell surface receptors and other molecules.

Conclusion

The biochemical assays CETSA and DARTS provide compelling evidence for the direct binding of this compound to its intracellular target, Clathrin Heavy Chain. The quantitative data, when compared with other CHC inhibitors like Pitstop 2, positions this compound as a valuable tool for studying clathrin-mediated endocytosis. The detailed protocols and workflows provided in this guide offer a practical resource for researchers aiming to validate and characterize small molecule-protein interactions in their own studies. The continued development and characterization of specific inhibitors like this compound will be instrumental in dissecting the complex roles of clathrin in cellular physiology and disease.

References

A Comparative Guide to the Efficacy of ES9-17 and Other Clathrin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel clathrin inhibitor ES9-17 with other established inhibitors, namely Pitstop 2 and Dynasore. The information is intended to aid researchers in selecting the most appropriate tool for their studies of clathrin-mediated endocytosis (CME). This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to Clathrin-Mediated Endocytosis and its Inhibition

Clathrin-mediated endocytosis is a vital cellular process responsible for the uptake of a wide range of extracellular molecules, including nutrients, hormones, and growth factors, as well as for the recycling of synaptic vesicles. This process involves the formation of clathrin-coated pits on the cell surface, which invaginate and pinch off to form clathrin-coated vesicles. The key protein in this process is clathrin, which forms a triskelion structure that assembles into a polyhedral lattice.

The inhibition of CME is a powerful tool for studying these fundamental cellular processes and holds therapeutic potential for diseases that exploit this pathway, such as viral infections and some cancers. Several small molecule inhibitors have been developed to target different stages of CME. This guide focuses on a comparative analysis of this compound, Pitstop 2, and Dynasore.

Mechanism of Action

  • This compound : A potent, selective, and reversible inhibitor of CME.[1] It is an analog of Endosidin9 (ES9) but lacks the protonophore activity of its parent compound.[2][3] this compound directly targets the N-terminal domain (NTD) of the clathrin heavy chain (CHC), thereby inhibiting the function of clathrin.[1]

  • Pitstop 2 : This inhibitor also targets the N-terminal domain of the clathrin heavy chain.[4] By doing so, it competitively inhibits the interaction of clathrin with other proteins, such as amphiphysin, which are necessary for the progression of endocytosis.[5] However, some studies suggest that Pitstop 2 may have off-target effects and can also inhibit clathrin-independent endocytosis.[4][6][7][8]

  • Dynasore : Unlike this compound and Pitstop 2, Dynasore does not directly target clathrin. Instead, it is a non-competitive inhibitor of the GTPase activity of dynamin 1 and 2.[5] Dynamin is a crucial protein that mediates the final "pinching off" or scission of the clathrin-coated vesicle from the plasma membrane. By inhibiting dynamin, Dynasore effectively halts CME.[6]

  • Octa-arginine-coupled morpholino oligomer (MORF) : There is limited direct evidence in the scientific literature describing "Octa-arginine-coupled morpholino oligomers" as specific, targeted inhibitors of clathrin. Arginine-rich peptides, such as octa-arginine, are well-known as cell-penetrating peptides (CPPs) that can facilitate the cellular uptake of various cargo molecules, including morpholino oligomers.[9][10][11][12] The uptake of CPPs themselves can occur through various endocytic pathways, including clathrin-mediated endocytosis.[10] However, they are not typically characterized as inhibitors of this pathway. Their primary function in this context is to deliver the morpholino cargo into the cell. Morpholino oligomers are synthetic molecules used to block gene expression and are not inherently clathrin inhibitors. Therefore, this compound is not included in the direct comparative analysis of CME inhibitors.

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize the available quantitative data for this compound, Pitstop 2, and Dynasore. It is important to note that the reported IC50 and EC50 values are from different studies and experimental systems, which can influence the results.

Inhibitor Target Reported IC50/EC50 Assay Cell Line/System Reference
This compound Clathrin Heavy Chain (N-terminal domain)EC50: 13 µMFM4-64 uptakeArabidopsis thaliana[13][14]
EC50: 123 µMCellular Thermal Shift Assay (CETSA)Arabidopsis thaliana cell culture[2]
Pitstop 2 Clathrin Heavy Chain (N-terminal domain)IC50: 12 µMAmphiphysin association with clathrin TDIn vitro[15]
IC50: 1.9 µMClathrin Terminal Domain–Amphiphysin PPIIn vitro[16]
Dynasore Dynamin 1/2 GTPaseIC50: ~15 µMDynamin GTPase activityIn vitro[17]

Table 1: In Vitro and Cellular Efficacy of Clathrin Inhibitors. This table presents the half-maximal inhibitory/effective concentrations (IC50/EC50) of the inhibitors in various assays.

Inhibitor Reported Cytotoxicity Assay Cell Line Reference
This compound No significant cytotoxicity observed with 30 µM for 30 min.Cell proliferation assayHeLa[2]
Pitstop 2 Cytotoxic effects reported, with some studies suggesting it is cytotoxic at concentrations below its effective CME inhibitory concentration.Not specifiedNot specified[18]
Dynasore Dose-dependent cytotoxicity.MTT assayPK15[19]

Table 2: Cytotoxicity of Clathrin Inhibitors. This table provides an overview of the known cytotoxic effects of the inhibitors.

Experimental Protocols

Transferrin Uptake Assay for Assessing Clathrin-Mediated Endocytosis Inhibition

This protocol describes a common method to quantify the inhibition of CME by measuring the uptake of fluorescently labeled transferrin.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 647)

  • Clathrin inhibitors (this compound, Pitstop 2, Dynasore) dissolved in DMSO

  • Phosphate Buffered Saline (PBS)

  • Acid wash buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • DAPI solution (for nuclear staining)

  • 96-well imaging plates or coverslips in a 24-well plate

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well imaging plate or on coverslips in a 24-well plate to achieve 70-80% confluency on the day of the experiment.[20][21]

  • Serum Starvation: Wash the cells with warm serum-free DMEM and then incubate in serum-free DMEM for 1 hour at 37°C and 5% CO2 to upregulate transferrin receptor expression.[20][22]

  • Inhibitor Treatment: Prepare working solutions of the inhibitors (e.g., this compound, Pitstop 2, Dynasore) at various concentrations in serum-free DMEM. Include a DMSO vehicle control. Aspirate the starvation medium and add the inhibitor solutions to the cells. Incubate for 30 minutes at 37°C.[2]

  • Transferrin Uptake: Add fluorescently labeled transferrin (final concentration 25-50 µg/mL) to the wells containing the inhibitors and incubate for 10-15 minutes at 37°C to allow for endocytosis.[20][22][23]

  • Stop Endocytosis and Remove Surface-Bound Transferrin: Place the plate on ice to stop endocytosis. Wash the cells twice with ice-cold PBS. To remove transferrin that is bound to the cell surface but not internalized, wash the cells twice with ice-cold acid wash buffer for 1 minute each.[20]

  • Fixation and Staining: Wash the cells three times with ice-cold PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. Wash three times with PBS. If desired, stain the nuclei with DAPI for 10 minutes.[21][24]

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity of inhibitor-treated cells to the vehicle control.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the clathrin inhibitors.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS

  • Clathrin inhibitors (this compound, Pitstop 2, Dynasore) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[25]

  • Inhibitor Treatment: Prepare serial dilutions of the inhibitors in culture medium. Add the inhibitor solutions to the cells and incubate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2. Include a vehicle control (DMSO) and a no-treatment control.[25]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[26][27]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[26][27]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the results to determine the IC50 for cytotoxicity.

Visualizations

Signaling Pathway of Clathrin-Mediated Endocytosis

Clathrin_Mediated_Endocytosis cluster_PM Plasma Membrane cluster_Vesicle Vesicle Formation cluster_Cytosol Cytosol Cargo Cargo Receptor Receptor Cargo->Receptor Binding AP2 AP2 Complex Receptor->AP2 Recruitment Clathrin Clathrin Triskelion AP2->Clathrin Recruitment & Assembly CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Dynamin Dynamin CoatedPit->Dynamin Recruitment to neck CoatedVesicle Clathrin-Coated Vesicle Dynamin->CoatedVesicle Scission UncoatedVesicle Uncoated Vesicle CoatedVesicle->UncoatedVesicle Hsc70 Hsc70/Auxilin CoatedVesicle->Hsc70 Uncoating EarlyEndosome Early Endosome UncoatedVesicle->EarlyEndosome Fusion Hsc70->Clathrin Disassembly ES9_17 This compound ES9_17->Clathrin Inhibits Pitstop2 Pitstop 2 Pitstop2->Clathrin Inhibits Dynasore_inhibitor Dynasore Dynasore_inhibitor->Dynamin Inhibits

Caption: Clathrin-mediated endocytosis pathway and points of inhibition.

Experimental Workflow for Inhibitor Comparison

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_cme CME Inhibition Assay cluster_cyto Cytotoxicity Assay cluster_results Results & Comparison Cell_Culture 1. Cell Culture (e.g., HeLa cells) Cell_Seeding 3. Seed Cells in 96-well plates Cell_Culture->Cell_Seeding Inhibitor_Prep 2. Prepare Inhibitor Stock Solutions (this compound, Pitstop 2, Dynasore, Vehicle) Treatment 4. Treat cells with inhibitors (Dose-response) Inhibitor_Prep->Treatment Cell_Seeding->Treatment Tf_Uptake 5a. Transferrin Uptake Assay Treatment->Tf_Uptake Viability_Assay 5b. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Imaging_CME 6a. Fluorescence Microscopy Tf_Uptake->Imaging_CME Analysis_CME 7a. Quantify Uptake & Calculate IC50 Imaging_CME->Analysis_CME Data_Comparison 8. Compare Efficacy and Cytotoxicity Analysis_CME->Data_Comparison Absorbance 6b. Measure Absorbance Viability_Assay->Absorbance Analysis_Cyto 7b. Calculate % Viability & IC50 Absorbance->Analysis_Cyto Analysis_Cyto->Data_Comparison

Caption: Workflow for comparing clathrin inhibitor efficacy and cytotoxicity.

Conclusion

This guide provides a comparative overview of this compound, Pitstop 2, and Dynasore, three inhibitors commonly used to study clathrin-mediated endocytosis.

  • This compound emerges as a promising specific inhibitor of clathrin heavy chain function, with the significant advantage of lacking the off-target protonophore activity of its parent compound, ES9.[2][3]

  • Pitstop 2 , while also targeting the clathrin heavy chain, has been reported to have off-target effects on clathrin-independent endocytosis, which should be a consideration in experimental design.[4][6][7][8]

  • Dynasore offers a different mechanism of CME inhibition by targeting the scission step through dynamin inhibition.[5]

The choice of inhibitor will depend on the specific research question. For studies requiring high specificity for clathrin, this compound may be the preferred choice. The provided experimental protocols and visualizations are intended to assist researchers in designing and executing robust comparative studies to determine the most suitable inhibitor for their needs.

References

Safety Operating Guide

Proper Disposal of ES9-17: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the clathrin-mediated endocytosis inhibitor ES9-17, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2] Avoid contact with skin, eyes, and clothing.[1]

Summary of this compound Properties

A clear understanding of the chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 55854-43-8
Molecular Formula C₁₀H₈BrNO₂S₂
Molecular Weight 318.21 g/mol
Appearance Solid powder
Storage (Powder) -20°C for 3 years; 4°C for 2 years

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves chemical incineration. This method ensures the complete destruction of the compound, minimizing its potential environmental impact.

Experimental Protocol for Disposal:

  • Solubilization: Dissolve or mix the this compound waste with a suitable combustible solvent.

  • Incineration: Burn the resulting solution in a chemical incinerator equipped with an afterburner and an exhaust air system.[1][3]

  • Compliance: Ensure all disposal activities are conducted in accordance with local, state, and federal regulations.[1][3]

Contaminated materials, such as empty containers and labware, should also be disposed of as hazardous waste according to institutional and regulatory guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ES9_17_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Procedure cluster_compliance Compliance Check start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve Waste in a Combustible Solvent fume_hood->dissolve Proceed to Disposal incinerate Incinerate in a Chemical Incinerator with Afterburner dissolve->incinerate regulations Verify Compliance with Local, State, & Federal Regulations incinerate->regulations end End: Disposal Complete regulations->end Final Step

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility in research and development.

References

Essential Safety and Handling Protocols for the Potent Small Molecule Inhibitor ES9-17

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on best practices for handling potent, novel chemical compounds in a laboratory setting. Since "ES9-17" is not a publicly documented chemical, its specific properties are unknown. Therefore, it must be treated as a potentially hazardous substance until a thorough risk assessment based on experimental data can be completed. These protocols are intended for researchers, scientists, and drug development professionals.

Assumed Hazard Profile of this compound

For the purpose of establishing these safety guidelines, this compound is assumed to be a potent, cytotoxic, and potentially mutagenic small molecule inhibitor. A comprehensive risk assessment should be conducted, but in the absence of specific data, a conservative approach is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the required PPE for handling this compound in different laboratory settings.

Activity Required PPE Rationale
Handling solid (powder) this compound Double nitrile gloves, disposable lab coat with cuffs, safety goggles with side shields, and a fit-tested N95 or higher respirator.To prevent inhalation of fine particles and to protect skin and eyes from contact.
Handling this compound in solution Double nitrile gloves, disposable lab coat with cuffs, and safety goggles with side shields.To protect against splashes and skin contact.
High-concentration or volatile solutions In addition to the above, work should be conducted in a certified chemical fume hood.To prevent inhalation of vapors.
Risk of significant splash A face shield should be worn in addition to safety goggles.To provide full-face protection.

Note: Always inspect gloves for any signs of damage before use and change them regularly to prevent cross-contamination.[1]

Operational Plan: Handling and Experimental Workflow

All work with this compound should be performed in a designated area to contain any potential contamination.

Step-by-Step Handling Procedure:

  • Preparation: Before handling this compound, ensure the work area is clean and uncluttered. All necessary equipment, including PPE and waste containers, should be readily accessible.

  • Weighing (if solid): Weigh solid this compound in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • In Solution: When working with this compound in solution, handle all transfers and dilutions within a chemical fume hood.

  • Post-Handling: After handling, wipe down the work area with an appropriate deactivating solution (if known) or a standard laboratory disinfectant. Dispose of all contaminated PPE as hazardous waste. Wash hands thoroughly with soap and water.

Below is a diagram illustrating a typical experimental workflow involving a potent compound like this compound.

G Experimental Workflow for this compound cluster_prep Preparation cluster_handling Compound Handling cluster_experiment Experiment cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Solid this compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Working Solutions dissolve->dilute treat_cells Treat Cells/Samples dilute->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay incubate->assay decontaminate Decontaminate Work Area assay->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Caption: A typical experimental workflow for handling the potent compound this compound.

Disposal Plan

Proper disposal of this compound and all associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Type Disposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container designated for solid hazardous chemical waste.
Liquid this compound Waste Collect in a sealed, compatible container labeled for hazardous liquid waste. Do not mix with incompatible chemicals.[2]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Contaminated PPE Place in a sealed bag and dispose of as solid hazardous chemical waste.
Empty this compound Containers If the container held acutely hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of as regular trash after defacing the label.[3]

All hazardous waste must be collected by the institution's designated hazardous waste management program.[3] Never dispose of this compound down the drain or in regular trash.[4]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention.[5]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
Spill For a minor spill, alert others in the area, wear appropriate PPE, and clean up using a chemical spill kit. For a major spill, evacuate the area, notify others, and contact the institution's emergency response team.[6]

The following diagram outlines the logical steps for responding to a chemical spill.

G Chemical Spill Response Plan cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol spill Chemical Spill Occurs assess Assess Spill Severity spill->assess minor_spill Minor Spill assess->minor_spill Manageable major_spill Major Spill assess->major_spill Unmanageable alert_minor Alert Others in Area minor_spill->alert_minor evacuate Evacuate Area major_spill->evacuate don_ppe Don Appropriate PPE alert_minor->don_ppe contain Contain Spill don_ppe->contain cleanup Clean with Spill Kit contain->cleanup dispose_minor Dispose of Waste cleanup->dispose_minor alert_major Alert Others & Supervisor evacuate->alert_major contact_emergency Contact Emergency Response alert_major->contact_emergency

Caption: Decision-making workflow for responding to a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.